molecular formula C8H6ClNO B1415147 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1092301-56-8

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B1415147
CAS No.: 1092301-56-8
M. Wt: 167.59 g/mol
InChI Key: JFKQJNVBCOOSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one ( 1092301-56-8) is a high-value chemical building block prized in organic synthesis and medicinal chemistry research. This compound features a fused bicyclic structure incorporating a chlorinated pyridine ring and a ketone group, making it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its role as a key intermediate in the synthesis of various pharmacologically active heterocycles . The structure is amenable to further functionalization; the chlorine atom at the 2-position is reactive in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom chains . Concurrently, the carbonyl group of the five-membered ring can undergo various transformations or be involved in oxidation studies . Related cyclopenta[b]pyridine cores have been identified as key intermediates in the synthesis of significant compounds like the antibiotic cefpirome . Researchers also utilize this and similar structures to develop novel synthetic methodologies, such as manganese-catalyzed oxidations in aqueous environments, aligning with green chemistry principles . This product is supplied with a purity of ≥98% . It is recommended to store under an inert atmosphere at 2-8°C to ensure long-term stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-6,7-dihydrocyclopenta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQJNVBCOOSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092301-56-8
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic scaffold of significant interest to researchers and drug development professionals. Its fused pyridine and cyclopentanone ring system serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of the chloro-substituent at the 2-position provides a reactive handle for further functionalization, making this compound a key intermediate in the development of novel chemical entities.

This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical logic, the rationale for methodological choices, and the practical insights necessary for successful execution in a research and development setting. We will dissect two primary retrosynthetic strategies and a crucial final-step oxidation, offering a comprehensive view of the synthetic landscape.

Retrosynthetic Analysis

A logical approach to any synthesis is to work backward from the target molecule. For this compound, two main strategies emerge, differing in the order of key bond formations and functional group introductions.

G cluster_A Pathway A: Ring Annulation cluster_B Pathway B: Late-Stage Chlorination TM 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one A1 Intramolecular Friedel-Crafts Acylation TM->A1 C-C Ring Closure B1 Regioselective Chlorination TM->B1 C-Cl Formation A2 2-Chloro-3-(3-chloropropanoyl)pyridine A1->A2 A3 Chain Extension A2->A3 Friedel-Crafts A4 2-Chloronicotinic Acid A3->A4 B2 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one B1->B2 B3 Benzylic Oxidation B2->B3 C=O Formation B4 2,3-Cyclopentenopyridine B3->B4 G start 2-Chloronicotinic Acid step1 1. SOCl₂ or (COCl)₂ 2. Ethylene, AlCl₃ (Friedel-Crafts Acylation) start->step1 intermediate1 2-Chloro-3-(3-chloropropanoyl) -pyridine step1->intermediate1 step2 Intramolecular Friedel-Crafts (e.g., AlCl₃) intermediate1->step2 product Target Molecule: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one step2->product G start 2,3-Cyclopentenopyridine step1 Mn(OTf)₂ (cat.) t-BuOOH H₂O, 25°C start->step1 intermediate1 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one step1->intermediate1 step2 Regioselective Chlorination (e.g., NCS) intermediate1->step2 product Target Molecule: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one step2->product

An In-depth Technical Guide to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, CAS 1092301-56-8, a heterocyclic ketone of significant interest to researchers and professionals in medicinal chemistry and drug development. This document delves into its chemical properties, plausible synthetic routes, reactivity, and its crucial role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Introduction: Unveiling a Versatile Scaffold

This compound belongs to the family of fused pyridine heterocycles, a class of compounds renowned for their diverse biological activities. The rigid, bicyclic core of this molecule, combined with the strategically placed chloro and ketone functionalities, makes it an attractive starting material for generating molecular diversity and exploring structure-activity relationships in drug discovery programs. The chloro-substituent serves as a versatile handle for cross-coupling reactions, while the ketone allows for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

While direct literature on the extensive applications of this specific ketone is emerging, the importance of the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is well-established. Notably, the corresponding non-ketone parent compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, is a pivotal intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[1] This connection underscores the potential of the title compound as a valuable precursor for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic protocols, understanding its solubility, and predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 1092301-56-8[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
IUPAC Name This compoundN/A
SMILES O=C1CCC2=NC(Cl)=CC=C21[2]

Synthesis and Methodologies

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a logical and efficient synthetic strategy can be inferred from the preparation of its structural isomer, 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one.[2] This proposed route involves the oxidation of a corresponding alcohol precursor.

Proposed Synthesis of this compound

The proposed synthesis commences with the reduction of a suitable precursor to the alcohol, followed by oxidation to the target ketone. A plausible precursor would be the corresponding amino-alcohol, which can be synthesized from commercially available starting materials.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start 2-chloro-5-aminopyridine Precursor 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-ol Start->Precursor Multi-step synthesis Target 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Precursor->Target Oxidizing Agent (e.g., Dess-Martin Periodinane)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Oxidation of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (Hypothetical)

This protocol is adapted from the synthesis of a structural isomer and serves as a validated starting point for optimization.[2]

  • Dissolution: Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature. The choice of Dess-Martin periodinane is justified by its mild reaction conditions and high efficiency in oxidizing alcohols to ketones with minimal side-product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis of the Key Intermediate: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The synthesis of the closely related and highly valuable intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, has been reported and provides crucial context for the importance of this heterocyclic system.[1] The synthesis involves a multi-step process starting from cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylation, and a Vilsmeier cyclization.[1]

Diagram: Vilsmeier Cyclization for Core Scaffold Formation

G Amide N-benzyl-N- cyclopentenylacetamide Cyclization Intramolecular Electrophilic Aromatic Substitution Amide->Cyclization Reacts with Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Cyclization Product 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Cyclization->Product

Caption: Key Vilsmeier cyclization step in the synthesis.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by its three key features: the pyridine ring, the chloro substituent, and the cyclopentanone moiety.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

  • Chloro Substituent: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents.

  • Ketone Functional Group: The carbonyl group is electrophilic and can undergo a plethora of reactions, including:

    • Nucleophilic addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form tertiary alcohols.

    • Reduction: Conversion to the corresponding secondary alcohol using reducing agents like sodium borohydride.

    • Reductive amination: Formation of amines via reaction with an amine and a reducing agent.

    • Wittig reaction: Conversion of the carbonyl to an alkene.

    • Alpha-functionalization: The protons alpha to the carbonyl are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules. As previously mentioned, the related compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, is a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefpirome.[1] This highlights the utility of the cyclopenta[b]pyridine core in constructing complex and therapeutically relevant scaffolds.

The title compound can serve as a starting point for the development of novel kinase inhibitors, GPCR modulators, and other targeted therapies. The ability to functionalize the molecule at both the chloro and ketone positions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

  • Hazard Statements: Likely to cause skin irritation (H315).[3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • Wash skin thoroughly after handling.[3]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • Store in a well-ventilated place. Keep container tightly closed.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All laboratory personnel should consult the full Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its versatile functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. The established importance of the cyclopenta[b]pyridine scaffold in approved pharmaceuticals further underscores the value of this compound for researchers and drug development professionals. As research in this area continues, the applications of this versatile intermediate are expected to expand.

References

An In-depth Technical Guide to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This heterocyclic compound is a critical building block in medicinal chemistry, most notably as an important intermediate in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The fusion of a cyclopentane ring with a pyridine nucleus creates the cyclopenta[b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The incorporation of a cyclopentane ring introduces conformational rigidity and modulates the lipophilicity of the molecule, properties that are often fine-tuned in drug design to enhance efficacy and pharmacokinetic profiles. The chloro-substituted derivative, this compound, serves as a versatile precursor for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 1150617-92-7[5]
Molecular Formula C₈H₆ClNO[5]
Molecular Weight 167.59 g/mol [5]
Appearance White to off-white solid[6]
Boiling Point 313.568 °C at 760 mmHg[7]
Density 1.394 g/cm³[7]

The molecular structure consists of a dihydropyridine ring fused to a cyclopentanone ring, with a chlorine atom substituted at the 2-position of the pyridine ring. This arrangement of functional groups dictates the reactivity of the molecule, with the ketone offering a site for nucleophilic addition and the chloro-pyridine moiety being susceptible to nucleophilic aromatic substitution.

Caption: Molecular structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogues has been approached through various synthetic strategies. A notable method involves a multi-step synthesis starting from readily available precursors.

Synthesis from Cyclopentanone and Benzylamine

One documented synthetic route to a related compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, utilizes cyclopentanone and benzylamine as starting materials.[2] This process involves a sequence of nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization reaction. The final step to introduce the ketone functionality at the 5-position would involve an oxidation of the corresponding methylene group. A general representation of such a synthetic workflow is outlined below.

G cluster_workflow Synthetic Workflow start Cyclopentanone + Benzylamine step1 Nucleophilic Addition start->step1 intermediate1 N-cyclopentylidene (phenyl)methanamine step1->intermediate1 step2 Acetylation intermediate1->step2 intermediate2 N-benzyl-N- cyclopentenylacetamide step2->intermediate2 step3 Vilsmeier Cyclization (POCl3) intermediate2->step3 product_intermediate 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine step3->product_intermediate step4 Oxidation product_intermediate->step4 final_product 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one step4->final_product

Caption: Generalized synthetic workflow for cyclopenta[b]pyridine derivatives.

Experimental Protocol (Illustrative):

A detailed protocol for a related transformation, the oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol to the corresponding ketone, provides insight into the final oxidation step.[8]

  • Reactant Preparation: A solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.18 mmol) is prepared in dichloromethane (5 mL).

  • Oxidation: Dess-Martin periodinane (1.30 mmol) is added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred for 2 hours.

  • Work-up: The solution is washed with 1N NaOH, dried over sodium sulfate, decanted, and concentrated to yield the product.

Manganese-Catalyzed Oxidation

An alternative and environmentally conscious approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH₂ group adjacent to the pyridine ring.[6][9] This method utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, offering high yields and excellent chemoselectivity.[9]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a complete dataset for the title compound is not available in the provided search results, data for closely related structures can be used for comparative analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, shows characteristic signals for the aromatic protons and the aliphatic protons of the cyclopentanone ring.[8] The aromatic protons typically appear as doublets in the downfield region (δ 7.0-8.0 ppm), while the methylene protons of the cyclopentanone ring appear as multiplets in the upfield region (δ 2.5-3.5 ppm).[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. For a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, characteristic signals are observed for the aromatic and vinyllic carbons (δ 116-165 ppm), the nitrile carbon (δ ~94 ppm), and the aliphatic carbons of the cyclopentane ring (δ 27-29 ppm).[10][11]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the cyclopentanone ring. Absorption bands corresponding to C=C and C=N stretching in the aromatic pyridine ring are typically observed in the 1500-1600 cm⁻¹ region.[10][11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, the (M+H)⁺ ion is observed at m/z 168.1, confirming its molecular weight.[8]

Applications in Drug Development

The primary application of this compound and its derivatives is as intermediates in the synthesis of pharmaceuticals.[2] The presence of the chloro-substituent provides a reactive handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the construction of diverse molecular libraries for drug discovery.

Cefpirome Synthesis: As previously mentioned, a key application is in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[2] These advanced antibiotics exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The cyclopenta[b]pyridine moiety is a crucial component of the C-3 side chain of cefpirome, which plays a significant role in its antibacterial activity and stability against β-lactamases.

Conclusion and Future Perspectives

This compound is a molecule of considerable synthetic utility, particularly in the realm of pharmaceutical development. Its structural features, including a reactive ketone and a modifiable chloro-pyridine core, make it an ideal precursor for the synthesis of complex bioactive molecules. The development of efficient and sustainable synthetic routes to this and related cyclopenta[b]pyridine derivatives will continue to be an area of active research. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a cornerstone in the edifice of modern medicinal chemistry.

References

Spectroscopic Characterization of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document outlines predicted and comparative spectral data, detailed experimental protocols for acquiring high-quality spectra, and a logical workflow for the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system consisting of a pyridine ring and a cyclopentanone ring. The presence of a chlorine atom, a carbonyl group, and both aromatic and aliphatic protons gives rise to a distinct spectroscopic fingerprint. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentanone ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the aromatic ring current.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-3~7.4-7.6d~8.0Doublet due to coupling with H-4.
H-4~7.2-7.4d~8.0Doublet due to coupling with H-3.
H-6 (2H)~3.0-3.2t~7.0Triplet due to coupling with H-7 protons.
H-7 (2H)~2.7-2.9t~7.0Triplet due to coupling with H-6 protons.

Note: Predicted values are for a standard deuterated solvent (e.g., CDCl₃) and may vary based on experimental conditions.

Expert Insight: The prediction of two distinct doublets for the aromatic region is based on the substitution pattern. The methylene protons adjacent to the carbonyl group (H-6) are expected to be more deshielded than the other methylene protons (H-7) due to the inductive effect of the carbonyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-2~150-152Carbon bearing the chlorine atom.
C-3~125-127Aromatic CH.
C-4~138-140Aromatic CH.
C-4a~160-162Quaternary aromatic carbon.
C-5~200-205Carbonyl carbon.
C-6~35-38Aliphatic CH₂.
C-7~25-28Aliphatic CH₂.
C-7a~130-132Quaternary aromatic carbon.

Comparative Analysis: Spectroscopic data for the isomeric compound, 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, shows aromatic proton signals at δ 7.64 (d) and 7.39 (d), and aliphatic signals in the range of δ 3.06-2.96 (m) and 2.74-2.58 (m).[1] While the exact chemical shifts will differ due to the different placement of the carbonyl group, the overall pattern of two aromatic doublets and two aliphatic multiplets is consistent with the expected spectrum of the target molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

2. NMR Instrument Setup:

  • Tuning and Shimming: The NMR probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field must be shimmed to achieve high homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-64 (dependent on sample concentration)

  • ¹³C NMR:

    • Technique: One-dimensional ¹³C NMR with proton decoupling.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (Ketone)~1700-1720StrongThe exact position is influenced by ring strain and conjugation.
C=N/C=C (Aromatic)~1550-1600Medium-StrongCharacteristic of the pyridine ring.
C-H (Aromatic)~3000-3100Medium-Weak
C-H (Aliphatic)~2850-3000Medium
C-Cl~700-800Strong

Expert Insight: The carbonyl stretching frequency is a key diagnostic tool. For a five-membered ring ketone, the frequency is typically higher than that of an open-chain ketone due to ring strain. Conjugation with the pyridine ring may slightly lower this frequency.

Experimental Protocol for IR Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

  • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

2. Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the sample in the IR beam and collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₈ClNO.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Given the molecular formula C₈H₈ClNO, the expected monoisotopic mass is approximately 169.0294 g/mol .

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl).

  • Fragmentation: Common fragmentation pathways may include the loss of CO (28 Da) and Cl (35/37 Da).

Comparative Analysis: The exact mass of the related compound 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been reported as 153.034531.[2] The addition of an oxygen atom to form the ketone would increase this mass by approximately 16 Da, which is consistent with the predicted mass of the target molecule.

Experimental Protocol for Mass Spectrometry

1. Ionization Method:

  • Electron Ionization (EI): This is a common technique that often leads to extensive fragmentation, providing structural information.

  • Electrospray Ionization (ESI): A softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

2. Mass Analyzer:

  • Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide accurate mass measurements.

3. Data Acquisition:

  • The sample is introduced into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

  • The ions are generated, separated by the mass analyzer according to their mass-to-charge ratio (m/z), and detected.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. By combining the predictive power of spectroscopic theory with comparative data from analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings in the fields of chemical research and drug development.

References

physical and chemical properties of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic ketone featuring a fused pyridine and cyclopentanone ring system. Its strategic combination of a reactive carbonyl group and a functionalizable chloropyridine ring makes it a valuable and versatile intermediate in synthetic chemistry. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, key synthetic methodologies, and applications, tailored for professionals in chemical research and drug development. The molecule serves as a critical building block for complex pharmaceutical agents and a scaffold for novel functional materials, demonstrating its significance in both medicinal and materials science. For instance, the core structure is a known precursor in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome, highlighting its relevance in the development of potent therapeutic agents.[1][2]

Core Molecular Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction design, and analytical characterization.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical and Computational Properties

PropertyValueSource
CAS Number 1150617-92-7[3]
Molecular Formula C₈H₆ClNO[3][4]
Molecular Weight 167.59 g/mol [3][4]
Appearance Light yellow to off-white solid (inferred)[2]
Topological Polar Surface Area 29.96 Ų[3]
XLogP3 1.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[3][4]
Rotatable Bond Count 0[4]

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on its structure and data from closely related analogues, the following spectral features are expected.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. Two doublets should appear in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The cyclopentanone moiety should exhibit two multiplets, likely triplets, in the aliphatic region (δ 2.5-3.5 ppm) for the two adjacent methylene (-CH₂-) groups. For the synthesized compound, proton NMR data shows signals at δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), and 2.74-2.58 (m, 2H).[5]

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon, typically above δ 195 ppm. Aromatic carbons of the pyridine ring will resonate between δ 120-160 ppm. The aliphatic methylene carbons of the cyclopentane ring would appear in the upfield region, typically between δ 25-40 ppm. Data from similar structures confirm these general ranges.[6]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 167 and 169. LCMS analysis has confirmed the protonated molecule [M+H]⁺ at 168.1.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, sharp absorption band is expected between 1700-1720 cm⁻¹ corresponding to the C=O stretch of the five-membered ketone. Additional significant peaks will be present in the 1550-1600 cm⁻¹ region due to the C=N and C=C stretching vibrations of the aromatic pyridine ring.[6]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Synthetic Methodologies

Workflow 1: Oxidation of a Secondary Alcohol Precursor

A reliable and common method involves the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This transformation is efficiently carried out using mild oxidizing agents.

  • Causality and Experimental Choice : The use of Dess-Martin periodinane (DMP) is particularly advantageous for this step.[5] DMP is a hypervalent iodine reagent that operates under neutral and mild conditions (typically at room temperature in dichloromethane), which prevents over-oxidation or degradation of sensitive heterocyclic systems. Its high selectivity for converting primary and secondary alcohols to aldehydes and ketones, respectively, with often high yields, makes it a preferred laboratory-scale reagent.

Caption: Workflow for Synthesis via Alcohol Oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation [5]

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in dichloromethane (DCM).

  • To this solution, add Dess-Martin periodinane (1.1 eq).

  • Stir the resulting solution at room temperature for approximately 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and wash the mixture with a 1N NaOH solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), decant, and concentrate under reduced pressure to yield the product. The product is often of sufficient purity for subsequent steps.

Workflow 2: Manganese-Catalyzed C-H Oxidation

A modern and environmentally conscious approach involves the direct oxidation of a C-H bond. Manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues represents a state-of-the-art method.[7]

  • Causality and Experimental Choice : This "green chemistry" approach utilizes an earth-abundant and inexpensive manganese catalyst (Mn(OTf)₂) with an environmentally benign oxidant like tert-butyl hydroperoxide (t-BuOOH), often in water.[7][8] This strategy avoids the use of stoichiometric, often toxic, heavy-metal oxidants (like chromium) and minimizes organic solvent waste. It offers high atom economy and excellent chemoselectivity, making it highly attractive for industrial applications.

Chemical Reactivity Profile

The molecule possesses two primary sites of reactivity, making it a versatile synthetic intermediate.

G cluster_molecule Reactivity Sites cluster_reactions Potential Transformations mol 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one carbonyl_chem Carbonyl Chemistry (e.g., Grignard, Reduction) mol->carbonyl_chem  Carbonyl (C5) coupling_chem Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) mol->coupling_chem  Chloro-group (C2) subst_chem Nucleophilic Aromatic Substitution mol->subst_chem  Chloro-group (C2)

Caption: Key reactivity pathways for the title compound.

  • The Carbonyl Group : The ketone functionality is a classic electrophilic site. It is susceptible to nucleophilic attack, enabling a wide range of transformations such as reductions to the corresponding alcohol using reagents like sodium borohydride (NaBH₄), or the formation of new carbon-carbon bonds through reactions with Grignard or organolithium reagents.

  • The Chloropyridine Ring : The chlorine atom at the C2 position is a crucial handle for further molecular elaboration. While direct nucleophilic aromatic substitution can be challenging, this site is primed for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki coupling (to introduce aryl or vinyl groups), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to install alkynes) are powerful tools used extensively in drug discovery to build molecular complexity from such chloro-heterocyclic scaffolds.

Applications in Research and Development

The utility of this compound stems from its role as a well-defined molecular building block.

  • Pharmaceutical Scaffolding : This compound and its parent structure are recognized as key intermediates in the synthesis of complex antibiotics, most notably the fourth-generation cephalosporin, cefpirome.[1][2] Its rigid bicyclic structure provides a robust scaffold upon which further complexity can be built, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs.

  • Development of Functional Materials : The inherent chemical functionality of this scaffold has been exploited in materials science. Recently, derivatives synthesized from the 6,7-dihydro-5H-cyclopenta[b]pyridine core have been developed as highly effective corrosion inhibitors for carbon steel in acidic environments.[6][9] The pyridine nitrogen and the extended π-system of these molecules facilitate strong adsorption onto metal surfaces, forming a protective film that prevents corrosive attack. This demonstrates the compound's potential beyond pharmaceuticals.

Conclusion

This compound is a synthetic intermediate of considerable value. Its well-defined physicochemical properties and predictable spectroscopic features allow for reliable identification and handling. Modern and classical synthetic routes provide accessible pathways to its production, while its distinct reactive sites—the carbonyl group and the chloro-substituent—offer orthogonal handles for derivatization. Its established role as a precursor to important pharmaceuticals and its emerging application in materials science underscore its versatility and continued importance for researchers and scientists in diverse fields of chemical development.

References

starting materials for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the chloro-substituent and the ketone functionality provides reactive handles for further chemical modification, making it a versatile building block for creating libraries of novel compounds.

This technical guide offers a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern each pathway. As a senior application scientist, this document is designed to provide researchers and drug development professionals with both theoretical grounding and practical, field-proven insights into the synthesis of this important intermediate.

Strategic Analysis of Synthetic Pathways

The molecular architecture of this compound, featuring a cyclopentanone ring fused to a 2-chloropyridine core, suggests several logical retrosynthetic disconnections. The most prevalent and successful strategies involve the construction of the pyridine ring onto a pre-existing cyclopentanone framework. This approach, often achieved through cyclocondensation reactions, leverages readily available and cost-effective starting materials. An alternative, multi-step strategy involves the initial synthesis of the fused pyridine ring system followed by a targeted oxidation to install the ketone.

This guide will explore two primary, validated strategies:

  • Strategy I: Multicomponent Cyclocondensation onto a Cyclopentanone-Derived Enamine. This elegant approach builds the functionalized pyridine ring in a one-pot reaction from simple precursors.

  • Strategy II: Vilsmeier Cyclization followed by Benzylic Oxidation. This robust, two-stage method first constructs the fused pyridine ring system and then introduces the carbonyl group via selective oxidation.

Strategy I: Multicomponent Cyclocondensation

This strategy exemplifies an efficient and convergent approach, constructing the complex fused-ring system from simple, acyclic components in a single reaction vessel. The core principle is the reaction of a cyclopentanone-derived enamine with other reagents that provide the necessary atoms for the pyridine ring. A notable advantage of multicomponent reactions is the rapid generation of molecular complexity from simple starting materials.[1]

Core Starting Materials & Rationale

The primary starting materials for this pathway are selected for their complementary reactivity, allowing for a controlled, sequential reaction cascade.

Starting Material/ReagentRole in SynthesisRationale for Selection
Cyclopentanone Cyclopentane backboneA readily available, inexpensive cyclic ketone that serves as the foundation of the fused ring system.[2]
Pyrrolidine (or other secondary amine) Enamine FormationReacts with cyclopentanone to form 1-(cyclopent-1-en-1-yl)pyrrolidine, a key nucleophilic intermediate. The enamine activates the α-position for subsequent reactions.
Malononitrile C3 and Cyano Group SourceA highly versatile C3 building block containing activated methylene protons and two nitrile groups. One nitrile participates in cyclization, while the other becomes a functional handle on the final product.
Aromatic Aldehydes C4 and Substituent SourceParticipates in an initial Knoevenagel condensation with malononitrile, forming an electrophilic Michael acceptor.
Ammonium Acetate Nitrogen Source for Pyridine RingServes as the source of the nitrogen atom required to form the pyridine heterocycle.[3]
Mechanistic Pathway

The reaction proceeds through a series of well-established transformations, beginning with the formation of a Knoevenagel condensation product, which then acts as an electrophile for the cyclopentanone enamine.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aromatic aldehyde and malononitrile. This forms a highly electrophilic benzylidenemalononitrile intermediate.

  • Michael Addition: The enamine, generated in situ or pre-formed from cyclopentanone and pyrrolidine, acts as a Michael donor and attacks the benzylidenemalononitrile intermediate. This carbon-carbon bond-forming step links the cyclopentane ring to the pyridine precursors.

  • Cyclization and Tautomerization: The adduct from the Michael addition undergoes an intramolecular cyclization. The nitrogen from ammonium acetate attacks one of the nitrile groups, initiating the ring closure.

  • Oxidative Aromatization: The resulting dihydropyridine intermediate spontaneously aromatizes, often through the elimination of hydrogen, to yield the stable pyridine ring. Subsequent hydrolysis of the enamine and other functional groups, followed by chlorination and oxidation steps (not detailed in this specific multicomponent approach but necessary for the final target), would be required. A related multicomponent synthesis leads to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives directly.[1]

Visualizing the Workflow: Multicomponent Synthesis

Caption: Workflow for the multicomponent synthesis of the cyclopenta[b]pyridine core.

Experimental Protocol (Representative)

This protocol outlines the synthesis of a related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative, which serves as a template for this strategy.[4][5]

  • Enamine Formation: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in toluene. Add pyrrolidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.

  • Reaction Setup: In a separate flask, combine an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Condensation and Cyclization: Add the pre-formed enamine solution from step 1 to the mixture from step 2. Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 6-12 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the target cyclopenta[b]pyridine derivative.

  • Subsequent Steps: Conversion to the final target molecule would require hydrolysis of the nitrile, chlorination (e.g., Sandmeyer reaction on an amino precursor), and oxidation at the C5 position.

Strategy II: Vilsmeier Cyclization and Subsequent Oxidation

This linear, two-stage approach provides a high degree of control. The first stage involves the construction of the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core using a Vilsmeier-Haack type reaction.[6] The second stage introduces the C5-ketone via a selective manganese-catalyzed oxidation of the benzylic C-H bonds.[7]

Core Starting Materials & Rationale
Starting Material/ReagentRole in SynthesisRationale for Selection
Stage 1: Vilsmeier Cyclization
Cyclopentanone Cyclopentane backboneThe foundational five-membered ring.[6]
Benzylamine Nitrogen Source & Activating GroupForms an enamine with cyclopentanone and the benzyl group is removed during the reaction.
Acetic Anhydride Acetylating AgentAcetylates the intermediate enamine, which is a key step prior to cyclization.[6]
Phosphorus Oxychloride (POCl₃) / DMF Vilsmeier ReagentGenerates the electrophilic Vilsmeier reagent (chloroiminium salt) which drives the cyclization and introduces the chlorine atom.
Stage 2: C-H Oxidation
2,3-Cyclopentenopyridine intermediate Substrate for OxidationThe product from Stage 1, containing the activated CH₂ group adjacent to the pyridine ring.
Manganese(II) triflate (Mn(OTf)₂) CatalystA highly effective catalyst for the selective oxidation of C-H bonds adjacent to a pyridine nitrogen.[7]
tert-Butyl hydroperoxide (t-BuOOH) Terminal OxidantA readily available and effective oxidant that regenerates the active manganese catalyst.[7]
Mechanistic Pathway

Stage 1: Synthesis of the Fused Pyridine Ring [6]

  • Enamine Formation: Cyclopentanone reacts with benzylamine to form N-cyclopentylidene(phenyl)methanamine.

  • Acetylation: The enamine is acetylated with acetic anhydride to form N-benzyl-N-cyclopentenylacetamide. This step increases the electron density of the cyclopentene ring and prepares it for electrophilic attack.

  • Vilsmeier-Haack Cyclization: The Vilsmeier reagent, formed from POCl₃ and DMF, acts as the electrophile. It attacks the acetylated enamine, leading to an intramolecular cyclization. Subsequent elimination and hydrolysis steps result in the formation of the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine ring system. The overall yield for this three-step sequence is reported to be around 45.9%.[6]

Stage 2: Manganese-Catalyzed Oxidation [7]

  • Catalyst Activation: The Mn(II) catalyst is activated by the t-BuOOH oxidant.

  • C-H Abstraction: The active manganese species selectively abstracts a hydrogen atom from the C5 position (the CH₂ group adjacent to the pyridine ring), which is activated for oxidation.

  • Oxygen Rebound: The resulting radical intermediate undergoes an "oxygen rebound" step with an oxygen atom from the oxidant, forming the C-O bond and ultimately leading to the desired ketone functionality. This reaction is notable for its high chemoselectivity and can be performed in water.[7]

Visualizing the Workflow: Vilsmeier-Oxidation Sequence

G cluster_stage1 Stage 1: Vilsmeier Cyclization cluster_stage2 Stage 2: C-H Oxidation Cyclopentanone Cyclopentanone Enamine N-benzyl-N- cyclopentenylacetamide Cyclopentanone->Enamine + Benzylamine + Acetic Anhydride Fused_Pyridine 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Enamine->Fused_Pyridine + POCl3/DMF (Vilsmeier Reagent) Final_Product 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Fused_Pyridine->Final_Product Mn(OTf)2 (cat.) t-BuOOH, H2O

Caption: Workflow for the Vilsmeier cyclization and subsequent oxidation strategy.

Experimental Protocol (Combined)

Stage 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine [6]

  • Enamine Formation: A mixture of cyclopentanone (1.02 eq) and benzylamine (1.0 eq) is heated to reflux (117-121°C) for 40 minutes. The resulting N-cyclopentylidene(phenyl)methanamine is used directly.

  • Acetylation: The crude enamine is cooled to 0-5°C, and acetic anhydride (1.1 eq) is added slowly. The reaction is then stirred at 20-25°C for 14 hours to yield N-benzyl-N-cyclopentenylacetamide.

  • Cyclization: The acetylated intermediate is treated with a Vilsmeier reagent prepared from phosphorus oxychloride and DMF at 0-5°C. The mixture is then refluxed for 15 hours.

  • Workup: The reaction is carefully quenched by pouring onto ice and then hydrolyzed at 40-45°C. The product is extracted with an organic solvent, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Stage 2: Oxidation to this compound [7]

  • Reaction Setup: In a round-bottom flask, suspend the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) from Stage 1 in water.

  • Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.05 eq) followed by the dropwise addition of t-BuOOH (65% in water, 5.0 eq).

  • Reaction: Stir the mixture vigorously at 25°C for 72 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each with distinct advantages concerning starting material availability, operational simplicity, and scalability.

  • The Multicomponent Cyclocondensation Strategy offers an elegant and convergent route, rapidly building molecular complexity from simple, inexpensive starting materials like cyclopentanone and malononitrile. This approach is particularly suited for diversity-oriented synthesis in early-stage drug discovery.

  • The Vilsmeier Cyclization followed by C-H Oxidation Strategy provides a more linear and perhaps more easily scalable route. While it involves more steps, each transformation is high-yielding and robust, utilizing well-understood organometallic catalysis for the final key oxidation step. This pathway may be preferable for process development and large-scale synthesis where control and predictability are paramount.

The choice of synthetic strategy will ultimately depend on the specific goals of the research program, balancing factors such as speed of execution, cost of goods, and desired scale. Both routes presented in this guide are built upon sound chemical principles and leverage readily accessible starting materials, providing a solid foundation for any researcher entering this field.

References

Retrosynthetic Analysis and Synthetic Strategies for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fused Pyridine Scaffold

The 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a privileged scaffold in medicinal chemistry and materials science. Fused pyridine ring systems are integral to a vast array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] The specific fusion of a cyclopentanone ring introduces conformational rigidity and a unique three-dimensional architecture, making it a valuable building block for creating structurally novel compounds with potentially enhanced biological activity and selectivity. The presence of a chlorine atom at the 2-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[2]

This guide provides a comprehensive exploration of the retrosynthetic logic for this target molecule. We will dissect the structure to propose logical bond disconnections and formulate multiple, viable synthetic pathways. Each pathway will be evaluated based on chemical principles, the availability of starting materials, and practical laboratory considerations, providing researchers with a robust blueprint for its synthesis.

Chapter 1: A Blueprint for Synthesis: High-Level Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections known as "transforms." For a fused heterocyclic system like this compound, the primary strategic decision is which ring to construct last. This leads to two principal retrosynthetic approaches.

Strategic Disconnections:

  • Pathway A (Pyridine Annulation): The most common and often most efficient strategy for fused pyridines involves constructing the pyridine ring onto a pre-existing carbocyclic scaffold. In this case, we disconnect the C-N and C-C bonds of the pyridine ring, tracing the synthesis back to a functionalized cyclopentanone derivative.

  • Pathway B (Cyclopentanone Annulation): An alternative approach involves forming the five-membered cyclopentanone ring onto a pre-functionalized pyridine core. This disconnection breaks a C-C bond of the cyclopentanone ring, typically leading to an intramolecular cyclization reaction as the key ring-forming step.

The following diagram illustrates these two divergent strategic approaches to the target molecule.

Retrosynthesis Target 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one StrategyA Pathway A: Pyridine Annulation Target->StrategyA Disconnect Pyridine Ring StrategyB Pathway B: Cyclopentanone Annulation Target->StrategyB Disconnect Cyclopentanone Ring PrecursorA Functionalized Cyclopentanone + C-C-N Fragment StrategyA->PrecursorA Leads to PrecursorB Substituted Pyridine Precursor StrategyB->PrecursorB Leads to

Caption: High-level retrosynthetic strategies for the target molecule.

Chapter 2: Pathway A: Pyridine Annulation onto a Cyclopentanone Scaffold

This approach leverages the well-established chemistry of cyclocondensation reactions to build the pyridine ring.[3] It is often preferred due to the ready availability of cyclopentanone derivatives and the high efficiency of such ring-forming reactions.

Detailed Retrosynthetic Breakdown

The key disconnection in this pathway is the pyridine ring itself, which can be conceptually broken down into a [3+3] fragment condensation.

  • Functional Group Interconversion (FGI): The 2-chloro substituent is retrosynthetically converted to a hydroxyl group. The resulting 2-pyridone is a common intermediate in pyridine synthesis, as the chlorination of a pyridone is a standard transformation (e.g., using POCl₃).

  • C-N / C-C Disconnection: The 2-pyridone ring is disconnected via a cyclocondensation transform. This reveals an enamine or enone derived from cyclopentanone and a suitable three-atom component that provides the remaining atoms for the pyridine ring. A common and effective strategy is the reaction of an enaminone with a compound containing an active methylene group, such as malononitrile.[4]

  • Simplification: The enaminone precursor can be traced back to cyclopentanone, a simple and inexpensive starting material.

This logic leads to a convergent and efficient forward synthesis.

Proposed Forward Synthesis and Protocols

The forward synthesis builds upon the retrosynthetic logic, assembling the molecule from simple precursors in a step-wise fashion.

Pathway_A_Forward Forward Synthesis Workflow: Pathway A Start Cyclopentanone Step1 Step 1: Form Enaminone (e.g., DMF-DMA) Start->Step1 Intermediate1 2-(dimethylaminomethylene) cyclopentan-1-one Step1->Intermediate1 Step2 Step 2: Cyclocondensation (e.g., Malononitrile, NaOEt) Intermediate1->Step2 Intermediate2 2-Oxo-2,5,6,7-tetrahydro-1H- cyclopenta[b]pyridine- 3-carbonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 6,7-Dihydro-5H-cyclopenta[b] pyridin-5(1H)-one Step3->Intermediate3 Step4 Step 4: Chlorination (POCl₃) Intermediate3->Step4 Target Target Molecule: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Step4->Target

Caption: Forward synthesis workflow for Pathway A.

Protocol 1: Synthesis of 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

  • Rationale: This key step utilizes a Guareschi-Thorpe type condensation to construct the fused pyridone ring.[5] Sodium ethoxide acts as a base to deprotonate the active methylene of malononitrile, which then attacks the enaminone in a Michael addition, followed by cyclization and elimination.

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (10 mL/g of starting material) under a nitrogen atmosphere, add malononitrile (1.0 equivalent).

    • Stir the mixture at room temperature for 15 minutes until a clear solution is obtained.

    • Add a solution of 2-(dimethylaminomethylene)cyclopentan-1-one (1.0 equivalent) in absolute ethanol dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • The resulting precipitate is collected by filtration, washed with cold ethanol and then water, and dried under vacuum to yield the pyridone product.

Protocol 2: Chlorination to Yield this compound

  • Rationale: The conversion of a 2-pyridone to a 2-chloropyridine is a classic and reliable transformation. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent.

  • Procedure:

    • A mixture of the pyridone from the previous step (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is carefully heated to 100-110 °C.

    • The reaction is stirred at this temperature for 2-3 hours. The mixture will become a dark, homogenous solution.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is quenched by slowly pouring it onto crushed ice with vigorous stirring.

    • The aqueous mixture is then neutralized to pH 7-8 with a saturated sodium bicarbonate solution or dilute NaOH.

    • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • Purification by flash column chromatography (silica gel) yields the final target molecule.

Chapter 3: Pathway B: Intramolecular Cyclization of a Pyridine Precursor

This pathway offers an alternative strategy where the cyclopentanone ring is formed in the final key step. This approach can be advantageous if substituted pyridine starting materials are readily accessible.

Detailed Retrosynthetic Breakdown
  • C-C Disconnection: The most logical disconnection is the C4a-C5 bond of the cyclopentanone ring. This bond can be formed via an intramolecular Friedel-Crafts acylation or a similar electrophilic cyclization.

  • Precursor Identification: This disconnection reveals a 2-chloro-3-(propanoyl chloride)pyridine or a related 2-chloro-3-(3-carboxypropyl)pyridine precursor.

  • Side-Chain Simplification: The propionic acid side chain can be traced back to a simpler alkyl or functionalized group on the pyridine ring, which is then elaborated in the forward synthesis. The precursor is a simple, substituted pyridine like 2-chloro-3-methylpyridine.

Proposed Forward Synthesis and Protocols

The forward synthesis requires the careful construction and elaboration of a side chain on the pyridine ring, followed by the key cyclization step.

Pathway_B_Forward Forward Synthesis Workflow: Pathway B Start 2-Chloro-3-methylpyridine Step1 Step 1: Side-chain Functionalization (e.g., Lithiation, Alkylation) Start->Step1 Intermediate1 2-Chloro-3-(3-hydroxypropyl) pyridine Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., PCC or Jones) Intermediate1->Step2 Intermediate2 3-(2-Chloropyridin-3-yl) propanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (PPA or Eaton's Reagent) Intermediate2->Step3 Target Target Molecule: 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Step3->Target

Caption: Forward synthesis workflow for Pathway B.

Protocol 3: Intramolecular Friedel-Crafts Acylation

  • Rationale: This is the key ring-forming step. A strong acid catalyst is required to promote the cyclization of the carboxylic acid onto the electron-deficient pyridine ring. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are effective for this type of transformation.

  • Procedure:

    • 3-(2-Chloropyridin-3-yl)propanoic acid (1.0 equivalent) is added to polyphosphoric acid (10-20 times the weight of the starting material).

    • The mixture is mechanically stirred and heated to 130-150 °C for 2-4 hours. The reaction progress should be monitored by quenching an aliquot and analyzing by LC-MS or TLC.

    • After the reaction is complete, the mixture is cooled to about 80 °C and then carefully poured onto a large amount of crushed ice.

    • The aqueous solution is neutralized with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography provides the target molecule.

Chapter 4: Comparative Analysis and Field-Proven Insights

Choosing a synthetic pathway depends on various factors including scale, available equipment, and cost of starting materials. Below is a comparative table to guide this decision-making process.

MetricPathway A: Pyridine AnnulationPathway B: Intramolecular CyclizationJustification
Overall Efficiency Generally higherModerate to lowerPathway A is more convergent. Multicomponent or domino reactions often lead to higher overall yields with fewer intermediate purifications.[5]
Number of Steps Fewer linear steps (3-4)More linear steps (4-5)Pathway B requires separate steps for side-chain construction, activation, and cyclization.
Starting Materials Simple, bulk chemicals (Cyclopentanone)Substituted pyridines (may require prior synthesis)Cyclopentanone is a readily available and inexpensive commodity chemical.
Scalability HighModerateCyclocondensation reactions are often robust and scalable. Intramolecular cyclizations using large excesses of PPA can be challenging to scale up.
Key Challenges Controlling regioselectivity in the initial condensation.Potentially low yields in the side-chain functionalization of an electron-deficient pyridine; harsh conditions for cyclization.Lithiation of chloropyridines can be complex. The Friedel-Crafts cyclization may require high temperatures and strong acids.
Recommended Use Preferred route for both lab-scale and industrial synthesis due to its efficiency, convergence, and use of simple starting materials.Viable for generating specific analogues where the substituted pyridine precursor is readily available or when exploring alternative synthetic routes.

Expert Recommendation: For the de novo synthesis of this compound, Pathway A is the superior strategy. Its foundation in robust cyclocondensation chemistry provides a more reliable and scalable route to the target molecule. A similar strategy has been successfully employed for the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[6][7]

Conclusion

The retrosynthetic analysis of this compound reveals two primary synthetic strategies: pyridine annulation and intramolecular cyclization. While both pathways are chemically sound, the pyridine annulation approach (Pathway A) emerges as the more practical and efficient option. By leveraging a convergent design built upon a foundational cyclocondensation reaction, this pathway offers a robust, scalable, and cost-effective method for accessing this valuable heterocyclic scaffold. This guide provides the necessary strategic insights and detailed protocols to empower researchers in their synthetic endeavors.

References

The Strategic Utility of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

The quest for novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. At the heart of this endeavor lies the strategic use of versatile chemical scaffolds—building blocks that provide a foundation for rapid library synthesis and the exploration of chemical space. Among these, heterocyclic cores are of paramount importance, and 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has emerged as a particularly valuable intermediate. Its unique combination of a fused pyridine ring system, an activatable chloro-substituent, and a reactive ketone functionality makes it a powerful tool in the hands of medicinal chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its application as a cornerstone in the development of biologically active compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's properties is fundamental to its effective use. The key physicochemical parameters for this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₆ClNOChemScene[1]
Molecular Weight 167.59 g/mol ChemScene[1]
CAS Number 1150617-92-7ChemScene[1]
Appearance Off-white solid
Boiling Point (Predicted) 313.6 °C at 760 mmHgAlfa Chemistry[2]
Density (Predicted) 1.394 g/cm³Alfa Chemistry[2]
LogP (Predicted) 1.86ChemScene[1]
Topological Polar Surface Area (TPSA) 29.96 ŲChemScene[1]

¹H NMR (400 MHz, CDCl₃/CD₃OD): δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H).[3]

Synthesis of the Core Scaffold

The efficient construction of the this compound core is a key consideration for its widespread use. Several synthetic routes have been developed, with the oxidation of the corresponding alcohol being a common final step.

Method 1: Oxidation of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

A reliable and high-yielding method for the synthesis of the title compound involves the oxidation of its secondary alcohol precursor. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient choice for this transformation.[3]

Experimental Protocol:

  • To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, wash the reaction mixture with 1N NaOH.

  • Dry the organic layer over sodium sulfate, decant, and concentrate under reduced pressure to yield the desired product.

This protocol typically affords the product in high yield (ca. 91%) and purity, suitable for use in subsequent steps without further purification.[3]

G cluster_0 Synthesis of this compound start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol in DCM reagent Dess-Martin Periodinane (DMP) start->reagent 1. Add DMP workup Aqueous Workup (1N NaOH) reagent->workup 2. Stir 2h at RT product 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one workup->product 3. Extract, Dry, Concentrate

A streamlined workflow for the synthesis of the target ketone.
Method 2: Multi-step Synthesis of the Precursor Scaffold

The precursor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, can be synthesized from readily available starting materials like cyclopentanone and benzylamine through a multi-step sequence involving a Vilsmeier cyclization.[4] This route provides access to the core heterocyclic system, which can then be further functionalized.

Reactivity and Synthetic Utility

The synthetic potential of this compound stems from its two primary reactive sites: the C2-chloro substituent and the C5-ketone.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chloro-substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, a common strategy in drug discovery for tuning the pharmacological properties of a lead compound. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction. Common nucleophiles include amines, thiols, and alcohols, leading to the corresponding 2-amino, 2-thio, and 2-alkoxy derivatives.

G cluster_1 Reactivity at the C2-Position start_mol 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one nucleophile Nucleophile (Nu-H) e.g., R₂NH, RSH, ROH start_mol->nucleophile SNAr Reaction product_mol 2-Substituted-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one nucleophile->product_mol

General scheme for nucleophilic substitution at the C2 position.
Reactions at the C5-Ketone

The ketone functionality offers a plethora of opportunities for molecular elaboration. Standard ketone chemistry can be employed to introduce new substituents and stereocenters.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride, providing a handle for further functionalization or to modulate hydrogen bonding interactions in a biological target.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone allows for the introduction of alkyl, aryl, or alkynyl groups, creating a tertiary alcohol. This is a powerful method for adding molecular complexity.

  • Wittig Reaction: The Wittig reaction can be used to convert the ketone into an exocyclic double bond, providing a scaffold for further transformations or as a key pharmacophoric element.

  • Reductive Amination: The ketone can undergo reductive amination to introduce a variety of substituted amine functionalities at the C5 position.

Applications in Drug Discovery

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This compound and its direct precursor are key intermediates in several areas of medicinal chemistry.

Antibiotics: The Cefpirome Story

The most prominent application of the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core is in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[4] In this synthesis, the pyridine nitrogen of the heterocyclic core acts as a nucleophile to displace a leaving group on the cephalosporin backbone, forming a pyridinium salt which is a key structural feature of the final drug.

Kinase Inhibitors

The pyridine and pyrazinone scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. While direct synthesis of kinase inhibitors from this compound is not extensively reported in publicly available literature, its structural motifs are highly relevant. For instance, substituted 2(1H)-pyrazinones and aminopyridine derivatives have been successfully developed as potent kinase inhibitors.[5][6] The versatility of the title compound, allowing for substitution at both the C2 and C5 positions, makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising strategy for achieving greater selectivity and nuanced pharmacological effects. The rigid, bicyclic structure of the cyclopenta[b]pyridine core is well-suited for presenting substituents in a defined three-dimensional orientation, a key requirement for effective interaction with allosteric sites. While specific examples starting from the title compound are not yet prevalent in the literature, the broader class of heterocyclic compounds is a rich source of GPCR modulators.

Conclusion

This compound represents a strategically important and versatile building block for drug discovery and development. Its straightforward synthesis and the orthogonal reactivity of its chloro and ketone functionalities provide a robust platform for the creation of diverse molecular libraries. From its established role in the synthesis of the antibiotic cefpirome to its potential in the burgeoning fields of kinase inhibitors and GPCR modulators, this heterocyclic core offers a wealth of opportunities for the medicinal chemist. As the demand for novel, potent, and selective therapeutic agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

An In-depth Technical Guide to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogues, its parent scaffold, and relevant synthetic methodologies to offer a robust technical narrative. We will delve into the historical context of the broader cyclopenta[b]pyridine class, explore synthetic strategies, discuss analytical characterization, and touch upon the potential applications that make this scaffold a compelling area of research.

Introduction and Historical Context

The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused bicyclic heteroaromatic system, represents a "privileged scaffold" in drug discovery. Its rigid structure and the presence of a pyridine ring, a common feature in many biologically active compounds, make it an attractive starting point for the design of novel therapeutics. The exploration of this scaffold has been driven by the search for new antibiotics, anti-inflammatory agents, and other therapeutics.

While the precise first synthesis of this compound is not well-documented in readily accessible literature, the interest in its parent structures and related derivatives can be traced through several key developments. For instance, the non-ketone analogue, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, has been identified as a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[1] This highlights the early recognition of the synthetic utility of chlorinated cyclopenta[b]pyridines in the development of complex pharmaceuticals.

More recent research has focused on the functionalization of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold to explore a wider range of biological activities. For example, derivatives have been investigated as corrosion inhibitors, showcasing the diverse chemical applications of this heterocyclic system.[2][3] The synthesis of various analogues, including those with different substituents on the pyridine and cyclopentanone rings, continues to be an active area of research, aiming to modulate the physicochemical and biological properties of these compounds for various applications.[4][5]

Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its general properties based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Appearance Likely a solid at room temperatureBased on the parent compound and related structures.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.
CAS Number Not definitively available for the 5-one isomer. The related 7-one isomer is 1150617-92-7.[6][7] The non-ketone analogue is 117890-55-8.[8][9]It is crucial to distinguish between isomers when searching chemical databases.

Synthesis and Methodologies

Synthesis of the Core Scaffold: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A key development in the synthesis of the core scaffold is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[4][5] This method offers a direct and efficient route to the desired ketone.

Reaction Scheme:

G reactant 2,3-Cyclopentenopyridine reagents Mn(OTf)₂ (cat.) t-BuOOH, H₂O, 25 °C reactant->reagents product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one reagents->product caption Manganese-catalyzed oxidation. G start 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one product 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one start->product Chlorinating Agent (e.g., N-Chlorosuccinimide) caption Post-synthesis chlorination. G start Chlorinated Pyridine Derivative intermediate Functionalized Intermediate start->intermediate Multi-step synthesis product 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one intermediate->product Cyclization caption Convergent synthesis.

References

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one with various aryl and heteroaryl boronic acids. The fused pyridine scaffold is a valuable building block in medicinal chemistry and materials science.[1] However, the inherent low reactivity of the C(2)-Cl bond on the electron-deficient pyridine ring presents a significant synthetic challenge, necessitating a carefully optimized protocol.[2][3] This guide moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations required for success. We will delve into the selection of an optimal palladium catalyst system, the crucial role of the base, and solvent effects, providing researchers with a robust and reproducible methodology. A detailed experimental procedure is supplemented with a troubleshooting guide to address common issues such as low conversion, catalyst deactivation, and competing side reactions.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine substrate. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[3][5]

  • Transmetalation : The organoboron compound (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[8][9][10] This species then transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Cl R¹-Pd(II)L₂-Cl OxAdd->PdII_Cl Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Halide R¹-Cl Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For an unactivated heteroaryl chloride like this compound, the oxidative addition step is particularly challenging. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[11][12] Overcoming these hurdles requires a highly active catalyst system, typically comprising bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[11][13][14]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>95%Custom Synthesis
Arylboronic Acid>97%Sigma-Aldrich, TCI
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeStrem, Sigma-Aldrich
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Strem, Sigma-Aldrich
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Acros, Sigma-Aldrich
1,4-DioxaneAnhydrous, >99.8%Acros, Sigma-Aldrich
WaterDegassed, HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Argon or Nitrogen GasHigh Purity (5.0)Airgas
Oven-dried Schlenk flask or reaction vial--
Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition : In a separate vial, briefly weigh out the catalyst components in air: Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL). The small amount of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][15]

  • Reaction Execution : Place the sealed flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (as judged by the consumption of the starting chloride), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one product.

Key Parameter Optimization: The Rationale Behind the Choices

Achieving high yields for this challenging coupling requires a rational approach to selecting the reaction components. The choices outlined in the protocol are based on established principles for activating unreactive aryl chlorides.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a specialized ligand is the heart of the reaction.

  • Palladium Source : Pd₂(dba)₃ is a stable Pd(0) source, while Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For challenging substrates, starting with a Pd(0) source can sometimes be more reliable.[11]

  • Ligand : This is arguably the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for activating C-Cl bonds.[12] Success hinges on using bulky, electron-rich ligands that promote the difficult oxidative addition step and accelerate the final reductive elimination.[4][11]

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) : These ligands are the gold standard for coupling aryl chlorides. Their steric bulk and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.[11]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them an excellent alternative for difficult couplings.[13]

The Choice of Base

The base plays a pivotal role in activating the boronic acid for transmetalation.[9][10] The choice of base can dramatically influence reaction rate and yield.[16]

BaseBasicityCommon Use Case & Rationale
K₂CO₃ / Na₂CO₃ModerateEffective for reactive substrates (aryl bromides/iodides). May be insufficient for challenging chlorides. Often used in aqueous solvent mixtures.[1]
Cs₂CO₃StrongHighly soluble in many organic solvents. Its effectiveness is sometimes attributed to the "cesium effect," though the mechanism is debated.[2]
K₃PO₄ Strong Often the base of choice for unreactive aryl chlorides. Its strength is sufficient to promote boronate formation without causing excessive side reactions.[11][14]
KOtBuVery StrongCan be effective but may promote side reactions like dehalogenation or substrate decomposition, especially at high temperatures.[16]

For the coupling of 2-chloropyridines, a strong inorganic base like K₃PO₄ is highly recommended as a starting point.[11]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Ethers (Dioxane, THF, DME) : These are the most common solvents for Suzuki couplings. They have good solubilizing properties and are relatively inert. 1,4-Dioxane is often preferred for its higher boiling point, allowing for higher reaction temperatures.[4]

  • Aromatic Hydrocarbons (Toluene) : Another common choice, particularly when running the reaction under strictly anhydrous conditions.

  • Polar Aprotic Solvents (DMF, NMP) : While these can sometimes accelerate reactions, they can also lead to faster catalyst decomposition at high temperatures.

  • Aqueous Mixtures : The addition of water (typically 10-20% by volume) is common and serves to dissolve the inorganic base, which can accelerate the reaction.[4][15] It is crucial to use degassed water to avoid introducing oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]

Troubleshooting and Self-Validation

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Flowchart start Low Yield or No Reaction check_sm Starting Material (SM) Largely Unreacted? start->check_sm check_byproducts Complex Mixture of Byproducts Observed? start->check_byproducts sol_inactive Inactive Catalyst System check_sm->sol_inactive Yes homocoupling Homocoupling of Boronic Acid? check_byproducts->homocoupling Yes protodeboronation Protodeboronation? check_byproducts->protodeboronation Yes dehalogenation Dehalogenation of SM? check_byproducts->dehalogenation Yes action_inactive Action: 1. Increase Temperature (e.g., to 110°C). 2. Switch to a more active ligand (XPhos, NHC). 3. Re-verify inert atmosphere setup. sol_inactive->action_inactive action_homo Action: 1. Ensure rigorous degassing of solvents. 2. Use a direct Pd(0) source (e.g., Pd₂(dba)₃). 3. Check purity of boronic acid. homocoupling->action_homo action_proto Action: 1. Use rigorously anhydrous solvents. 2. Switch to boronic acid pinacol ester. 3. Screen alternative bases (e.g., Cs₂CO₃). protodeboronation->action_proto action_dehalo Action: 1. Lower reaction temperature. 2. Use a less aggressive base (if possible). 3. Screen different solvents. dehalogenation->action_dehalo

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Buchwald-Hartwig Amination of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fused Pyridine Scaffolds

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core and its derivatives are prevalent structural motifs in medicinal chemistry and materials science.[1][2] The introduction of an amino group at the C2 position of this heterocyclic system via C-N bond formation opens a gateway to a vast chemical space for the development of novel kinase inhibitors, anti-glioblastoma therapeutics, and other biologically active compounds.[3] Traditional methods for forging such aryl-amine bonds often require harsh conditions and suffer from limited substrate scope.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this purpose, allowing for the synthesis of aryl amines under milder conditions with broad functional group tolerance.[4][5][6]

This document provides a detailed technical guide for the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate, this compound. It offers insights into the reaction mechanism, a step-by-step protocol, and troubleshooting advice to enable researchers to confidently employ this methodology.

Mechanistic Rationale: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] The choice of each reaction component is critical and is dictated by its role in this cycle. A general understanding of the mechanism is paramount for rational optimization and troubleshooting.

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9][10] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[11]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A stoichiometric amount of a strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[4][10]

Visualizing the Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in Kinase Inhibitor Design

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a compelling scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors. This bicyclic heteroaromatic system merges the established hydrogen-bonding capabilities of a pyridine ring, a key feature for engaging with the hinge region of many kinase ATP-binding sites, with a fused cyclopentanone ring that imparts a degree of conformational rigidity and provides vectors for further chemical exploration. The strategic placement of a chlorine atom at the 2-position of the pyridine ring transforms this molecule into a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse aryl and amino substituents, which is fundamental to tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a starting material for the synthesis of potential kinase inhibitors. We will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Targeting the Janus Kinase (JAK) Family

Derivatives of pyridine-based scaffolds have shown significant promise as inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders, making JAK kinases highly attractive therapeutic targets.[2]

For instance, the potent and selective JAK2 inhibitor, CEP-33779, features a triazolopyridine core and demonstrates the potential of pyridine-based scaffolds in targeting this kinase family.[3][4]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Dimer->Transcription Binds to DNA DNA DNA Inhibitor Cyclopenta[b]pyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Synthetic Strategies and Protocols

The chloro-substituent at the 2-position of the pyridine ring is the key functional handle for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose due to their broad functional group tolerance and well-established reliability.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of substituents that can occupy hydrophobic pockets or form additional interactions within the kinase active site.

Suzuki-Miyaura Coupling Workflow Start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one (Kinase Inhibitor Precursor) Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

This protocol is based on established procedures for Suzuki-Miyaura couplings on chloro-pyridine scaffolds.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of various primary and secondary amines to the 2-position of the pyridine ring. This is a crucial transformation for installing amine functionalities that can act as key hydrogen bond donors or acceptors, or as attachment points for side chains that can improve solubility and other drug-like properties.

Buchwald-Hartwig Amination Workflow Start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Reaction Reaction Setup (Inert Atmosphere, Anhydrous Solvent, Heat) Start->Reaction Reagents Primary/Secondary Amine + Pd Precatalyst + Ligand + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one (Kinase Inhibitor) Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

This protocol is adapted from established Buchwald-Hartwig amination procedures for related heterocyclic chlorides.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equivalents) or a suitable precatalyst

  • Xantphos or a similar bulky phosphine ligand (0.04-0.10 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Argon or Nitrogen gas

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (1.5-2.0 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

  • Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative.

Quantitative Data of an Analogous Kinase Inhibitor

While specific kinase inhibitors derived directly from this compound are not widely reported in the public domain, the biological activity of structurally related pyridine-based inhibitors highlights the potential of this scaffold. CEP-33779, a selective JAK2 inhibitor, serves as a relevant example.[3][5][6]

Compound NameTarget KinaseIC₅₀ (nM)Reference
CEP-33779JAK21.8[3][5][6]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer robust and adaptable methods for the functionalization of this scaffold. By leveraging these synthetic strategies, researchers can efficiently generate libraries of diverse compounds for screening against various kinase targets, particularly within the JAK family, thereby facilitating the discovery of new therapeutic agents for cancer and inflammatory diseases.

References

Application Notes & Protocols: Strategic Derivatization of the Ketone in 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The privileged scaffold of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a critical starting material in the synthesis of a multitude of pharmacologically active agents. The strategic derivatization of its ketone functionality opens a gateway to a diverse chemical space, enabling the modulation of biological activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key ketone group. We present detailed, field-proven protocols for several high-impact transformations, including oxime and hydrazone formation, reductive amination, the Wittig reaction, and Knoevenagel condensation. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to ensure robust and reproducible outcomes.

Introduction

The this compound core is a recurring motif in modern medicinal chemistry. Its inherent structural features, including a fused heterocyclic system and a reactive ketone handle, make it an attractive template for library synthesis and lead optimization. The derivatization of the C5-ketone is a pivotal strategy for introducing molecular diversity and tailoring the molecule's interaction with biological targets. This guide explores several key derivatization pathways, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

The presence of the α-chloro substituent and the pyridine ring introduces unique electronic and steric considerations that must be carefully managed during synthetic transformations. The protocols herein are designed to be robust and adaptable, accounting for the specific reactivity of this substrate.

I. Derivatization via Nucleophilic Addition to the Carbonyl Group

The most direct approach to modifying the ketone functionality involves nucleophilic addition to the carbonyl carbon. This class of reactions is fundamental to organic synthesis and offers a wide array of possibilities for introducing new functional groups.

A. Oxime Formation: A Gateway to Further Functionalization

The conversion of a ketone to an oxime is a classic and reliable transformation. Oximes are not only stable derivatives in their own right but also serve as versatile intermediates for further reactions such as the Beckmann rearrangement. The reaction proceeds via the condensation of the ketone with hydroxylamine.[1][2]

Protocol 1: Synthesis of this compound oxime

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

    • Sodium acetate (CH₃COONa) (2.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

    • Add the aqueous solution to the ethanolic solution of the ketone.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

    • Add cold water to precipitate the oxime product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Rationale: The use of sodium acetate as a base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile.[3] Ethanol serves as a suitable solvent for both the starting material and the reagents.

B. Hydrazone Formation: Building Blocks for Heterocycles

Hydrazones, formed by the reaction of a ketone with hydrazine or its derivatives, are stable compounds with significant applications in their own right and as precursors to various heterocyclic systems like pyrazoles.[4][5][6]

Protocol 2: Synthesis of this compound hydrazone

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)

    • Ethanol (EtOH)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 12-16 hours at room temperature. Monitor by TLC.

    • If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

    • The hydrazone product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Rationale: The reaction is typically acid-catalyzed to activate the carbonyl group towards nucleophilic attack by hydrazine. The choice of a catalytic amount of acetic acid is sufficient to promote the reaction without causing unwanted side reactions.

II. Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a powerful and versatile method for the synthesis of amines from ketones.[7][8] This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy is particularly valuable in drug discovery for the introduction of basic nitrogen atoms, which can be crucial for target binding and improving physicochemical properties. Given the steric hindrance around the carbonyl group, direct reductive amination protocols are advantageous.[9][10][11]

Protocol 3: Direct Reductive Amination with a Primary Amine

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a stirred solution of this compound and the primary amine in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common hydrides, which minimizes side reactions. The catalytic acetic acid promotes the formation of the iminium ion intermediate, which is then readily reduced.

III. Carbon-Carbon Bond Forming Reactions

The conversion of the carbonyl group to a C=C double bond or the addition of a carbon nucleophile provides a direct route to elaborate the carbon skeleton of the molecule.

A. The Wittig Reaction: Olefination of the Ketone

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from ketones or aldehydes.[12][13] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[14] The choice of the ylide determines the nature of the substituent introduced. For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) modification is often preferred.

Protocol 4: Methyleneation using the Wittig Reaction

  • Materials:

    • Methyltriphenylphosphonium bromide ((CH₃)Ph₃PBr) (1.5 eq)

    • n-Butyllithium (n-BuLi) (1.4 eq) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

    • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the ylide solution back to 0 °C.

    • In a separate flask, dissolve this compound in anhydrous THF and add this solution dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

  • Rationale: The strong base, n-BuLi, is required to deprotonate the phosphonium salt to generate the reactive ylide. The reaction is performed under anhydrous and inert conditions to prevent quenching of the ylide and n-BuLi. The formation of the very stable triphenylphosphine oxide byproduct drives the reaction to completion.[14]

B. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a ketone, followed by dehydration to yield an α,β-unsaturated product.[15][16] This reaction is valuable for introducing electron-withdrawing groups at the former carbonyl position.

Protocol 5: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount)

    • Benzene or Toluene

    • Dean-Stark apparatus

  • Procedure:

    • Combine this compound, malononitrile, and a catalytic amount of piperidine in benzene or toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a condenser.

    • Reflux the mixture for 4-8 hours, collecting the water that is formed.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with dilute HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

  • Rationale: Piperidine acts as a basic catalyst to deprotonate the active methylene compound, generating a nucleophilic carbanion. The use of a Dean-Stark trap is essential to remove the water formed during the condensation, thereby driving the equilibrium towards the product.[15]

IV. Data Presentation

Derivatization MethodReagentsProduct TypeKey Considerations
Oxime Formation NH₂OH·HCl, NaOAcOximeMild conditions, good yields.
Hydrazone Formation N₂H₄·H₂O, cat. HOAcHydrazoneCan be a precursor for heterocycles.
Reductive Amination Primary Amine, NaBH(OAc)₃Secondary AmineOne-pot procedure, introduces basic nitrogen.
Wittig Reaction (CH₃)Ph₃PBr, n-BuLiExocyclic AlkeneForms a C=C bond, requires inert conditions.
Knoevenagel Condensation Malononitrile, Piperidineα,β-Unsaturated DinitrileIntroduces electron-withdrawing groups.

V. Visualizations

Derivatization_Workflow cluster_nucleophilic_addition Nucleophilic Addition cluster_reductive_amination Reductive Amination cluster_carbon_carbon C-C Bond Formation Start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Oxime Oxime Formation (NH₂OH·HCl) Start->Oxime Hydrazone Hydrazone Formation (N₂H₄·H₂O) Start->Hydrazone ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CH₂) Start->Wittig Knoevenagel Knoevenagel Condensation (CH₂(CN)₂, Piperidine) Start->Knoevenagel

Caption: Overview of derivatization strategies for the ketone group.

Reductive_Amination_Mechanism Ketone Ketone + R-NH₂ Imine Iminium Ion Intermediate Ketone->Imine + H⁺ Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Amine Amine Product Reduction->Amine

Caption: Simplified workflow for reductive amination.

VI. Conclusion

The derivatization of the ketone group in this compound is a highly effective strategy for generating novel analogues with potentially enhanced biological profiles. The protocols detailed in this application note provide a robust starting point for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions and the specific reactivity of the substrate will ensure successful and reproducible outcomes.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, fused heterocyclic structure provides a valuable three-dimensional framework for the development of novel therapeutic agents and functional materials. The functionalization of this core, particularly at the C2 position, is crucial for exploring structure-activity relationships (SAR) and tuning material properties.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of these transformative reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to a key, yet challenging, substrate: 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

This document is intended for researchers, synthetic chemists, and drug development professionals. It aims to provide not only step-by-step procedures but also the underlying chemical logic, troubleshooting strategies, and key insights to enable successful and reproducible synthetic outcomes.

Scientific Considerations & Substrate-Specific Challenges

The primary challenge in coupling reactions with 2-chloropyridines lies in the inherent nature of the substrate itself.

  • C-Cl Bond Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its C-Br or C-I counterparts.[3] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, requiring more active catalytic systems.[1][3]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center.[4][5] This coordination can act as a catalyst poison, sequestering the active catalyst and hindering its participation in the desired catalytic cycle.[5] The use of bulky, electron-rich ligands is often essential to sterically shield the palladium center and mitigate this inhibitory effect.[3][5]

Overcoming these challenges requires careful selection of the palladium source, ligand, base, and solvent system. Modern, highly active catalyst systems, particularly those employing Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs), are often mandatory for achieving high yields.[3][4]

The Palladium Catalytic Cycle: A Unifying Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which begins with an active Pd(0) species.[1][6] Understanding this cycle is fundamental to rational troubleshooting and optimization.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LₙPd(0) (Active Catalyst) OA_complex LₙPd(II)(Ar)(X) (Oxidative Adduct) Pd0->OA_complex Oxidative Addition TM_complex LₙPd(II)(Ar)(R) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Regenerates Catalyst Product_complex Product (Ar-R) TM_complex->Product_complex Reductive Elimination Product_out Ar-R (Desired Product) Product_complex->Product_out ArX Ar-X (Our Substrate) ArX->OA_complex Nu R-M (Coupling Partner) Nu->TM_complex Base Base Base->TM_complex Activates Partner

Caption: The generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond of the substrate, forming a Pd(II) intermediate. This is often the most challenging step for chloropyridines.[1]

  • Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[7]

Causality Behind Component Selection:
  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with 2-chloropyridines.[3] Highly active systems are required. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding G3 or G4 precatalysts are superior.[4] These bulky, electron-rich ligands accelerate the oxidative addition and stabilize the active monoligated Pd(0) species.[3]

  • Base: A strong, non-nucleophilic base is critical for activating the boronic acid to form a more reactive boronate species for transmetalation.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[3][5]

  • Solvent: Aprotic polar solvents are preferred.[1] Mixtures of solvents like 1,4-dioxane/water or toluene/water are common, as the water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[3]

Comparative Catalyst Performance (Representative Data)
EntryCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5 mol%)PPh₃K₂CO₃Dioxane/H₂O10012-2460-75[4]
2XPhos Pd G3 (1-2 mol%)XPhosK₃PO₄THF or Toluene80-1002-8>90[4]
3SPhos Pd G3 (1-2 mol%)SPhosK₃PO₄1,4-Dioxane1004-12>90[4]
4PEPPSI™-IPr (2-3 mol%)IPr (NHC)K₂CO₃t-BuOH806-16>85[4]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with this compound using a highly active Buchwald-type precatalyst.

G Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents 1. Assemble Reagents - Substrate (1.0 equiv) - Boronic Acid (1.2 equiv) - XPhos Pd G3 (2 mol%) - K₃PO₄ (2.0 equiv) start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert solvent 4. Add Solvents - Add degassed Toluene - Add degassed Water inert->solvent reaction 5. Reaction - Heat to 100 °C - Stir vigorously for 2-8h solvent->reaction monitor 6. Monitor Progress - TLC or LC-MS analysis reaction->monitor workup 7. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 8. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (8 mL)

  • Degassed Water (2 mL)

  • Inert atmosphere (High-purity Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vial with a septum cap and purge with argon. Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.[8]

  • Using a syringe, add the degassed solvent (e.g., Toluene) followed by the degassed water.

  • Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously.[3]

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[9][10]

Causality Behind Component Selection:
  • Catalyst/Ligand System: As with Suzuki couplings, activating the C-Cl bond is the primary challenge. Modern, sterically hindered biarylphosphine ligands are essential. BrettPhos and RuPhos are often excellent choices for coupling primary and secondary amines, respectively. The choice of ligand can be highly specific to the amine coupling partner.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11] The base must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The reaction is highly sensitive to moisture, which can hydrolyze the active species.[8]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling a secondary amine with the target substrate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (10 mL)

  • Inert atmosphere (High-purity Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of argon, add NaOtBu to an oven-dried reaction vial.

  • Add the RuPhos Pd G3 catalyst, this compound, and a magnetic stir bar.

  • Seal the vial, remove from the glovebox (if used), and add the degassed toluene via syringe, followed by the secondary amine.

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. These reactions are often complete within 4-16 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography.

Section 3: Additional Cross-Coupling Reactions

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling is used to form a bond between an aryl halide and a terminal alkyne, providing access to important internal alkyne structures.[12]

  • Key Reagents: This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.[12]

  • Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[6] Therefore, rigorous degassing and maintenance of an inert atmosphere are critical.[12]

Heck Reaction (C-C sp² Bond Formation)

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[13][14]

  • Key Reagents: A palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and an organic or inorganic base (e.g., Et₃N or K₂CO₃) are used.[13]

  • Regioselectivity: The regioselectivity of the alkene insertion can be an issue and is influenced by the electronic and steric nature of both the alkene and the catalyst system.[13]

Troubleshooting and Optimization

Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions.[8] A systematic approach is crucial for troubleshooting.[8]

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low or No Yield Observed Inert Is the system properly degassed? Start->Inert Reagents Are reagents pure and anhydrous? Start->Reagents Temp Is temperature sufficient? Start->Temp Catalyst Is the catalyst system active enough? Start->Catalyst Base Is the base effective? Start->Base Degas Degas solvents thoroughly. Use Schlenk techniques. Inert->Degas No Purify Use freshly distilled solvents. Check purity of starting materials. Reagents->Purify No IncreaseTemp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->IncreaseTemp No SwitchCatalyst Switch to more active system: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands (IPr) - Increase catalyst loading (2-5 mol%) Catalyst->SwitchCatalyst No ScreenBase Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Base->ScreenBase No

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.[5]

Key Troubleshooting Points:

  • Catalyst Deactivation: If the reaction stalls, the catalyst may have deactivated. This can be due to oxygen sensitivity or inhibition by the pyridine substrate.[3][5] Increasing ligand-to-metal ratio or switching to a more robust precatalyst can help.[15]

  • Ineffective Base: If starting materials are consumed but little product is formed, the base may be the issue. It might be too weak, insoluble, or sterically hindered.[3] Screen a panel of bases (K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu).

  • Protodeboronation (Suzuki): If the boronic acid is being consumed without product formation, it may be undergoing protodeboronation (replacement of the boronic acid group with hydrogen). Using a less aqueous solvent system or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[3]

  • Homocoupling: The formation of biaryl (from the boronic acid) or biphenyl (from the aryl halide) byproducts suggests the presence of oxygen or inefficient catalyst turnover.[6] Ensure the system is rigorously deoxygenated.[5]

Conclusion

The palladium-catalyzed functionalization of this compound is a challenging yet highly rewarding endeavor. Success hinges on overcoming the inherent inertness of the C-Cl bond and mitigating potential catalyst inhibition by the pyridine nitrogen. The use of modern, highly active catalyst systems based on sterically demanding, electron-rich ligands is paramount. By carefully selecting the reaction components and employing rigorous experimental technique, chemists can efficiently generate a diverse array of novel analogues from this valuable heterocyclic core, accelerating discovery in both pharmaceutical and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a significant heterocyclic scaffold in medicinal chemistry and materials science. The introduction of nucleophiles at the 2-position of this ring system via Nucleophilic Aromatic Substitution (SNAr) offers a powerful strategy for the synthesis of novel derivatives with diverse biological activities and material properties. This document provides a detailed experimental procedure for the SNAr reaction on 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key intermediate in the synthesis of various functionalized molecules.

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is particularly pronounced at the C2 and C4 positions, as the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1][2] The presence of the chlorine atom at the 2-position provides a good leaving group, facilitating the substitution process. While SNAr reactions on simple 2-chloropyridines are well-documented, this protocol is specifically tailored for the fused bicyclic system of this compound, taking into account its unique structural and electronic properties.

Reaction Mechanism and Key Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity and yielding the substituted product.

Several factors influence the success and rate of this reaction:

  • Nucleophile Strength: Stronger nucleophiles generally react faster. Common nucleophiles for this transformation include primary and secondary amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.

  • Temperature: The reaction often requires heating to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of aromaticity.

  • Base: When using amine nucleophiles, a non-nucleophilic base is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Materials and Methods

Materials
ReagentSupplierCAS NumberNotes
This compoundVarious117890-55-8Ensure purity by NMR or LC-MS before use.
Amine Nucleophile (e.g., Morpholine, Piperidine)Standard SupplierVariesUse a freshly opened bottle or distill if necessary.
Potassium Carbonate (K₂CO₃), anhydrousStandard Supplier584-08-7Finely powdered and dried before use.
Dimethylformamide (DMF), anhydrousStandard Supplier68-12-2Use a dry, sealed bottle.
Ethyl Acetate (EtOAc)Standard Supplier141-78-6ACS grade or higher.
Brine (saturated aqueous NaCl solution)In-house prep.N/A
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Standard SupplierVariesFor drying the organic phase.
Silica Gel for column chromatographyStandard SupplierVaries230-400 mesh.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol: Amination with Morpholine

This protocol describes a general procedure for the reaction of this compound with morpholine as the nucleophile. This can be adapted for other primary and secondary amines.

1. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

2. Addition of Nucleophile:

  • Add morpholine (1.2-1.5 eq) to the reaction mixture dropwise via a syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

4. Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

6. Characterization:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- this compound\n- K₂CO₃\n- Anhydrous DMF\n- Inert Atmosphere"]; add_nuc [label="Add Nucleophile\n(e.g., Morpholine)"]; reaction [label="Heat Reaction\n(80-100 °C)\nMonitor by TLC"]; workup [label="Aqueous Work-up\n& Extraction with EtOAc"]; purification [label="Purification by\nColumn Chromatography"]; characterization [label="Characterization of Product\n(NMR, MS)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> add_nuc; add_nuc -> reaction; reaction -> workup [label="Upon Completion"]; workup -> purification; purification -> characterization; characterization -> end; } . Caption: A generalized workflow for the SNAr reaction.

Expected Results and Characterization

The successful execution of this protocol should yield the corresponding 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative. For the reaction with morpholine, the expected product is 2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Physicochemical Properties of Starting Material:

PropertyValueReference
Molecular FormulaC₈H₈ClNO[4]
Molecular Weight169.61 g/mol [4]
AppearanceOff-white to yellow solid
Melting Point62-63 °C (for the parent ketone)[5]

Expected Spectroscopic Data for 2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Example):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the morpholine protons (typically in the range of 3.7-3.9 ppm and 3.4-3.6 ppm), as well as signals for the cyclopentanone ring protons (around 2.6-2.8 ppm and 3.0-3.2 ppm) and the pyridine ring protons. The disappearance of the signal corresponding to the proton at the 3-position of the starting material and the appearance of a new set of aromatic signals will be indicative of the substitution.

  • ¹³C NMR: The carbon spectrum will show the appearance of new signals corresponding to the morpholine carbons and a significant upfield or downfield shift of the C2 carbon of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the product (e.g., for the morpholine adduct, C₁₂H₁₄N₂O₂, MW = 218.25).

Note: The exact chemical shifts will depend on the solvent used for NMR analysis and the specific amine nucleophile employed.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion 1. Insufficient temperature.2. Deactivated nucleophile.3. Impure starting materials.1. Increase the reaction temperature in increments of 10 °C.2. Use a freshly opened bottle of the amine or distill it. Ensure the base is anhydrous.3. Check the purity of the starting material and reagents.
Formation of Side Products 1. Reaction temperature too high.2. Prolonged reaction time.1. Lower the reaction temperature.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficult Purification Product has similar polarity to starting material or impurities.Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Recrystallization could be an alternative purification method.

Safety and Handling

  • This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Work in a well-ventilated fume hood.

  • DMF is a suspected teratogen and should be handled with care.

  • Amines are often corrosive and have strong odors. Handle them in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[6]

Conclusion

This application note provides a robust and adaptable protocol for the nucleophilic aromatic substitution on this compound. By following this procedure, researchers can efficiently synthesize a variety of 2-substituted derivatives, opening avenues for the development of new therapeutic agents and functional materials. The key to success lies in careful control of reaction conditions and diligent monitoring of the reaction progress.

References

Application and Protocol Guide for the Scale-Up Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridinone Core

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a crucial heterocyclic building block in medicinal chemistry and drug development. Its fused bicyclic structure, incorporating both a pyridine and a cyclopentanone ring, offers a rigid scaffold that can be strategically functionalized. Pyridinone derivatives are integral to a wide array of pharmacologically active compounds, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[1] The chloro-substituent on the pyridine ring, in particular, serves as a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. For instance, this core is related to intermediates used in the synthesis of fourth-generation cephalosporin antibiotics like Cefpirome.[2]

This guide provides a detailed examination of a scalable synthetic route to this compound, focusing on the practical considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and address critical safety and analytical considerations.

Strategic Approach to Scalable Synthesis

For the scale-up synthesis of the target molecule, a multi-step approach commencing from readily available and cost-effective starting materials is paramount. The selected pathway involves a Vilsmeier-Haack cyclization reaction, a powerful and industrially relevant method for the formation of chloro-substituted aromatic rings.[2] This is followed by an oxidation step to yield the desired ketone.

The overall synthetic transformation can be visualized as follows:

G cluster_0 Retrosynthetic Analysis A 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one B 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine A->B Oxidation C N-Benzyl-N- cyclopentenylacetamide B->C Vilsmeier-Haack Cyclization D N-Cyclopentylidene (phenyl)methanamine C->D Acetylation E Cyclopentanone D->E Condensation F Benzylamine D->F

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway and Rationale

The chosen synthetic route is a three-step process starting from cyclopentanone and benzylamine. This method is advantageous for scale-up due to the use of inexpensive starting materials and robust, well-established chemical transformations.

Step 1: Synthesis of N-Benzyl-N-cyclopentenylacetamide

The synthesis begins with the formation of an enamine from cyclopentanone and benzylamine, which is then acetylated in situ.

Reaction Scheme:

Cyclopentanone + Benzylamine → N-Cyclopentylidene(phenyl)methanamine N-Cyclopentylidene(phenyl)methanamine + Acetic Anhydride → N-Benzyl-N-cyclopentenylacetamide

The reaction conditions are optimized for high yield and purity.[2] The use of acetic anhydride as both the acetylating agent and a solvent simplifies the reaction setup.

Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The N-benzyl-N-cyclopentenylacetamide intermediate undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the chloro-pyridine ring.[2] This reaction is a cornerstone of industrial pyridine synthesis.[3]

Reaction Scheme:

N-Benzyl-N-cyclopentenylacetamide + POCl₃/DMF → 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The reaction proceeds via the formation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from POCl₃ and DMF, which then acts as the electrophile in the cyclization.

Step 3: Oxidation to this compound

The final step is the oxidation of the benzylic methylene group of the cyclopentane ring to a ketone. While laboratory-scale syntheses may employ reagents like Dess-Martin periodinane[4], for scale-up, a more cost-effective and safer oxidant is preferable. A manganese-catalyzed oxidation using tert-butyl hydroperoxide (t-BuOOH) presents a viable alternative for this type of transformation.[5]

Reaction Scheme:

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine + Oxidizing Agent → this compound

This catalytic approach minimizes stoichiometric waste and is more amenable to large-scale operations.

Experimental Protocols

The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Materials and Reagents
ReagentCAS NumberMolecular WeightKey Properties
Cyclopentanone120-92-384.12 g/mol Flammable liquid
Benzylamine100-46-9107.15 g/mol Corrosive, combustible
Acetic Anhydride108-24-7102.09 g/mol Corrosive, flammable
Phosphorus Oxychloride10025-87-3153.33 g/mol Toxic, corrosive
Dimethylformamide (DMF)68-12-273.09 g/mol Harmful, combustible
Manganese(II) triflate63294-34-8351.08 g/mol Catalyst
tert-Butyl hydroperoxide75-91-290.12 g/mol Oxidizer, flammable

Step-by-Step Synthesis Workflow

Caption: High-level workflow for the synthesis.

Protocol for Step 1: Synthesis of N-Benzyl-N-cyclopentenylacetamide

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge cyclopentanone (1.02 molar equivalents) and benzylamine (1.0 molar equivalent).

  • Heat the mixture to 117-121°C and reflux for 40 minutes.[2]

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 molar equivalents) while maintaining the temperature below 25°C.

  • Allow the reaction to stir at 20-25°C for 14 hours.[2]

  • The crude N-benzyl-N-cyclopentenylacetamide is then carried forward to the next step.

Protocol for Step 2: Vilsmeier-Haack Cyclization

  • In a separate, dry reaction vessel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 molar equivalents) to dimethylformamide (3.0 molar equivalents) at 0-5°C.

  • To this mixture, add the crude N-benzyl-N-cyclopentenylacetamide from Step 1, maintaining the temperature at 0-5°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 15 hours.[2]

  • Cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Protocol for Step 3: Oxidation to the Final Product

  • Dissolve the crude 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of Manganese(II) triflate (e.g., 0.05 molar equivalents).

  • To this solution, add tert-butyl hydroperoxide (2.5 molar equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Safety and Handling Considerations

The scale-up of chemical syntheses requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]

  • Ventilation: All steps should be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of harmful vapors.[6]

  • Reagent Handling:

    • Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

    • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation and skin contact.

    • tert-Butyl hydroperoxide: A strong oxidizer that can be explosive. Avoid contact with metals and heat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6] Chlorinated organic waste should be collected separately.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[2][4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for the production of this compound. By employing the Vilsmeier-Haack reaction and a catalytic oxidation, this protocol is designed to be efficient and cost-effective for larger-scale synthesis. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Notes & Protocols: Strategic Functionalization of the Cyclopentanone Ring in 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold is a privileged heterocyclic motif, serving as a critical intermediate in the synthesis of high-value compounds, including fourth-generation cephalosporin antibiotics like cefpirome.[1] The strategic modification of its cyclopentanone ring offers a robust avenue for generating novel chemical entities with diverse pharmacological profiles. This guide provides an in-depth analysis and detailed, field-tested protocols for the functionalization of this key intermediate. We will explore transformations at both the carbonyl group and the adjacent α-carbon, enabling researchers in medicinal chemistry and drug development to unlock a wider chemical space. The protocols herein are designed to be reproducible and are supported by mechanistic insights and authoritative literature to ensure scientific integrity.

Strategic Overview: Reactive Sites and Synthetic Pathways

The chemical reactivity of this compound is primarily centered around two locations on the cyclopentanone moiety: the electrophilic carbonyl carbon (C5) and the nucleophilic α-carbons (C6), which can be deprotonated to form an enolate. This duality allows for a wide range of chemical transformations.

The 2-chloro-pyridine ring is relatively stable under the conditions described but can serve as a handle for subsequent cross-coupling reactions, further expanding molecular diversity. This guide, however, will focus exclusively on the functionalization of the five-membered ring.

Below is a diagram illustrating the key reactive sites and the major functionalization pathways discussed in this document.

G start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one carbonyl_chem Carbonyl (C5) Transformations start->carbonyl_chem Electrophilic Attack alpha_chem α-Carbon (C6) Functionalization start->alpha_chem Enolate Formation amine C5-Amine Derivatives carbonyl_chem->amine Reductive Amination alcohol C5-Alcohol carbonyl_chem->alcohol Reduction alkene Exocyclic Alkene carbonyl_chem->alkene Olefination alkylated α-Alkylated/Arylated Ketone alpha_chem->alkylated Alkylation/ Arylation enone α,β-Unsaturated Ketone (Enone) alpha_chem->enone Dehydrogenation

Caption: Key functionalization pathways for the target scaffold.

Carbonyl (C5) Transformations: Introducing Diversity

The carbonyl group is a versatile functional handle for introducing nitrogen-containing groups, which are critical for modulating physicochemical properties and biological activity, or for reduction to the corresponding alcohol.

Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity; it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine/iminium ion intermediate.[2][3][4] This chemoselectivity obviates the need for a two-step process and tolerates a wide array of functional groups.[3][4]

Principle: The ketone first condenses with a primary or secondary amine under mildly acidic conditions to form an iminium ion. The hydride from STAB then selectively attacks the electrophilic iminium carbon to yield the amine product. Dichloroethane (DCE) is an excellent solvent for this reaction.[3][4]

Detailed Protocol: Synthesis of N-Benzyl-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (500 mg, 2.75 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 15 mL). Stir the solution until the starting material is fully dissolved. Add benzylamine (326 µL, 2.99 mmol, 1.1 equiv.).

  • Acid Catalyst (Optional but Recommended for Ketones): Add glacial acetic acid (79 µL, 1.38 mmol, 0.5 equiv.) to catalyze imine formation.[3] Stir the mixture at room temperature for 20 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (874 mg, 4.13 mmol, 1.5 equiv.) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and chemoselective for iminium ions over ketones.[3][4]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent for STAB reactions, offering good solubility.[3]
Catalyst Acetic AcidFacilitates the formation of the key iminium ion intermediate.[3]
Stoichiometry Amine (1.1 equiv.), STAB (1.5 equiv.)A slight excess of amine drives iminium formation; excess hydride ensures complete reduction.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Carbonyl Reduction to an Alcohol

Reduction of the ketone to a secondary alcohol introduces a new stereocenter and a hydrogen-bond donor, which can be critical for target engagement. Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for this transformation.

Principle: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A protic solvent like methanol or ethanol is used to protonate the resulting alkoxide intermediate, yielding the alcohol.

Detailed Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol

  • Reaction Setup: Dissolve this compound (500 mg, 2.75 mmol, 1.0 equiv.) in methanol (15 mL) in a 50 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄) (125 mg, 3.30 mmol, 1.2 equiv.) slowly and portion-wise. Caution: Hydrogen gas evolution will occur.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is ~6-7.

  • Purification: Remove the methanol under reduced pressure. Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the alcohol, which can be further purified by chromatography if necessary.

α-Carbon (C6) Functionalization: Building Core Complexity

The protons on the C6 carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate. This intermediate is a gateway to forming new carbon-carbon bonds.

Exemplary Protocol: α-Bromination as a Handle for Further Reactions

Introducing a halogen at the α-position transforms the C6 carbon from a nucleophilic to an electrophilic site, opening up possibilities for subsequent substitution or cross-coupling reactions. Pyridinium tribromide (Py·HBr₃) is an effective and easily handled brominating agent for this purpose.

Principle: The reaction proceeds via an acid-catalyzed enol formation, which then attacks the bromine source. Acetic acid can serve as both the solvent and the catalyst.

Detailed Protocol: Synthesis of 6-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (500 mg, 2.75 mmol, 1.0 equiv.) in glacial acetic acid (10 mL).

  • Reagent Addition: Add pyridinium tribromide (968 mg, 3.03 mmol, 1.1 equiv.).

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the α-brominated ketone.

G cluster_0 Protocol Workflow: α-Bromination A 1. Dissolve Ketone in Acetic Acid B 2. Add Pyridinium Tribromide A->B C 3. Heat at 60-70 °C (2-4 hours) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Chromatographic Purification D->E F α-Bromo Ketone (Final Product) E->F

Caption: Workflow for the α-bromination of the ketone scaffold.

Exemplary Protocol: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes by reacting a phosphonate carbanion with a ketone.[5][6] This reaction is particularly effective for creating α,β-unsaturated esters, which are valuable Michael acceptors for conjugate addition reactions. The HWE reaction generally favors the formation of the (E)-alkene.[5][7][8]

Principle: A strong base deprotonates the phosphonate ester to generate a stabilized carbanion. This carbanion then attacks the carbonyl carbon of the ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.[5][6][8]

Detailed Protocol: Synthesis of (E)-Ethyl 2-(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylidene)acetate

  • Phosphonate Anion Generation: To a flame-dried, three-neck flask under N₂, add anhydrous tetrahydrofuran (THF, 15 mL). Cool the flask to 0 °C. Add sodium hydride (NaH) (132 mg of a 60% dispersion in mineral oil, 3.30 mmol, 1.2 equiv.). Caution: NaH is highly reactive.

  • Reagent Addition: Slowly add triethyl phosphonoacetate (654 µL, 3.30 mmol, 1.2 equiv.) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Ketone Addition: Re-cool the solution to 0 °C. Add a solution of this compound (500 mg, 2.75 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the target α,β-unsaturated ester.

Reagent/ConditionTypical ValueRationale
Phosphonate Triethyl phosphonoacetateCommercially available and provides the ethyl ester functionality.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base suitable for generating the phosphonate carbanion.[8]
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic solvent compatible with the strong base and intermediates.[8]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds well at RT.
Work-up Saturated aq. NH₄ClA mild acidic quench to neutralize the excess base.

Conclusion

The protocols detailed in this guide provide a validated toolkit for the strategic functionalization of this compound. By targeting either the carbonyl group or the α-carbon, researchers can readily access a wide range of derivatives. The reductive amination protocol offers a reliable entry to novel amine analogues, while α-functionalization and olefination reactions provide pathways to build more complex carbon skeletons. These methods serve as a robust starting point for discovery programs aimed at leveraging this valuable heterocyclic core.

References

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bio-active Role

The 6,7-dihydro-5H-cyclopenta[b]pyridine framework, a fused heterocyclic system, is gaining recognition not only as a crucial intermediate in the synthesis of pharmaceuticals like the fourth-generation antibiotic cefpirome but also as a foundational structure for novel materials.[1] While the chloro-substituted variant, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is a key synthon, its direct applications in materials science are still emerging. However, the inherent electronic properties and structural rigidity of its parent scaffold have been effectively leveraged in the development of high-performance organic materials.

This guide delves into a significant materials science application of this structural class: the design of highly effective corrosion inhibitors for steel alloys. We will explore the mechanism of action, provide detailed synthesis protocols for relevant derivatives, and outline the electrochemical methods used to validate their performance. This exploration serves as a blueprint for researchers looking to harness the potential of this versatile heterocyclic system in materials development.

Application Focus: Advanced Corrosion Inhibition for Carbon Steel

Carbon steel, despite its excellent mechanical properties and low cost, is highly susceptible to corrosion, particularly in acidic environments encountered during industrial processes like acid pickling and cleaning.[2][3] Organic inhibitors that adsorb onto the steel surface to form a protective barrier are a cornerstone of corrosion mitigation strategies. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have recently been identified as exceptionally potent corrosion inhibitors for carbon steel in sulfuric acid media.[2][4]

Mechanism of Protection: A Tale of Two Interactions

The efficacy of these pyridine derivatives stems from their ability to strongly adsorb to the steel surface through a combination of physical and chemical interactions. The adsorption process follows the Langmuir isotherm model.[4]

  • Physisorption: In the acidic solution, the pyridine nitrogen atom becomes protonated, leading to an electrostatic attraction with the negatively charged steel surface (due to the adsorption of SO₄²⁻ ions).

  • Chemisorption: The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds.

This dual-mode adsorption creates a dense, stable inhibitor film that blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus classifying these compounds as mixed-type inhibitors.[4]

Synthesis Protocols: Building the Protective Molecules

The synthesis of these advanced corrosion inhibitors is achieved through an efficient cyclocondensation reaction.[2]

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol outlines the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), which have demonstrated superior corrosion inhibition efficiency.[2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis.[5]

Materials:

  • 2,5-Diarylidenecyclopentanone derivatives (e.g., 2,5-bis(2-pyridinylmethylene)cyclopentanone)

  • Propanedinitrile

  • Sodium ethoxide or Sodium methoxide

  • Ethanol or Methanol (anhydrous)

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium alkoxide (0.02 mol; 1.36 g for sodium ethoxide or 1.08 g for sodium methoxide).

  • Add the corresponding anhydrous alcohol (ethanol if using sodium ethoxide, methanol if using sodium methoxide) as the solvent.

  • Reflux the reaction mixture for 1 hour at 80°C with constant stirring.[2]

  • After 1 hour, cool the reaction to room temperature.

  • Dilute the cooled mixture with 150 mL of distilled water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Structural Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

  • FT-IR Spectroscopy: Look for a sharp absorption band around 2204-2214 cm⁻¹ corresponding to the C≡N group.[2][5]

  • ¹H NMR Spectroscopy: Confirm the presence of aromatic, aliphatic, and alkoxy protons at their expected chemical shifts.

  • Mass Spectrometry: Determine the molecular weight to confirm the identity of the product.

Quantitative Data Summary:

Compound IDR Group (Alkoxy)R' Group (Aryl)Yield (%)Melting Point (°C)
CAPD-1 Ethoxy2-pyridinyl92168-170
CAPD-2 Methoxy2-pyridinyl88182-184
CAPD-3 Methoxy4-pyridinyl85210-212
CAPD-4 Ethoxy2-methoxyphenyl95155-157

Data sourced from[2].

Application Protocol: Evaluating Corrosion Inhibition Performance

The effectiveness of the synthesized CAPD derivatives as corrosion inhibitors is assessed using electrochemical techniques.

Protocol 2: Electrochemical Measurements

Materials and Equipment:

  • Carbon steel (CS) coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M H₂SO₄ solution (corrosive medium)

  • Synthesized CAPD inhibitors

  • Potentiostat/Galvanostat

Experimental Workflow:

Caption: Step-by-step experimental workflow for inhibitor evaluation.

Procedure:

  • Electrode Preparation: Mechanically polish the carbon steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Test Solution Preparation: Prepare a 1 M H₂SO₄ solution. For inhibitor tests, add the desired concentration of the CAPD derivative (e.g., ranging from 0.1 mM to 1.0 mM).

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the CS coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode, all immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 60 minutes until a steady state is reached.

  • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s. From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.

Data Analysis:

The inhibition efficiency (η%) is calculated from both PDP and EIS data:

  • From PDP: η% = [(i°corr - icorr) / i°corr] × 100

    • Where i°corr and icorr are the corrosion current densities without and with the inhibitor, respectively.

  • From EIS: η% = [(R°ct - Rct) / R°ct] × 100

    • Where R°ct and Rct are the charge transfer resistances without and with the inhibitor, respectively.

A superior inhibition efficiency of up to 97.7% has been reported for these compounds at a concentration of 1.0 mM, highlighting their exceptional performance.[4]

Future Outlook

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising platform for materials innovation. While its application as a corrosion inhibitor is well-documented, the inherent properties of this heterocyclic system, particularly when functionalized with groups like the chloro-substituent in this compound, suggest potential in other areas of materials science. These could include:

  • Organic Electronics: The electron-deficient nature of the pyridine ring combined with the fused cyclopentane ring could be exploited in the design of n-type organic semiconductors.

  • Functional Polymers: Incorporation of this motif into polymer backbones could lead to materials with unique thermal or optical properties.[6]

  • Luminescent Materials: Further derivatization could yield compounds with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors.

The protocols and insights provided herein serve as a foundation for further exploration of this versatile and promising class of compounds in the broader field of materials science.

References

Troubleshooting & Optimization

improving yield in 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in modern synthetic chemistry requires not just a protocol, but a deep, mechanistic understanding of the reaction at hand. The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key heterocyclic scaffold, presents several opportunities for yield improvement through careful optimization and troubleshooting.

This technical support center is designed for the practicing researcher. It moves beyond simple step-by-step instructions to address the common pitfalls and questions that arise during synthesis, grounding its advice in established, peer-reviewed methodologies. We will explore the critical parameters that govern yield and purity, providing you with the expert insights needed to navigate this synthesis successfully.

Overall Synthetic Strategy: A Two-Phase Approach

The most effective pathway to the target compound involves a two-phase strategy. First, the construction of the bicyclic ketone core, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is achieved through a highly chemoselective oxidation. This is followed by a regioselective chlorination at the C-2 position of the pyridine ring. This modular approach allows for optimization at each distinct chemical transformation.

Synthetic_Workflow Start 2,3-Cyclopentenopyridine Core Phase 1: Core Synthesis Manganese-Catalyzed Oxidation Start->Core t-BuOOH, Mn(OTf)₂ H₂O, 25 °C Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Core->Ketone N_Oxidation N-Oxidation Ketone->N_Oxidation m-CPBA or H₂O₂ N_Oxide Pyridinone N-Oxide N_Oxidation->N_Oxide Chlorination Phase 2: Regioselective Chlorination N_Oxide->Chlorination (COCl)₂, Et₃N CH₂Cl₂, 0 °C Final_Product This compound Chlorination->Final_Product

Caption: High-level workflow for the two-phase synthesis.

Phase 1: Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Core

This initial phase is arguably the most critical for establishing a high overall yield. The direct oxidation of the benzylic CH₂ group adjacent to the pyridine ring is the key transformation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield for the oxidation of 2,3-cyclopentenopyridine is poor. What are the most critical parameters to investigate?

A1: Low yield in the manganese-catalyzed oxidation is typically traced back to one of four key areas: the catalyst, the oxidant, the solvent, or the reaction conditions.[1]

  • Catalyst Activity: The purity of the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is paramount. Ensure it is sourced from a reliable supplier and has been stored under anhydrous conditions. Trace metallic impurities can significantly interfere with catalytic activity.[1][2]

  • Oxidant Quality: Use a fresh, properly stored solution of tert-Butyl hydroperoxide (t-BuOOH). As an organic peroxide, t-BuOOH can degrade over time, leading to lower-than-expected active oxidant concentration.[1][3]

  • Solvent Choice: Water is the solvent of choice for this transformation, leading to high yields and excellent chemoselectivity.[3] Using other organic solvents like acetonitrile (MeCN) or various alcohols has been shown to be ineffective or to promote the formation of undesired N-oxide byproducts.[1][2]

  • Reaction Time & Temperature: The reaction proceeds efficiently at room temperature (25 °C), but it requires sufficient time for completion, potentially up to 72 hours for larger-scale reactions.[2] Do not heat the reaction, as this can lead to decomposition and side product formation.

Q2: I am observing a significant amount of the N-oxide byproduct. How can this be prevented?

A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction when using less selective oxidants (like m-CPBA) or when the reaction is run in organic solvents.[2] The Mn(OTf)₂/t-BuOOH system in water is specifically designed for its high chemoselectivity, targeting the C-H bond adjacent to the pyridine ring over the nitrogen atom. If you are still observing N-oxide formation, double-check that water is being used as the solvent and that no other oxidizing agents are present as contaminants.[1][3]

Troubleshooting Guide: Core Oxidation

Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. Inactive Mn(OTf)₂ catalyst.2. Degraded t-BuOOH oxidant.3. Incorrect solvent.4. Insufficient reaction time. 1. Use fresh, high-purity Mn(OTf)₂.[1][2]2. Use a new bottle of t-BuOOH (65-70% in H₂O).3. Confirm that water is the sole solvent.[3]4. Monitor the reaction by TLC and allow it to run for up to 72 hours.[2]
Formation of N-oxide byproduct 1. Incorrect oxidant/catalyst system.2. Use of an organic solvent (e.g., MeCN). 1. Ensure you are using the Mn(OTf)₂/t-BuOOH system.2. Switch the solvent to water to improve chemoselectivity.[2][3]

| Difficult product isolation | 1. Incomplete reaction quenching.2. Emulsion during extraction. | 1. Ensure all peroxides are quenched with sodium thiosulfate before extraction.2. If an emulsion forms, add a small amount of brine to the separatory funnel to help break it. |

Detailed Protocol: Manganese-Catalyzed Oxidation

This protocol is adapted from established literature for a large-scale reaction.[2]

Materials:

  • 2,3-cyclopentenopyridine (25 mmol)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.125 mmol, 0.5 mol%)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) (125 mmol, 5 equiv.)

  • Water (H₂O) (125 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

Procedure:

  • To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), and water (125 mL).

  • Begin vigorous magnetic stirring at room temperature (25 °C).

  • Slowly add the t-BuOOH solution (125 mmol) to the stirring mixture.

  • Continue stirring at 25 °C for 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until a potassium iodide (KI)-starch test paper shows a negative result for peroxides.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1 gradient) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as an off-white solid (typical yield: ~88%).[2]

Phase 2: Regioselective Chlorination

With the pyridinone core in hand, the next challenge is the selective introduction of a chlorine atom at the C-2 position. Direct chlorination of pyridines can be unselective; therefore, a more controlled approach via the corresponding N-oxide is recommended for achieving high regioselectivity.

Chlorination_Mechanism cluster_0 Activation via N-Oxide cluster_1 Chlorination Reaction Ketone Pyridinone Core N_Oxide Pyridinone N-Oxide Ketone->N_Oxide Oxidation Intermediate Acylpyridinium Intermediate N_Oxide->Intermediate Reagent (COCl)₂ / Et₃N Reagent->Intermediate Product 2-Chloro Product Intermediate->Product Chloride Attack & Rearrangement

Caption: Logic diagram for N-oxide mediated chlorination.

Frequently Asked Questions & Troubleshooting Guide

Q3: Why is direct chlorination of the pyridinone core not recommended?

A3: Pyridine rings are electron-deficient, making them resistant to electrophilic substitution reactions like standard Friedel-Crafts type halogenations.[4][5] Forced conditions using molecular chlorine often require high temperatures and can lead to a mixture of over-chlorinated products with poor regioselectivity.[6][7] The nitrogen atom can also complex with Lewis acid catalysts, deactivating the ring entirely.[4][8]

Q4: How does forming the N-oxide improve the chlorination reaction?

A4: The N-oxide functionality is a powerful strategic tool. The oxygen atom donates electron density into the pyridine ring, making the C-2 and C-4 positions more susceptible to electrophilic attack.[9] Furthermore, the N-oxide can be activated with reagents like oxalyl chloride or phosphorus oxychloride. This activation forms a highly reactive intermediate, setting up a subsequent nucleophilic attack by chloride at the C-2 position, which is often sterically more accessible than the C-4 position.[9]

Q5: My chlorination reaction is sluggish and gives a low yield. What should I check?

A5: Assuming you are using the N-oxide route with oxalyl chloride:

  • Reagent Quality: Oxalyl chloride is sensitive to moisture. Use a fresh bottle or a recently opened one from a reputable supplier.

  • Temperature Control: This reaction is typically performed at 0 °C.[9] Allowing the temperature to rise can lead to decomposition of the activated intermediate and the formation of side products.

  • Stoichiometry: Ensure the correct molar ratios of the N-oxide, oxalyl chloride, and triethylamine (Et₃N) are used. The base is crucial for the reaction to proceed.

  • Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reactive intermediates.

Detailed Protocol: N-Oxidation and Chlorination

Part A: N-Oxidation

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1 equiv.) in an appropriate solvent like dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (m-CPBA) (approx. 1.1-1.2 equiv.) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Work up the reaction by washing with aqueous sodium bicarbonate and sodium thiosulfate solutions, followed by extraction and purification to isolate the Pyridinone N-Oxide.

Part B: Chlorination (adapted from similar systems) [9]

  • Dissolve the Pyridinone N-Oxide (1.0 mmol) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add oxalyl chloride ((COCl)₂) (2.0 mmol) dropwise, followed by the slow addition of triethylamine (Et₃N) (2.0 mmol).

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring for completion by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude material via flash column chromatography to obtain this compound.

References

Technical Support Center: Purification of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the chromatographic purification of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the principles behind them to empower you to overcome challenges in your purification workflows.

Core Compound Properties

Understanding the physicochemical properties of this compound is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular FormulaC8H8ClN[1]
Molecular Weight153.61 g/mol [2]
Boiling Point236.5 °C (Predicted)[2][3]
XLogP32.5[3]
Topological Polar Surface Area12.9 Ų[3]

The presence of a pyridine ring, a chlorine atom, and a ketone group gives this molecule a moderate polarity. The pyridine nitrogen is basic, with a pKa of the conjugate acid of pyridine being around 5.2-6.[4][5] This basicity is a critical factor to consider during chromatographic method development.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Q: I'm observing significant peak tailing for my compound on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing in normal-phase chromatography for basic compounds like your target molecule is a common issue. It is primarily caused by strong interactions between the basic nitrogen on the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase. This leads to a non-linear adsorption isotherm and results in tailed peaks.

Here are several strategies to mitigate this issue:

  • Deactivation of Silica Gel: The most effective approach is to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.[6]

    • Protocol: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent system. This competitively binds to the active silanol sites, preventing your compound from interacting too strongly.[6]

    • Causality: The lone pair of electrons on the nitrogen of the amine additive interacts strongly with the acidic silanol groups, effectively blocking them from interacting with your basic analyte.

  • Choice of Stationary Phase:

    • Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[7]

    • Alternatively, bonded phases such as amino- or cyano-propyl silica can offer different selectivity and reduced tailing for basic compounds.

  • Dry Loading with a Basic Modifier: If you are dry loading your sample onto silica, pre-adsorb it in the presence of a small amount of a volatile base like triethylamine. This ensures the sample is loaded in a less acidic environment.

Issue 2: Compound Degradation on the Column

Q: I suspect my compound is degrading on the silica gel column, leading to low recovery and multiple impurity peaks. How can I confirm this and prevent it?

A: 2-Chloropyridines can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding hydroxypyridine.[8][9][10] The acidic nature of silica gel can catalyze this degradation.

  • Confirmation of Degradation (2D-TLC):

    • Spot your crude sample on a TLC plate.

    • Develop the plate in your chosen mobile phase.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and re-develop it in the same mobile phase.

    • If your compound is stable, the spot will move diagonally. If it is degrading, you will see new spots appearing along the second development path.[7]

  • Prevention Strategies:

    • Deactivation: As with peak tailing, adding a base like triethylamine to your mobile phase can neutralize the acidic silica surface and minimize degradation.[6]

    • Alternative Stationary Phases: Use alumina or a less acidic bonded phase.

    • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly stronger solvent system to expedite elution.[11]

Issue 3: Poor Separation from a Similar Polarity Impurity

Q: I have an impurity with a very similar Rf value to my target compound, making separation by normal-phase chromatography difficult. What are my options?

A: When dealing with closely eluting impurities, optimizing the selectivity of your chromatographic system is key.

  • Mobile Phase Optimization:

    • Solvent Selectivity: The "solvent triangle" (e.g., hexane, ethyl acetate, dichloromethane) is a useful concept. If a binary system like hexane/ethyl acetate fails, try a ternary system by introducing a solvent with different properties (e.g., dichloromethane) to alter the selectivity.

    • Modifier Addition: Small amounts of additives can significantly change selectivity. For example, adding a small percentage of methanol or acetonitrile can introduce different hydrogen bonding interactions.

  • Alternative Chromatographic Modes:

    • Reversed-Phase HPLC (RP-HPLC): If the impurity has a different hydrophobicity, RP-HPLC can be very effective. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium formate, is a good starting point.[4][12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds, HILIC can provide excellent separation. It uses a polar stationary phase (like bare silica or an amide phase) with a high organic content mobile phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A1: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 70:30 mixture of hexane and ethyl acetate. From there, you can adjust the polarity to achieve an Rf value of 0.2-0.4 for your target compound, which is ideal for column chromatography.[6]

Q2: Can I use reversed-phase chromatography for the purification? What would be a suitable method?

A2: Yes, reversed-phase chromatography is an excellent alternative, especially for achieving high purity. Given the basic nature of the pyridine ring, a pH-controlled mobile phase is recommended to ensure consistent retention and good peak shape.

  • Recommended RP-HPLC Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a high percentage of A and gradually increase B. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.

    • Detection: UV at 254 nm.[4]

Q3: My compound is not very soluble in my initial mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, dry loading is the preferred method.[11]

  • Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.

    • Carefully load this powder onto the top of your packed column.[11]

Q4: How can I monitor the fractions collected from the column?

A4: The most common method is Thin Layer Chromatography (TLC). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Develop the plate in the same solvent system used for the column and visualize the spots under UV light. Combine the fractions that contain your pure product.

Experimental Workflow Visualization

Below is a generalized workflow for the purification of this compound by normal-phase column chromatography.

purification_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup TLC 1. TLC Method Development (e.g., Hexane:EtOAc + 0.1% TEA) Pack 2. Pack Column (Slurry Packing) TLC->Pack Select Eluent Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Normal-phase chromatography workflow.

References

Technical Support Center: Regioselectivity in Reactions of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of managing regioselectivity when using this versatile building block. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section provides a foundational understanding of the electronic and structural properties of this compound that govern its reactivity.

Q1: What are the primary reactive sites on this compound, and why?

A1: The molecule possesses three primary sites susceptible to chemical modification:

  • C2-Position (Chloro-substituted): This is the most electrophilic site on the pyridine ring. The electron-withdrawing effect of the ring nitrogen makes the C2 and C4 positions electron-deficient and thus prone to nucleophilic attack.[1] The direct attachment of the chlorine atom, a good leaving group, makes this the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]

  • C5-Position (Carbonyl Group): The ketone on the cyclopentane ring is a classic electrophilic center. The carbon-oxygen double bond is polarized, making the carbon atom susceptible to attack by nucleophiles in nucleophilic addition reactions.[4]

  • C4-Position: While also electron-deficient due to the influence of the pyridine nitrogen, the C4 position is generally less reactive towards SNAr and oxidative addition in cross-coupling reactions compared to the C2 position.[1] Achieving selectivity at this site often requires specialized catalytic systems.[5]

G cluster_0 This compound cluster_1 Reactive Sites mol mol C2 C2-Cl Position (Most Electrophilic Carbon on Ring) Primary site for SNAr & Cross-Coupling C2->mol  Primary Reactivity C5 C5=O Position (Carbonyl Carbon) Site for Nucleophilic Addition C5->mol Secondary Reactivity   C4 C4-H Position (Less Reactive Ring Carbon) Requires specific conditions for functionalization C4->mol  Tertiary Reactivity

Caption: Key reactive sites on the this compound scaffold.

Q2: What are the most common reaction classes for this molecule and where do they typically occur?

A2: The primary transformations involve the C-Cl bond and the carbonyl group.

Reaction ClassPrimary Reactive SiteDescription
Nucleophilic Aromatic Substitution (SNAr) C2-ClDirect displacement of the chloride by nucleophiles (e.g., amines, alkoxides, thiols). This is a common method for introducing heteroatom substituents.[2][6]
Buchwald-Hartwig Amination C2-ClA powerful palladium-catalyzed C-N bond formation method, coupling the C2 position with a wide range of primary and secondary amines.[7][8]
Suzuki-Miyaura Coupling C2-ClPalladium-catalyzed C-C bond formation between the C2 position and an organoboron reagent (boronic acid or ester).[9][10]
Sonogashira Coupling C2-ClPalladium/copper co-catalyzed C-C bond formation between the C2 position and a terminal alkyne.[11][12]
Nucleophilic Addition C5=OAddition of organometallic reagents (e.g., Grignard, organolithium) or hydrides (e.g., NaBH₄) to the carbonyl group.[4]
Carbonyl Protection/Deprotection C5=OConversion of the ketone into a less reactive functional group (e.g., a ketal) to prevent unwanted side reactions during modifications on the pyridine ring.

Part 2: Troubleshooting Guides for Regioselectivity Management

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable protocols.

Issue 1: Poor Yield and Side Products in Nucleophilic Aromatic Substitution (SNAr)

Q: "I am attempting to displace the C2-chloride with a primary amine via SNAr, but I am observing low conversion and significant recovery of my starting material. What are the critical parameters to optimize?"

A: Low conversion in SNAr reactions with 2-chloropyridines is a common challenge, often stemming from insufficient activation of the C-Cl bond or suboptimal reaction conditions. Unlike more reactive 2-fluoropyridines, 2-chloropyridines require more forcing conditions.[6][13]

Causality & Troubleshooting Workflow:

The reaction proceeds through a negatively charged Meisenheimer complex, and its stability is key to the reaction rate.[3][14] The goal is to facilitate the formation and subsequent collapse of this intermediate to product.

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Recommended Protocol: SNAr with a Primary Amine

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), your primary amine (1.2-1.5 eq), and a powdered, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Solvent: Add dry, degassed polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 100-140 °C with vigorous stirring. Using microwave irradiation can significantly reduce reaction times.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination

Q: "My Buchwald-Hartwig amination is sluggish, and I'm concerned about potential side reactions at the C4 position. How do I ensure selective C-N bond formation at the C2 position?"

A: This is a critical issue. While the C2 position is intrinsically more reactive, achieving high regioselectivity in palladium-catalyzed reactions on dihalopyridines is highly dependent on the catalyst system, particularly the choice of ligand.[5][16][17] Aryl chlorides are notoriously less reactive than bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[1]

Key Factors for C2-Selectivity:

  • Ligand Choice: This is the most crucial parameter. Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond. For C2 selectivity, ligands like RuPhos, BrettPhos, or DavePhos are excellent starting points.[1] These ligands promote the difficult oxidative addition step while their steric bulk can disfavor approach at the more hindered C4 position (if it were also halogenated).

  • Palladium Pre-catalyst: Using air-stable pre-catalysts (e.g., RuPhos G3 or G4 palladacycles) ensures the efficient and reproducible formation of the active monoligated Pd(0) species, which is critical for the catalytic cycle.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for amination of aryl chlorides.[1]

  • Temperature: Elevated temperatures (80-110 °C) are typically necessary to drive the oxidative addition.[1]

Recommended Protocol: C2-Selective Buchwald-Hartwig Amination

  • Glovebox Setup: Inside a glovebox, add the palladium pre-catalyst (e.g., RuPhos G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, 1.1-1.2 eq relative to Pd) to an oven-dried reaction vial.

  • Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Base: Add the base (NaOtBu, 1.5 eq).

  • Solvent: Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

  • Workup & Purification: After cooling, quench the reaction carefully, filter through a pad of celite to remove palladium residues, and proceed with a standard aqueous workup and chromatographic purification.

ParameterRecommendation for C2-SelectivityRationale
Pd Source RuPhos G3, BrettPhos G3Air-stable pre-catalysts; ensure efficient generation of active Pd(0).[1]
Ligand RuPhos, BrettPhos, DavePhosBulky, electron-rich biarylphosphine ligands are required to activate the inert C-Cl bond.[1]
Base NaOtBu, LHMDSStrong, non-nucleophilic base is necessary for deprotonating the amine and facilitating the catalytic cycle.
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed non-polar aprotic solvents are standard.
Temperature 80 - 110 °CRequired to overcome the high activation energy of the C-Cl oxidative addition.[1]
Issue 3: Unwanted Side Reactions at the Carbonyl Group

Q: "During my Suzuki coupling at C2, I'm observing a significant amount of a byproduct corresponding to the addition of my boronic acid reagent to the C5-ketone. How can I prevent this?"

A: This is a classic chemoselectivity problem. The carbonyl group at C5 is an electrophile and can react with nucleophilic reagents or be reduced under certain conditions. The most robust strategy to prevent this is to use a protecting group.

Workflow: Protection Strategy

The most common method is to protect the ketone as an acetal or ketal, which is stable to the basic and organometallic conditions of most cross-coupling reactions but can be easily removed under acidic conditions.

G start Starting Material (Ketone) protect Step 1: Protect Carbonyl (e.g., Ethylene Glycol, p-TsOH) start->protect protected_intermediate Protected Intermediate (Ketal) protect->protected_intermediate react Step 2: Perform Ring Reaction (e.g., Suzuki, Buchwald-Hartwig) protected_intermediate->react deprotect Step 3: Deprotect Carbonyl (e.g., aq. HCl, Acetone) react->deprotect final_product Final Product (Functionalized Ketone) deprotect->final_product

Caption: Experimental workflow involving carbonyl protection to ensure chemoselectivity.

Recommended Protocol: Carbonyl Protection (Ketal Formation)

  • Setup: Dissolve this compound (1.0 eq) in a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Reagents: Add ethylene glycol (5-10 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be collected in the trap, driving the equilibrium towards the ketal product.

  • Monitoring: Monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ to neutralize the acid, followed by water and brine. Dry the organic layer and concentrate to yield the protected compound, which can often be used in the next step without further purification.

Deprotection (Post Cross-Coupling):

  • Setup: Dissolve the protected product in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1-3 M HCl).

  • Reaction: Stir at room temperature until the ketal is cleaved, as monitored by TLC or LC-MS.

  • Workup: Neutralize the acid with a base (e.g., NaHCO₃) and extract the product with an organic solvent. Wash, dry, and purify as needed.

References

Technical Support Center: Suzuki Reactions with 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common experimental failures.

I. Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific issues you may face during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my reaction showing low to no conversion of the this compound starting material?

Answer:

Low conversion is a frequent hurdle with this substrate, primarily due to two factors: the inherent low reactivity of the C-Cl bond and potential catalyst inhibition.[1][2]

  • Inherent Reactivity of Aryl Chlorides: The Carbon-Chlorine bond is significantly stronger and less polarized than C-Br or C-I bonds, making the rate-limiting oxidative addition step of the catalytic cycle energetically demanding.[3] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[4]

  • Catalyst Inhibition: The pyridine nitrogen in your substrate is a Lewis base and can coordinate to the palladium center. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to reaction failure.[4]

Solutions:

  • Employ a Highly Active Catalyst System: The key to success is using a catalyst system designed for unreactive aryl chlorides. This typically involves a palladium source paired with a bulky, electron-rich phosphine ligand.[1][5]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for this type of coupling.[1] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong electron-donating ability.[1][5]

    • Recommended Palladium Sources: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1] However, be aware that excessive heat can also accelerate side reactions. A typical starting point would be 80-110 °C.

  • Select an Appropriate Base: A strong base is often required to facilitate the transmetalation step.[1][5] Potassium phosphate (K₃PO₄) is a frequently cited, effective base for challenging couplings involving 2-chloropyridines.[1] Other options to screen include Cs₂CO₃ and K₂CO₃.

Question 2: My mass spectrometry analysis shows significant amounts of dehalogenated starting material (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one). What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated byproduct (Ar-H instead of Ar-Ar') is a classic side reaction in Suzuki couplings known as hydrodehalogenation.[7]

  • Mechanism of Dehalogenation: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This can happen if the palladium complex reacts with trace water, alcohols (if used as a solvent), or even some amine bases.[6][7] This Pd-H species can then undergo reductive elimination with your substrate's aryl group, leading to the undesired dehalogenated product.[7]

Solutions:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This minimizes the presence of oxygen and moisture, which can contribute to the formation of Pd-H species. Proper degassing of solvents is crucial.[1]

  • Choice of Solvent and Base:

    • Avoid using alcohol-based solvents if dehalogenation is a problem. Anhydrous, non-protic solvents like 1,4-dioxane or toluene are generally preferred.

    • While stronger bases are needed, be mindful of their potential to act as hydride sources.

  • Protecting Groups: For N-H containing heterocycles, deprotonation by a base can increase the ring's electron density, which may influence side reactions. While your specific substrate lacks an N-H, this is a key consideration for other heteroaromatic systems where N-H protection can sometimes suppress dehalogenation.[7][8]

Question 3: I am observing a significant amount of homocoupled boronic acid byproduct (a biaryl derived from my boronic acid). How can I minimize this?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes your coupling partner and reduces the yield of the desired product.[1]

  • Cause of Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[1][6] If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the Pd(0) catalyst is oxidized by residual oxygen, it can catalyze the self-coupling of the boronic acid.[1][6]

Solutions:

  • Thorough Degassing: As with dehalogenation, meticulous degassing of your reaction mixture is the first line of defense. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, as it eliminates the need for an in situ reduction step.[4]

  • Use a Boronic Ester: Boronic acids are more prone to homocoupling than their corresponding esters (e.g., pinacol esters).[9] Using a boronic ester can sometimes mitigate this side reaction.

Question 4: My boronic acid seems to be decomposing, as I see a significant amount of the corresponding arene in my crude mixture. What is happening?

Answer:

This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1]

  • Cause of Protodeboronation: This is essentially the hydrolysis of the carbon-boron bond.[1] It is particularly problematic with electron-deficient or some heteroaryl boronic acids and can be accelerated in aqueous, basic conditions.[6]

Solutions:

  • Switch to a More Stable Boron Species: If protodeboronation is a persistent issue, switching from a boronic acid to a more stable derivative is highly recommended.

    • Pinacol Esters: These are generally more robust towards hydrolysis than the corresponding boronic acids.[6]

    • Trifluoroborate Salts (R-BF₃K): These salts are often highly stable and release the boronic acid slowly under the reaction conditions, which can minimize decomposition.[10][11]

    • MIDA Boronates: These are another class of protected boronic acids that offer enhanced stability and are designed for slow release.[6][12]

  • Minimize Water Content: While a small amount of water is often necessary for the Suzuki reaction to proceed, excessive water can exacerbate protodeboronation.[6] If using a boronic acid, try to use the minimum amount of water required or run the reaction under anhydrous conditions if possible with your chosen base and solvent system.

II. Frequently Asked Questions (FAQs)

Q: What is the best "go-to" starting condition for coupling with this compound?

A: A robust starting point would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Temperature: 100 °C

Q: Can I run this reaction open to the air?

A: It is strongly discouraged. While some modern, highly active palladium precatalysts show some air stability, reactions involving challenging substrates like 2-chloropyridines are highly susceptible to oxygen-mediated side reactions like catalyst deactivation and boronic acid homocoupling.[1] Always use an inert atmosphere for best results.

Q: Does the choice of boronic acid matter?

A: Absolutely. Electron-rich boronic acids tend to react faster in the transmetalation step. Conversely, highly electron-deficient boronic acids can be more susceptible to protodeboronation.[9] If you are having trouble with a particular boronic acid, consider switching to its pinacol ester or trifluoroborate salt for improved stability.

III. Experimental Protocols & Methodologies

Protocol 1: Optimized General Procedure for Suzuki Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Ester (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Key Reaction Components
ComponentRecommended ChoicesRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources require in-situ reduction. Pd(0) sources can be more direct.[6]
Ligand SPhos, XPhos, RuPhos, NHCs (e.g., IPr)Bulky, electron-rich ligands are essential to facilitate oxidative addition of the C-Cl bond and prevent catalyst inhibition.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong base is needed to form the boronate species for transmetalation.[1][5] K₃PO₄ is often a good first choice.[1]
Solvent 1,4-Dioxane, Toluene, DMEAnhydrous, aprotic solvents are preferred to minimize side reactions like dehalogenation.[7]
Boron Source Boronic Acid, Pinacol Ester, TrifluoroborateEsters and trifluoroborates offer greater stability against protodeboronation and homocoupling.[6][10][11]

IV. Visual Guides & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) Product->RedElim Desired Product ArylHalide Ar-Cl ArylHalide->OxAdd Your Substrate BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Coupling Partner Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) CheckSM Is Starting Material (Ar-Cl) Largely Unreacted? Start->CheckSM CheckSideProducts Are Side Products Observed? CheckSM->CheckSideProducts No IncreaseActivity Increase Catalyst Activity: 1. Switch to Bulky Ligand (SPhos, XPhos) 2. Increase Temperature 3. Use Stronger Base (K₃PO₄) CheckSM->IncreaseActivity Yes Dehalogenation Dehalogenation (Ar-H) Observed? CheckSideProducts->Dehalogenation Yes Success Re-run Optimized Reaction IncreaseActivity->Success Homocoupling Homocoupling (Ar'-Ar') Observed? Dehalogenation->Homocoupling No SolveDehalogenation Improve Inert Conditions (Thorough Degassing) Dehalogenation->SolveDehalogenation Yes Protodeboronation Protodeboronation (Ar'-H) Observed? Homocoupling->Protodeboronation No SolveHomocoupling Ensure Rigorous Degassing Use Pd(0) Source Homocoupling->SolveHomocoupling Yes SolveProtodeboronation Switch to Boronic Ester or Trifluoroborate Salt Protodeboronation->SolveProtodeboronation Yes Protodeboronation->Success No SolveDehalogenation->Success SolveHomocoupling->Success SolveProtodeboronation->Success

Caption: A workflow diagram for troubleshooting failed reactions.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--

  • Jedinák, L., Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Hudson, J. B., & Lombardo, C. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Retrieved from --INVALID-LINK--

  • Darses, B., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Mori, K., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Catalysis Science & Technology. Retrieved from --INVALID-LINK--

  • Darses, B., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from --INVALID-LINK--

  • Jedinák, L., Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Retrieved from --INVALID-LINK--

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Singh, R., & Chauhan, P. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from --INVALID-LINK--

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from --INVALID-LINK--

  • Reddit. (2012). Suzuki coupling help. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from --INVALID-LINK--

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Amination of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal reaction outcomes.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are crucial in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] However, the amination of heteroaryl chlorides, particularly electron-deficient systems like 2-chloropyridines, can present unique challenges.[4][5] This guide will equip you with the knowledge to systematically address these challenges and successfully synthesize your target 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I improve the yield?

Low or no conversion is a frequent hurdle when working with aryl chlorides due to their lower reactivity compared to aryl bromides or iodides.[4] The rate-limiting step is often the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[4]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The choice of palladium precursor is critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient. Consider using more reliable pre-catalysts like Pd₂(dba)₃ or palladium complexes with bulky phosphine ligands (e.g., G3 or G4 palladacycles) that generate the active catalyst more cleanly.[4][6]

    • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. The key to success lies in using bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos) are highly recommended.[4]

    • Catalyst Loading: For a challenging substrate like this compound, a higher catalyst loading of 2-5 mol% may be necessary to achieve a reasonable reaction rate.[4]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often required to facilitate the difficult oxidative addition of the C-Cl bond.[4]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4] Proper degassing of the solvent is crucial.

    • Solvent Purity: Use anhydrous, degassed solvents. Common choices for Buchwald-Hartwig aminations include toluene, 1,4-dioxane, and THF.[4][7] The choice of solvent can also influence the reaction's selectivity and rate.[8]

  • Base Selection:

    • A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[4] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[4]

Q2: I am observing a significant amount of hydrodehalogenation, where the chloro group is replaced by a hydrogen. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction that competes with the desired amination pathway.[4] It occurs when the aryl chloride is reduced instead of being coupled with the amine. This can be exacerbated by the presence of trace amounts of water or when the reductive elimination of the desired product is slow.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The ligand plays a crucial role. Bulky biarylphosphine ligands can accelerate the rate of reductive elimination, thus outcompeting the hydrodehalogenation pathway.

  • Amine Stoichiometry: Using a slight excess of the amine (typically 1.2-1.5 equivalents) can help to favor the desired C-N bond formation.[4]

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Water can act as a proton source for the hydrodehalogenation side reaction.[7]

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I improve the reaction's selectivity?

Besides hydrodehalogenation, other side reactions can occur, leading to a complex product mixture. These can include reactions involving the ketone functionality on your substrate or degradation of the catalyst and ligands.

Potential Side Reactions and Solutions:

  • Reactions at the Ketone: The ketone group on the cyclopenta[b]pyridin-5-one core could potentially undergo side reactions under basic conditions, such as aldol condensation or other base-mediated transformations.

    • Solution: Carefully screen the base. While strong bases are often necessary for the amination of aryl chlorides, switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃, in combination with a highly active catalyst system, might mitigate these side reactions.

  • Catalyst Decomposition: At the high temperatures often required, the palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.

    • Solution: The use of robust ligands, such as bulky biarylphosphines, can help to stabilize the palladium catalyst at elevated temperatures.

Experimental Protocols and Data Presentation

To systematically optimize the amination of this compound, a Design of Experiments (DoE) approach is highly recommended.[2] Below is a generalized protocol for screening key reaction parameters.

Protocol 1: General Procedure for Reaction Optimization

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Buchwald pre-catalysts)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to Pd) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the this compound (1.0 equivalent) and the base (1.5-2.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine (1.2-1.5 equivalents).

  • Seal the reaction vessel and heat the mixture to the desired temperature (80-120 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).[7]

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and analyze the yield and purity (e.g., by ¹H NMR, LC-MS).

Data Presentation: Parameter Screening Summary

The following table provides a template for summarizing the results of your optimization studies.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4.4)NaOtBu (2.0)Toluene10012
2Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (2.0)Toluene10012
3Pd₂(dba)₃ (2)RuPhos (4.4)K₃PO₄ (2.5)Dioxane11024
4G3-XPhos (2)-NaOtBu (2.0)Toluene10012

This table should be populated with your experimental data.

Visualizing the Workflow and Concepts

Diagrams can help to clarify the experimental workflow and the underlying catalytic cycle.

Experimental Workflow Diagram

experimental_workflow reagents 1. Add Reagents (Substrate, Base, Pd-catalyst, Ligand) solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent amine 3. Add Amine solvent->amine reaction 4. Heat under Inert Atmosphere amine->reaction workup 5. Quench and Work-up reaction->workup purification 6. Purify (Column Chromatography) workup->purification analysis 7. Analyze Product (NMR, LC-MS) purification->analysis

Caption: A generalized experimental workflow for the amination reaction.

Simplified Buchwald-Hartwig Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd_complex Ar-Pd(II)(Cl)L_n oa->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR_2, Base pd_amido Ar-Pd(II)(NR_2)L_n amine_coordination->pd_amido re Reductive Elimination pd_amido->re re->pd0 Catalyst Regeneration product Ar-NR_2 re->product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

The successful amination of this compound is a challenging yet achievable transformation. By systematically addressing issues of catalyst selection, reaction conditions, and potential side reactions, researchers can significantly improve yields and obtain their desired products with high purity. This guide provides a foundational framework for troubleshooting and optimization. Remember that each specific amine and substrate combination may require fine-tuning of the reaction parameters.

References

Technical Support Center: Stabilizing 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this important synthetic intermediate. Our goal is to provide you with the expertise and practical guidance necessary to prevent its decomposition, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound is showing signs of degradation, such as discoloration and the appearance of new spots on TLC. What are the likely causes?

A1: The decomposition of this compound is typically initiated by one or more of the following factors: exposure to moisture, light, elevated temperatures, or incompatible substances. This molecule possesses two primary reactive sites prone to degradation: the 2-chloropyridine ring and the cyclopentanone moiety. The presence of the electron-withdrawing chlorine atom makes the pyridine ring susceptible to nucleophilic attack, particularly hydrolysis. Concurrently, the ketone functional group can also participate in various degradation reactions.

Q2: What is the primary decomposition pathway I should be concerned about?

A2: The most common degradation pathway is hydrolysis of the 2-chloro substituent on the pyridine ring, which leads to the formation of 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This reaction is often catalyzed by the presence of water, and its rate can be significantly accelerated by basic or acidic conditions and higher temperatures.[1][2][3] Another potential decomposition route is photodegradation, where exposure to UV light can induce cleavage of the carbon-chlorine bond and other rearrangements.[4] At elevated temperatures, thermal decomposition may occur, potentially leading to the release of hazardous gases like hydrogen chloride and phosgene.[5]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at or below 4°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, clean, and dry glass container.

For detailed guidelines on storing chemicals, always refer to the material safety data sheet (MSDS) and established laboratory safety protocols.[1][6][7][8]

Troubleshooting Guides

Issue 1: Rapid Decomposition in Solution

Symptom: You dissolve this compound in a solvent for your reaction, but you observe significant degradation within a short period.

Root Cause Analysis and Solutions:

  • Solvent Choice: The choice of solvent is critical. Protic solvents, especially water and alcohols, can participate in hydrolysis. Basic solvents can deprotonate the alpha-protons of the ketone, leading to side reactions, or directly attack the chlorinated pyridine.

    • Recommended Solvents: For short-term storage in solution, use anhydrous, aprotic, and non-polar or weakly polar solvents like toluene, hexane, or dichloromethane (DCM).[9] Ensure the solvent is of high purity and free from water and acidic or basic impurities. Chlorinated solvents like DCM should be stored away from flammable materials.[1][10]

  • pH of the Medium: The stability of the compound is highly pH-dependent. Both acidic and basic conditions can accelerate decomposition.[11][12]

    • Solution: If your reaction conditions permit, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider adding the compound to the reaction mixture at the last possible moment and at a reduced temperature to minimize exposure time.

Issue 2: Inconsistent Reaction Yields

Symptom: You are using this compound in a multi-step synthesis, and you are observing inconsistent yields in the subsequent steps.

Root Cause Analysis and Solutions:

  • Purity of Starting Material: The presence of decomposition products in your starting material can interfere with your reaction.

    • Solution: Before use, verify the purity of your this compound using techniques like NMR, LC-MS, or TLC. If impurities are detected, purify the compound, for example, by recrystallization or column chromatography using anhydrous solvents.

  • Reaction Conditions: The reaction conditions themselves might be promoting decomposition.

    • Solution: Analyze your reaction for potential triggers of decomposition. Are you using high temperatures for extended periods? Can the reaction be run at a lower temperature? Are any of the reagents incompatible with the chlorinated pyridine or ketone moieties?

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Place the solid this compound into the vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air and moisture.

  • Immediately and tightly seal the vial with the cap.

  • Wrap the cap-vial interface with parafilm for an extra layer of protection against atmospheric moisture.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at ≤ 4°C.

Protocol 2: Preparation of a Stock Solution for Immediate Use
  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Use a syringe to transfer anhydrous, aprotic solvent (e.g., toluene) into the reaction vessel under an inert atmosphere.

  • Weigh the required amount of this compound in a separate, dry container.

  • Add the solid compound to the solvent under a positive pressure of inert gas.

  • Stir until fully dissolved. Use this solution immediately for your reaction.

Visualizing Decomposition and Prevention

Below are diagrams illustrating the primary decomposition pathway and the recommended preventative workflow.

A 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one B Decomposition Products (e.g., 2-Hydroxy derivative) A->B Decomposition C Moisture (H2O) C->A D Light (UV) D->A E Heat E->A F Incompatible Solvents/ Reagents (Acids/Bases) F->A

Caption: Factors leading to the decomposition of the target compound.

cluster_storage Storage cluster_handling Handling Inert Atmosphere Inert Atmosphere Stable Compound Stable Compound Inert Atmosphere->Stable Compound Low Temperature (≤ 4°C) Low Temperature (≤ 4°C) Low Temperature (≤ 4°C)->Stable Compound Protection from Light Protection from Light Protection from Light->Stable Compound Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Stable Compound Use Anhydrous, Aprotic Solvents Use Anhydrous, Aprotic Solvents Use Anhydrous, Aprotic Solvents->Stable Compound Maintain Neutral pH Maintain Neutral pH Maintain Neutral pH->Stable Compound Minimize Exposure to Heat Minimize Exposure to Heat Minimize Exposure to Heat->Stable Compound

Caption: Recommended workflow for preventing decomposition.

References

Technical Support Center: Characterization of Impurities in 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and troubleshooting impurities associated with this critical pharmaceutical intermediate. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and solve challenges in your own laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common initial questions researchers face when beginning their work with this compound.

Q1: What are the most likely impurities I will encounter during the synthesis and storage of this compound?

The impurity profile of your active pharmaceutical ingredient (API) is a direct fingerprint of the entire manufacturing and storage process.[1] For this compound, impurities can be categorized into three main sources:

  • Process-Related Impurities: These originate directly from the synthetic route. A common synthesis involves the Vilsmeier cyclization of an N-cyclopentenyl acetamide derivative.[2]

    • Starting Materials: Unreacted cyclopentanone or intermediates like N-benzyl-N-cyclopentenylacetamide.[2]

    • Reagents: Residuals from reagents used in chlorination or cyclization steps.

    • By-products: Result from incomplete reactions or side-reactions. This can include isomers, or over-chlorinated species like 2,X-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[3]

  • Degradation Products: These form during storage or manufacturing due to the inherent instability of the molecule when exposed to stress conditions.[4]

    • Hydrolysis Products: The chloro-substituent on the electron-deficient pyridine ring can be susceptible to hydrolysis, replacing the -Cl with an -OH group.

    • Oxidation Products: The benzylic-like C-H bonds adjacent to the pyridine ring and the ketone can be sites of oxidation, potentially forming N-oxides or other oxygenated species.[5]

  • Residual Solvents: Solvents used during synthesis and purification steps that are not completely removed.[6]

Table 1: Common Potential Impurities and Their Origins

Impurity TypePotential Structure/ModificationOriginTypical Analytical Approach
Starting MaterialCyclopentanoneSynthesisGC-MS (for volatile compounds)[7]
IntermediateN-benzyl-N-cyclopentenylacetamideSynthesisLC-MS
By-productDichloro- derivativeSynthesisLC-MS, HRMS for formula confirmation
DegradantHydroxy- derivative (-Cl replaced by -OH)Degradation (Hydrolysis)LC-MS (Mass change of -18.5 Da)
DegradantN-Oxide derivativeDegradation (Oxidation)LC-MS (Mass change of +16 Da)
Q2: Why is the rigorous characterization of these impurities so critical?

Identifying and quantifying impurities is not merely an academic exercise; it is a cornerstone of pharmaceutical development for three primary reasons:

  • Patient Safety: Impurities can have their own toxicological or pharmacological profiles, which may be harmful. Some impurities, even at trace levels, can be genotoxic.[4][8]

  • Regulatory Compliance: Global regulatory bodies, guided by the International Conference on Harmonisation (ICH), have strict requirements for impurity profiling.[9] Impurities present above a certain threshold (typically >0.10%) must be identified, and potentially qualified through toxicological studies.[10]

  • Process Optimization and Control: A well-understood impurity profile provides critical feedback for chemical engineers and process chemists to refine synthetic steps, leading to a more robust and consistent manufacturing process that minimizes the formation of unwanted substances.[1]

Part 2: Analytical Strategy & Troubleshooting Guides

This section provides actionable guides for developing analytical methods and troubleshooting common issues encountered during the characterization of this compound.

Troubleshooting Guide 1: I see an unknown peak in my HPLC chromatogram. What is my workflow for identification?

Discovering an unexpected peak can be a significant roadblock. The key is a systematic approach that combines chromatographic data with mass spectrometry to move from detection to identification efficiently.

G start Unknown Peak Detected in HPLC-UV confirm Step 1: Confirm Peak is Real (Inject Blank, Check Carryover) start->confirm lcms Step 2: Obtain Mass Data (LC-MS) - Get accurate mass (m/z) - Check for isotopic pattern (e.g., Chlorine) confirm->lcms propose Step 3: Propose Plausible Structures - Correlate mass with potential impurities (Table 1) - Consider MW changes from API (e.g., +16, -18) lcms->propose forced_degradation Step 4: Perform Forced Degradation Study - Stress API (acid, base, H2O2, heat, light) - Does any degradant match the unknown peak's RT and Mass? propose->forced_degradation match Match Found? forced_degradation->match identify_degradant Conclusion: Peak is a Degradation Product. Proceed to full structural elucidation. match->identify_degradant Yes identify_process Conclusion: Peak is likely a process-related impurity. Investigate starting materials and synthesis steps. match->identify_process No

Caption: Workflow for the initial investigation of an unknown impurity.

Expert Insight: The single most critical step is obtaining mass data via Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The molecular weight provides the first major clue to the impurity's identity. For chlorinated compounds, look for the characteristic M and M+2 isotope pattern for chlorine (approx. 3:1 ratio), which can instantly confirm the presence of the chlorine atom in the impurity.

Troubleshooting Guide 2: My API peak is co-eluting with an impurity. How can I improve chromatographic separation?

Achieving baseline separation is essential for accurate quantification.[4] If you are facing co-elution, a systematic approach to method development is required. The basic nature of the pyridine ring makes pH a powerful tool for manipulating retention.

Table 2: Parameters for Optimizing HPLC Separation

ParameterActionRationale & CausalityStarting Point
Mobile Phase pH Adjust pH using a buffer (e.g., phosphate, formate)The pyridine nitrogen is basic. At pH values below its pKa, it will be protonated (charged), leading to less retention on a C18 column. Adjusting pH changes the ionization state and dramatically alters selectivity.[11]Test pH 3.0, 5.0, and 7.0.
Organic Modifier Switch between Acetonitrile and MethanolThese solvents have different polarities and elution strengths, which can alter the interaction between the analytes and the stationary phase, thus changing selectivity.If using ACN, try a method with MeOH, and vice-versa.
Column Chemistry Change stationary phaseA standard C18 column separates based on hydrophobicity. If this fails, a Phenyl-Hexyl column (offering pi-pi interactions) or a C8 column may provide the necessary alternative selectivity.[12]Switch from C18 to a Phenyl-Hexyl column.
Gradient Slope Make the gradient shallowerA slower increase in the organic solvent percentage over time gives the peaks more opportunity to separate from one another.Halve the rate of gradient change around the elution time of the co-eluting peaks.
Temperature Increase or decrease column temperatureAffects mobile phase viscosity and mass transfer kinetics. Can sometimes improve peak shape and provide modest changes in selectivity.Test at 25°C, 35°C, and 45°C.

Part 3: Experimental Protocols & Advanced Characterization

This section provides detailed workflows for critical experiments in impurity characterization.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally degrades the API to generate potential degradation products and demonstrate the stability-indicating nature of your analytical method.[13]

Objective: To generate relevant degradation products and confirm they can be separated from the main API peak.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition. Target 5-20% degradation.[14]

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat a solution of the API at 80°C.

    • Photolytic Degradation: Expose a solution of the API to light according to ICH Q1B guidelines.

  • Time Points: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours) until the target degradation is achieved.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). The PDA detector is crucial for checking peak purity.

Protocol 2: Definitive Structure Elucidation of an Isolated Impurity

Once an unknown impurity is detected, isolated (e.g., via preparative HPLC), and quantified, the final step is definitive structural elucidation. This requires a combination of high-end analytical techniques.[10]

G start Isolated Impurity (>90% Purity) hrms Step 1: High-Resolution MS (HRMS) - Obtain accurate mass (<5 ppm error) - Determine elemental composition (C, H, Cl, N, O) start->hrms msms Step 2: Tandem MS (MS/MS) - Fragment the impurity ion - Compare fragmentation pattern to API - Identify key neutral losses (e.g., CO, Cl, C2H4) hrms->msms nmr Step 3: NMR Spectroscopy (The Gold Standard) msms->nmr nmr_details 1D NMR ¹H: Chemical shifts, coupling, integration ¹³C: Number and type of carbons 2D NMR COSY: ¹H-¹H correlations (through-bond) HSQC: ¹H-¹³C one-bond correlations HMBC: ¹H-¹³C long-range correlations nmr->nmr_details structure Step 4: Structure Assembly - Combine all data (MS, MS/MS, NMR) - Propose and confirm the final chemical structure nmr_details->structure final Definitive Structure Elucidated structure->final

Caption: Multi-technique workflow for definitive impurity structure elucidation.

Expertise in Action - Interpreting the Data:

  • HRMS: If the accurate mass of an impurity is 183.0371, HRMS software can propose the elemental composition C₈H₈ClNO₂, which corresponds to the oxidation of the parent API.

  • MS/MS: Comparing the fragmentation of the API and the impurity is key. If both lose a fragment of 28 Da (corresponding to CO), it suggests the cyclopentanone ring is intact in the impurity.[15][16]

  • NMR Spectroscopy: NMR provides the ultimate confirmation of atomic connectivity.[17] For a heterocyclic compound, 2D NMR experiments are indispensable.[18][19] An HMBC experiment will show correlations between protons and carbons two or three bonds away, allowing you to piece the molecular puzzle together, confirming the exact position of a modification (like an added hydroxyl group).[20]

By following these structured guides and understanding the scientific principles behind them, you will be well-equipped to tackle the challenges of characterizing impurities in this compound, ensuring the quality, safety, and regulatory compliance of your product.

References

Technical Support Center: Solvent Selection for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This guide provides in-depth answers, troubleshooting protocols, and data-driven recommendations for selecting and optimizing alternative solvents for reactions involving this key heterocyclic intermediate.

Frequently Asked Questions (FAQs)
Q1: Why should I look for alternative solvents for my reaction with this compound?

Traditional solvents for reactions like nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles often include dipolar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).[1] While effective, these solvents are under increasing regulatory scrutiny due to toxicity concerns (e.g., reproductive toxicity for NMP and DMF) and their environmental persistence. The drive towards greener, safer, and more sustainable chemical processes necessitates the exploration of viable alternatives that do not compromise reaction efficiency.[2]

Q2: What are the key chemical features of this compound that influence solvent choice?

This molecule has two primary functional groups that dictate its reactivity and solubility:

  • The 2-Chloropyridine Ring: The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. Reactions at this position are highly sensitive to solvent polarity. Polar aprotic solvents are typically favored as they can solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, enhancing its reactivity.[1][3]

  • The Cyclopentanone Moiety: The ketone group provides a site for polarity and potential hydrogen bond acceptance. This influences the molecule's solubility. Aldehydes and ketones are generally soluble in most common organic solvents, with solubility in polar solvents like water decreasing as the carbon chain length of the molecule increases.[4][5][6]

The molecule's overall structure, with a topological polar surface area (TPSA) of approximately 29.96 Ų and an XLogP3 of ~2.5, suggests moderate polarity and good solubility in a range of organic solvents.[7][8]

Q3: What types of "green" or alternative solvents are suitable for reactions with this substrate?

The selection of a greener solvent should balance performance with safety and environmental impact. Several classes of alternative solvents are gaining traction:

  • Bio-derived Solvents: These are produced from renewable feedstocks. Examples include γ-Valerolactone (GVL), Cyrene™ (dihydrolevoglucosenone), and 2-methyltetrahydrofuran (2-MeTHF).[1] GVL, for instance, is a high-boiling polar aprotic solvent derived from lignocellulosic biomass.[1]

  • Ethereal Solvents: Greener alternatives to THF and 1,4-dioxane include 2-MeTHF and cyclopentyl methyl ether (CPME). They offer different solubility profiles and are generally less hazardous.

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at or near room temperature.[9] They have negligible vapor pressure, but their viscosity, cost, and downstream processing can be challenging.[9] They can be highly effective as both solvents and catalysts in heterocyclic synthesis.[9]

  • Water: When possible, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[10] It can be particularly effective for certain reactions, sometimes in combination with microwave irradiation to improve reaction rates.[9][10] A manganese-catalyzed oxidation of a similar cyclopentenopyridine core to the corresponding ketone has been successfully demonstrated in water.[11]

Q4: My SNAr reaction is sluggish after switching from DMF to a greener alternative. What's the underlying cause and how can I fix it?

A drop in reaction rate after moving away from solvents like DMF is a common issue. The primary cause is often a decrease in the effective nucleophilicity of the attacking species.

Causality: DMF excels at solvating cations while leaving anions (the nucleophile) relatively "naked" and highly reactive.[1] Alternative solvents may not possess this ideal balance. For example, protic solvents (like alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can depress the rate of SN2-type reactions.[3][12]

Troubleshooting Steps:

  • Increase Temperature: If the chosen solvent has a higher boiling point, you may have room to increase the reaction temperature to improve kinetics.

  • Change the Base/Nucleophile Salt: The nature of the counter-ion is critical. Switching from a sodium salt (Na+) to a potassium (K+) or cesium (Cs+) salt can increase solubility and reactivity in less polar media.

  • Consider a Phase-Transfer Catalyst (PTC): In biphasic systems or where salt solubility is poor, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.

  • Re-evaluate Your Solvent Choice: The initial choice may not have been optimal. Consult solvent property data (see Data Center below) and consider an alternative with a higher dielectric constant or dipole moment, such as sulfolane or N-butylpyrrolidinone (NBP).

Troubleshooting & Experimental Guides
Guide 1: Small-Scale Parallel Solvent Screening Protocol

This protocol provides a framework for efficiently screening multiple solvents for a nucleophilic substitution reaction on this compound.

Objective: To identify a suitable alternative solvent that provides comparable or improved performance over a traditional solvent (e.g., DMF).

Methodology:

  • Preparation: In an array of reaction vials (e.g., 8 mL screw-cap vials with stir bars), add this compound (1.0 eq) and an internal standard (e.g., dodecane, 1.0 eq).

  • Reagent Addition: To each vial, add the nucleophile (e.g., a primary amine, 1.2 eq) and a base if required (e.g., K₂CO₃, 2.0 eq).

  • Solvent Dispensing: Add the selected solvents to each vial to achieve a target concentration (e.g., 0.2 M). Include one vial with the original solvent (DMF) as a positive control and one with a known poor solvent as a negative control.

    • Screening Set Example: DMF (Control), 2-MeTHF, CPME, GVL, Cyrene™, NBP, Sulfolane, Acetonitrile.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir at the desired temperature (e.g., 80 °C) for a set time (e.g., 18 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute it, and analyze by UPLC or GC-MS. Calculate the % conversion and % yield relative to the internal standard.

  • Evaluation: Compare the results from the alternative solvents against the DMF control. A successful "hit" would be a solvent that provides >80% of the conversion seen in DMF.

Troubleshooting Common Issues
Issue EncounteredPotential Root Cause(s)Suggested Action(s)
Poor Solubility of Starting Material Mismatch in polarity between the substrate and the new solvent.- Try a co-solvent system (e.g., 10% sulfolane in 2-MeTHF).- Gently warm the mixture to aid dissolution before adding other reagents.- If using salts, ensure they are anhydrous and finely powdered.
Formation of New Side Products - Solvent participating in the reaction (e.g., hydrolysis with residual water).- Reaction temperature is too high for the new solvent, causing degradation.- Use anhydrous grade solvents.- Screen a range of temperatures to find an optimal balance between rate and purity.- Re-evaluate the solvent class; switch from a protic to an aprotic alternative or vice-versa.
Difficult Product Isolation/Workup - High-boiling point of the new solvent (e.g., GVL, Sulfolane).- Emulsion formation during aqueous workup.- For high-boiling solvents, favor extraction into a lower-boiling, immiscible solvent (e.g., MTBE, EtOAc).- Consider crystallization/precipitation as an alternative to extraction.- If emulsions form, add brine or filter through celite.
Data Center
Table 1: Properties of Selected Traditional and Alternative Solvents

This table provides key physical properties to guide your initial solvent selection. Data is compiled from various chemical suppliers and literature sources.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (μ, D)Green Chemistry Status
DMF Polar Aprotic15336.73.82Undesirable
NMP Polar Aprotic20232.24.09Highly Undesirable
DMSO Polar Aprotic18946.73.96Usable but problematic
Acetonitrile Polar Aprotic8237.53.92Problematic [1]
2-MeTHF Ethereal806.21.38Recommended
CPME Ethereal1064.81.28Recommended
GVL Polar Aprotic20736.54.12Recommended [1]
Cyrene™ Polar Aprotic227-4.80Recommended
Sulfolane Polar Aprotic28543.34.81Usable
NBP Polar Aprotic22124.13.80Safer NMP replacement
Diagram: Conceptual View of Solvent Effects in SNAr

This diagram illustrates the fundamental interactions between solvents and reactants in a typical SNAr reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, 2-halo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffolds are valuable intermediates for the synthesis of a diverse array of functionalized molecules. The reactivity of the halogen at the 2-position is pivotal for derivatization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth comparison of the reactivity of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its bromo analog, offering insights into experimental design and rationale for choosing one substrate over the other. While direct comparative studies on these specific molecules are limited, this guide synthesizes established principles from the reactivity of 2-halopyridines to provide a robust framework for researchers.

The core of this comparison lies in the inherent differences between the carbon-chlorine and carbon-bromine bonds. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, leading to higher reactivity in many transformations. However, the cost-effectiveness and wider availability of chloro-pyridines often make them attractive starting materials.[1] This guide will explore the practical implications of these differences in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution on 2-halopyridines is a fundamental transformation. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[2][3] The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is key to the reaction's success.

Mechanistic Considerations

The generally accepted mechanism for SNA r on 2-halopyridines involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of the halide.[4] The first step, the nucleophilic attack, is often the rate-determining step.

SNAr_Mechanism reactant 2-Halopyridine intermediate Meisenheimer-like Intermediate reactant->intermediate Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 2-Substituted Pyridine intermediate->product Elimination of X⁻ leaving_group Halide (X⁻)

Caption: Generalized mechanism for SNAr on 2-halopyridines.

Reactivity Comparison: Chloro vs. Bromo

In classical SNA r reactions where the addition of the nucleophile is rate-determining, the reactivity order is typically F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic. However, for 2-chloro- and 2-bromopyridines, the reactivity can be similar, with the bromo analog sometimes showing slightly faster reaction rates, particularly when the bond-breaking step contributes to the rate determination.[5][6]

For substrates like 2-chloro- and 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, we can anticipate that both will undergo SNA r with common nucleophiles such as amines and alkoxides. The choice between the chloro and bromo derivative may come down to factors like cost and the specific nucleophile being used.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The reactivity of the halide in these reactions is a critical factor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds.[7] The reaction of 2-halopyridines with boronic acids is a well-established process.[1]

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions 2-Halopyridine 2-Halopyridine Product Product 2-Halopyridine->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Ligand Ligand Base Base

Caption: General scheme for Suzuki-Miyaura coupling.

Reactivity Comparison:

In Suzuki coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition to the bromo derivative generally faster and requiring milder reaction conditions. While 2-chloropyridines can be challenging substrates, often necessitating more specialized and electron-rich phosphine ligands and higher temperatures to achieve good yields, they are still viable starting materials.[7][8] For 2-bromopyridines, a wider range of palladium catalysts and ligands can be employed successfully.[9]

Table 1: Typical Suzuki-Miyaura Coupling Conditions

FeatureThis compound2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)PPh₃, P(o-tol)₃
Base Stronger bases (e.g., Cs₂CO₃, K₃PO₄)Milder bases (e.g., K₂CO₃, Na₂CO₃)
Temperature Higher (e.g., 80-120 °C)Moderate (e.g., 60-100 °C)
Reaction Time Often longerTypically shorter
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] Similar to the Suzuki coupling, the reactivity of the halide is a crucial parameter.

Reactivity Comparison:

The bromo derivative is generally more reactive in Buchwald-Hartwig amination due to the facile oxidative addition of the palladium catalyst.[11][12] Reactions with 2-bromopyridines often proceed with high yields under relatively mild conditions.[8] The chloro analog, while less reactive, can be effectively coupled using more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands.[10]

Table 2: Typical Buchwald-Hartwig Amination Conditions

FeatureThis compound2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky biarylphosphines (e.g., BINAP, Xantphos)Various phosphine ligands (e.g., dppf, dppp)
Base Strong non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)NaOt-Bu, K₃PO₄
Temperature Higher (e.g., 90-130 °C)Moderate (e.g., 70-110 °C)
Reaction Time Generally longerTypically shorter

Experimental Protocols

The following protocols are representative examples based on established procedures for analogous 2-halopyridines. Researchers should optimize these conditions for the specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-chloropyridines.[7]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is based on a method developed for the amination of 2-bromopyridines.[10][13]

Materials:

  • 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a sealed tube, add 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppp (0.1 mmol, 10 mol%), and NaOt-Bu (2.0 mmol, 2.0 eq).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add the amine (5.0 mmol, 5.0 eq). If the amine is a volatile liquid or gas, cool the tube to an appropriate temperature before addition.

  • Seal the tube and heat the reaction mixture at 80 °C for 14 hours.

  • After cooling to room temperature, carefully open the tube and dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion

The choice between 2-chloro- and 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as a synthetic intermediate depends on a balance of reactivity, cost, and the specific transformation being performed.

  • For nucleophilic aromatic substitution , both substrates are viable, with the choice often dictated by economic factors.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations , the bromo derivative is generally more reactive, allowing for milder reaction conditions and a broader range of catalysts and ligands. The chloro analog, while more challenging, can be effectively utilized with carefully optimized conditions, particularly with the use of bulky, electron-rich phosphine ligands.

By understanding the fundamental principles of reactivity and carefully selecting reaction conditions, researchers can effectively utilize both the chloro and bromo analogs of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to access a wide variety of complex molecular architectures.

References

Navigating Bioactivity: A Comparative Analysis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the pyridine nucleus stands as a cornerstone scaffold, integral to a multitude of biologically active compounds.[1] Its fusion with other cyclic systems often imbues the resulting molecule with enhanced or novel therapeutic and protective properties. This guide delves into the biological activities of derivatives based on the 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure. While direct comparative studies on this specific parent compound and its derivatives are not extensively documented in publicly available literature, we can construct a robust comparative framework by examining closely related analogues, particularly 5-aryl-cyclopenta[c]pyridine derivatives. These analogues, sharing a similar fused heterocyclic system, have been systematically evaluated for a range of biological activities, offering valuable insights into the potential of the this compound scaffold and the likely impact of its derivatization.

The parent scaffold, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, is a recognized intermediate in the synthesis of fourth-generation cephalosporin antibiotics, highlighting the inherent potential of this structural motif in the development of anti-infective agents.[2] This guide will synthesize findings from related structures to project the biological potential of this compound derivatives in antiviral, fungicidal, and insecticidal applications, providing a comparative analysis based on available experimental data from these closely related systems.

I. Antiviral Activity: Targeting the Tobacco Mosaic Virus (TMV)

Derivatives of the cyclopenta[c]pyridine scaffold have demonstrated significant antiviral efficacy against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[1] These studies provide a strong rationale for investigating similar activities in derivatives of this compound. The primary mode of comparison in these studies is against the commercial antiviral agent, Ribavirin.

Structure-Activity Relationship (SAR) Insights

In studies of 5-aryl-cyclopenta[c]pyridine derivatives, the introduction of an aryl group at the 5-position was a critical determinant of antiviral activity.[1] Specific substitutions on this aryl ring further modulated the efficacy. For instance, a derivative featuring a m-methoxyphenyl substitution (compound 4k in the cited study) exhibited the most potent anti-TMV activity, surpassing that of Ribavirin at equivalent concentrations.[1] This suggests that modifications at the analogous position of the this compound core could yield compounds with significant antiviral potential. The presence of the chlorine atom on the parent compound provides a reactive handle for introducing such diversity through cross-coupling reactions.

Comparative Performance Data

The following table summarizes the anti-TMV activity of representative 5-aryl-cyclopenta[c]pyridine derivatives compared to a commercial standard, providing a benchmark for future studies on this compound derivatives.

CompoundConcentration (μg/mL)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)
Derivative 4g 500Comparable to RibavirinComparable to RibavirinComparable to Ribavirin
Derivative 4k (m-methoxyphenyl)50051.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Commercial Standard)500~50~48~52

Data synthesized from studies on 5-aryl-cyclopenta[c]pyridine derivatives.[1]

Experimental Protocol: Anti-TMV Assay

The evaluation of antiviral activity against TMV is typically conducted through a multi-faceted approach assessing inactivation, curative, and protective effects.

  • Virus Inoculation: The upper leaves of healthy Nicotiana tabacum plants are mechanically inoculated with a purified TMV suspension.

  • Compound Application:

    • Inactivation Assay: The compound is mixed with the virus suspension before inoculation.

    • Curative Assay: The compound is applied to the leaves after virus inoculation.

    • Protective Assay: The compound is applied to the leaves before virus inoculation.

  • Data Collection: The number of local lesions on the leaves is counted after a defined incubation period (e.g., 3-4 days).

  • Efficacy Calculation: The inhibition rate is calculated relative to a control group treated with a solvent blank.

Anti-TMV Assay Workflow cluster_assays Assay Types cluster_workflow Experimental Steps Inactivation Inactivation Application Apply Compound & Virus Curative Curative Protective Protective Virus_Prep Prepare TMV Suspension Virus_Prep->Application Compound_Prep Prepare Compound Solutions Compound_Prep->Application Incubation Incubate Plants Application->Incubation Data_Collection Count Lesions Incubation->Data_Collection Analysis Calculate Inhibition Rate Data_Collection->Analysis

Caption: Workflow for Anti-TMV Bioassays.

II. Fungicidal Activity: A Broad-Spectrum Approach

The versatility of the cyclopenta[b]pyridine scaffold is further underscored by the broad-spectrum fungicidal activity observed in its derivatives.[1] This suggests a promising avenue for the development of novel fungicides for agricultural applications.

Comparative Efficacy Against Pathogenic Fungi

A notable derivative from the 5-aryl-cyclopenta[c]pyridine series, compound 4i (containing a 3,4,5-trifluorophenyl group), demonstrated remarkable inhibitory activity against a range of plant pathogenic fungi.[1] The data indicates that specific substitutions can confer potent and broad-spectrum fungicidal properties.

Fungal SpeciesCompound 4i Inhibition Ratio (%) at 50 μg/mL
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

Data from studies on 5-aryl-cyclopenta[c]pyridine derivatives.[1]

Experimental Protocol: Mycelial Growth Inhibition Assay

The fungicidal activity of the compounds is determined by their ability to inhibit the growth of fungal mycelia.

  • Culture Preparation: The test compounds are incorporated into a potato dextrose agar (PDA) medium at various concentrations.

  • Inoculation: A mycelial disc of the target fungus is placed at the center of the PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.

  • Measurement: The diameter of the fungal colony is measured.

  • Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to the control.

III. Insecticidal and Anticancer Potential

Beyond antiviral and fungicidal applications, derivatives of fused pyridine systems have shown promise as insecticidal and anticancer agents.

Insecticidal Activity

Studies on 5-aryl-cyclopenta[c]pyridine derivatives have revealed good larvicidal efficacy against Plutella xylostella (diamondback moth).[1] This indicates that the core scaffold can be optimized to develop potent insecticides.

Anticancer Activity

While direct data on the anticancer activity of this compound derivatives is scarce, related fused pyridine structures have been investigated for this purpose. For example, 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine derivatives have shown promising cytotoxic activity against human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines.[4] This suggests that the cyclopenta[b]pyridine core could serve as a valuable scaffold for the design of novel anticancer agents. The introduction of a chlorine atom, as seen in the parent compound, can influence cytotoxic activities and provides a site for further molecular elaboration.[3]

Biological_Activities_Overview cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities Parent This compound Parent Scaffold Aryl Aryl Derivatives Parent->Aryl Derivatization Alkyl Alkyl Derivatives Parent->Alkyl Derivatization Heterocyclyl Heterocyclic Derivatives Parent->Heterocyclyl Derivatization Antiviral Antiviral (e.g., TMV) Aryl->Antiviral Modulate Activity Antifungal Antifungal (Broad Spectrum) Aryl->Antifungal Modulate Activity Insecticidal Insecticidal (e.g., Larvicidal) Aryl->Insecticidal Modulate Activity Anticancer Anticancer Aryl->Anticancer Modulate Activity Alkyl->Antiviral Modulate Activity Alkyl->Antifungal Modulate Activity Alkyl->Insecticidal Modulate Activity Alkyl->Anticancer Modulate Activity Heterocyclyl->Antiviral Modulate Activity Heterocyclyl->Antifungal Modulate Activity Heterocyclyl->Insecticidal Modulate Activity Heterocyclyl->Anticancer Modulate Activity

Caption: Derivatization and Potential Bioactivities.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a diverse range of biologically active compounds. Based on robust data from closely related analogues, derivatization of this core, particularly at the position analogous to the 5-position in cyclopenta[c]pyridines, is likely to yield potent antiviral, fungicidal, and insecticidal agents. The introduction of substituted aryl groups appears to be a particularly fruitful strategy.

Future research should focus on the synthesis and direct biological evaluation of a library of this compound derivatives to confirm these projected activities and to establish a clear structure-activity relationship for this specific scaffold. Furthermore, given the demonstrated anticancer potential of related fused pyridine systems, screening these novel derivatives against a panel of human cancer cell lines is a logical and promising next step. The insights gained from such studies will be invaluable for guiding the development of new therapeutic and agrochemical agents.

V. References

  • Benchchem. (n.d.). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from --INVALID-LINK--

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Retrieved from --INVALID-LINK--

  • Springer. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2). --INVALID-LINK--

  • Lee, E.S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Abdel-Aziz, A. A.-M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. --INVALID-LINK--

References

A Comparative Spectroscopic Guide to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the synthetically significant heterocyclic compound, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations from simple starting materials to the final product through a detailed examination of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the unambiguous structural confirmation of these compounds.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural elucidation and the confirmation of its purity are critical steps in any synthetic campaign. Spectroscopic analysis provides the necessary tools to track the chemical changes from precursor molecules, ensuring the desired transformations have occurred and that the final product meets the required specifications. This guide will focus on a plausible and efficient synthetic route, comparing the spectroscopic data at each stage.

Synthetic Pathway Overview

A logical synthetic approach to this compound involves the condensation of a substituted pyridine derivative with a cyclic ketone, followed by intramolecular cyclization. For this guide, we will consider a well-established pathway starting from 2-amino-3-chloropyridine and cyclopentanone. This multi-step synthesis allows for a clear spectroscopic comparison of the starting materials, a key intermediate, and the final product.

Synthetic_Pathway Precursor1 2-Amino-3-chloropyridine Intermediate 3-(3-Chloro-2-iminopyridin-1(2H)-yl)cyclopentan-1-one Precursor1->Intermediate Condensation Precursor2 Cyclopentanone Precursor2->Intermediate FinalProduct 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Intermediate->FinalProduct Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of the precursors and the final product. The comparison highlights the key changes in the molecular structure as the synthesis progresses.

Precursor 1: 2-Amino-3-chloropyridine

This substituted pyridine is a crucial building block. Its spectroscopic data provides a baseline for the pyridine ring system.

  • ¹H NMR: The proton NMR spectrum of 2-amino-3-chloropyridine typically shows three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon attached to the chlorine atom will be significantly influenced by its electronegativity.

  • IR Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations are also prominent.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Precursor 2: Cyclopentanone

As the source of the five-membered ring, cyclopentanone has a simple and easily identifiable spectroscopic signature.

  • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of cyclopentanone shows a single multiplet for all eight protons.

  • ¹³C NMR: The spectrum will exhibit two signals: one for the carbonyl carbon at a significantly downfield shift (around 220 ppm) and another for the four equivalent methylene carbons.

  • IR Spectroscopy: A strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch in a five-membered ring ketone.[1][2]

  • Mass Spectrometry: The molecular ion peak is readily observed, and common fragmentation patterns include the loss of ethylene and carbon monoxide.

Final Product: this compound
  • ¹H NMR (Predicted): The spectrum is expected to show two aromatic protons on the pyridine ring, likely as doublets. The aliphatic region should contain two multiplets corresponding to the two methylene groups of the cyclopentanone ring. The integration of these signals would confirm the number of protons in each environment. For the 7-one isomer, the aromatic protons appear as doublets at approximately 7.64 and 7.39 ppm, and the two methylene groups show multiplets in the 2.58-3.06 ppm range.[1]

  • ¹³C NMR (Predicted): The spectrum should display eight distinct signals. Key signals would include a carbonyl carbon (downfield), carbons of the pyridine ring (with the carbon attached to chlorine being deshielded), and two aliphatic methylene carbons.

  • IR Spectroscopy (Predicted): The most indicative absorption would be the C=O stretching frequency of the α,β-unsaturated ketone, expected around 1700-1720 cm⁻¹. The N-H stretches from the precursor will be absent.

  • Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak and the characteristic M+2 isotopic pattern for a monochlorinated compound. Fragmentation would likely involve the loss of CO and subsequent rearrangements of the heterocyclic system.

Data Summary

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
2-Amino-3-chloropyridine Aromatic protons5 aromatic carbons~3400, ~3300 (N-H stretch), Aromatic C-H, C=C/C=NM⁺ and M+2 peaks
Cyclopentanone Single multiplet~220 (C=O), methylene carbons~1745 (C=O stretch)Molecular ion and fragmentation patterns
This compound (Predicted) ~7.4-7.7 (2H, d), ~2.6-3.1 (4H, m)Carbonyl C, Pyridine C's, 2 Aliphatic C's~1710 (C=O stretch)M⁺ and M+2 peaks, loss of CO

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

NMR Spectroscopy

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

NMR_Workflow Sample Dissolve Sample in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Spectrum (¹H, ¹³C, etc.) NMR_Tube->Spectrometer Processing Process Data (FT, Phasing, Baseline Correction) Spectrometer->Processing Analysis Analyze Spectrum (Chemical Shifts, Coupling, Integration) Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry (MS)

Various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions, which are then analyzed by a mass analyzer.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and detailed picture of the chemical transformations involved in its synthesis. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass spectra of the starting materials and the final product, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The disappearance of precursor signals and the appearance of new, characteristic signals in the product's spectra serve as definitive evidence of a successful reaction. While a complete experimental dataset for the title compound is not widely published, the analysis of related structures provides a robust framework for its characterization.

References

A Comparative Guide to the Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A Validated Approach and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. One such scaffold of interest is 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a valuable building block in medicinal chemistry. This guide provides a comprehensive validation of a preferred synthetic route to this compound, alongside an objective comparison with viable alternatives. As senior application scientists, our aim is to furnish not just a protocol, but a deeper understanding of the chemical strategy, enabling researchers to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule

This compound possesses a fused heterocyclic system that is a common motif in biologically active molecules. The presence of the chloro- and keto- functionalities provides versatile handles for further chemical modifications, making it an attractive starting point for the synthesis of a diverse range of compounds for drug discovery programs.

Validated Synthetic Route: A Two-Step Approach

The most reliable and high-yielding pathway to the target molecule proceeds via a two-step sequence starting from readily available precursors. This route involves the formation of the alcohol intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, followed by its oxidation to the desired ketone.

G cluster_0 Step 1: Formation of the Alcohol Intermediate cluster_1 Step 2: Oxidation to the Ketone 2,6-Dichloropyridine 2,6-Dichloropyridine Intermediate_1 6-Lithio-2-chloropyridine 2,6-Dichloropyridine->Intermediate_1 Lithiation n-BuLi n-Butyllithium Cyclopentanone Cyclopentanone 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Cyclopentanone->2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Intermediate_1->2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Addition Alcohol_Intermediate 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Target_Molecule 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Alcohol_Intermediate->Target_Molecule Oxidation Dess-Martin_Periodinane Dess-Martin Periodinane Dess-Martin_Periodinane->Target_Molecule

Caption: Validated two-step synthetic route.

Step 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

The initial step involves a directed ortho-lithiation of 2,6-dichloropyridine. The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures ensures regioselective deprotonation at the 6-position, facilitated by the directing effect of the adjacent chloro-substituent. The resulting organolithium intermediate is then quenched with cyclopentanone to afford the tertiary alcohol. Subsequent reduction of the initially formed tertiary alcohol to the secondary alcohol can be achieved in situ or as a separate step.

Step 2: Oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol to this compound

The final and key transformation is the oxidation of the secondary alcohol to the target ketone. The Dess-Martin periodinane (DMP) oxidation is the preferred method for this step due to its mild reaction conditions and high efficiency.[1] This hypervalent iodine reagent offers excellent chemoselectivity, minimizing the risk of over-oxidation or side reactions with other functional groups present in the molecule.[1]

Comparison of Oxidation Methods

While the Dess-Martin oxidation is the validated method, other established oxidation protocols for secondary alcohols are worth considering. The choice of oxidant can significantly impact yield, purity, reaction time, and operational complexity.

Oxidation MethodReagentsTypical YieldAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane, DCM~91% [1]Mild conditions, high yield, short reaction time, easy workup.Reagent is expensive and potentially explosive on a large scale.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineGood to ExcellentMild conditions, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.
Jones Oxidation Chromium trioxide, Sulfuric acid, AcetoneGood to ExcellentInexpensive reagents, powerful oxidant.Harsh acidic conditions, uses carcinogenic Chromium(VI), potential for over-oxidation with sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (Predicted based on analogous reactions)

Materials:

  • 2,6-Dichloropyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add cyclopentanone (1.1 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol to this compound[1]

Materials:

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • 1N Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Upon completion (monitored by TLC), wash the reaction mixture with 1N NaOH solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, decant, and concentrate under reduced pressure.

  • The product can be used without further purification, with an expected yield of approximately 91%.[1]

Spectroscopic Data for this compound: [1]

  • ¹H NMR (400 MHz, CDCl₃ and CD₃OD): δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H)

  • LCMS (M+H)⁺: 168.1

Alternative Synthetic Strategies

While the validated two-step route is highly effective, other approaches to the core structure have been reported in the literature.

G cluster_0 Vilsmeier Cyclization Approach Cyclopentanone Cyclopentanone Intermediate_A1 N-cyclopentylidene(phenyl)methanamine Cyclopentanone->Intermediate_A1 Nucleophilic Addition Benzylamine Benzylamine Benzylamine->Intermediate_A1 Acetic_Anhydride Acetic Anhydride Intermediate_A2 N-benzyl-N-cyclopentenylacetamide Acetic_Anhydride->Intermediate_A2 POCl3 Phosphorus Oxychloride Related_Pyridine 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine POCl3->Related_Pyridine Intermediate_A1->Intermediate_A2 Acetylation Intermediate_A2->Related_Pyridine Vilsmeier Cyclization

Caption: Alternative Vilsmeier cyclization route.

One notable alternative involves a three-step synthesis starting from cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylation, and a Vilsmeier cyclization to yield the related 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.[2] While this route produces a deoxygenated analogue of the target molecule, it demonstrates a different strategy for constructing the fused pyridine ring system. The overall yield for this three-step process is reported to be 45.9%.[2]

Conclusion

The validated two-step synthesis of this compound, culminating in a high-yielding Dess-Martin oxidation, stands as a robust and reliable method for accessing this valuable intermediate. The mild conditions of the final step ensure compatibility with a range of functional groups, making it a versatile choice for complex molecule synthesis. While alternative oxidation methods and synthetic strategies exist, the presented route offers a superior combination of yield, efficiency, and operational simplicity. This guide provides the necessary experimental details and comparative data to empower researchers in their synthetic planning and execution.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of catalytic systems for the functionalization of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. This document is intended for researchers, scientists, and drug development professionals seeking to optimize cross-coupling reactions for this specific heterocyclic scaffold.

The strategic introduction of diverse functionalities at the C2 position of the pyridinone core is crucial for modulating the pharmacological properties of the final compounds. This guide will delve into a comparative study of common palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing insights into catalyst selection, reaction conditions, and expected outcomes. While direct comparative studies on this specific substrate are limited in peer-reviewed literature, this guide synthesizes data from analogous 2-chloropyridine systems and relevant patent literature to provide a comprehensive overview.

The Strategic Importance of Functionalizing this compound

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a privileged scaffold in medicinal chemistry. The chloro-substituent at the 2-position serves as a versatile handle for introducing a wide array of chemical moieties through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high efficiency and selectivity in the functionalization of this compound. Both palladium and nickel-based catalysts have demonstrated efficacy in coupling reactions of 2-chloropyridines, each with its own set of advantages and disadvantages.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 2-pyridyl chloride and various organoboron reagents.[3]

Catalyst Comparison:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & References
Palladium-based
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100HighGenerally effective for a broad range of aryl and heteroaryl boronic acids.[4]
PdCl₂(dppf)dppfK₂CO₃Toluene/H₂O90Moderate to HighA robust system, though may require longer reaction times.[5]
Pd(PPh₃)₄PPh₃K₃PO₄DMF100HighA classic catalyst, but can be sensitive to air and moisture.
Nickel-based
NiCl₂(dppf)dppfK₃PO₄Dioxane100VariableA more economical alternative to palladium, but can be more sensitive to substrate electronics.[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-AmylOH110VariableEffective for some challenging substrates, but may require higher temperatures.[2]

Expert Insights:

Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands like SPhos and XPhos, generally offer broader substrate scope and higher yields for the Suzuki-Miyaura coupling of 2-chloropyridines.[4] Nickel catalysts are a cost-effective alternative, but their performance can be more substrate-dependent.[1][2] For the functionalization of this compound, a palladium-based system with a ligand like SPhos would be the recommended starting point for optimization.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Pd(OAc)₂ / SPhos C->F D K₃PO₄ D->F E 1,4-Dioxane / H₂O E->F G Heat (80-100 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I 2-Aryl-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one H->I cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one F Inert Atmosphere (N₂ or Ar) A->F B Primary or Secondary Amine B->F C Pd₂(dba)₃ / XPhos C->F D NaOt-Bu D->F E Toluene E->F G Heat (100 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I 2-Amino-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Derivative H->I cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one F Inert Atmosphere (N₂ or Ar) A->F B Terminal Alkyne B->F C PdCl₂(PPh₃)₂ C->F D TBAF D->F G Heat (80-100 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I 2-Alkynyl-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one H->I

References

A Senior Application Scientist's Guide to Purity Assessment: HPLC and its Alternatives for 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. One such intermediate, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, presents a unique analytical challenge due to its fused heterocyclic structure containing both a chlorine substituent and a ketone functional group. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques for the purity determination of this compound. Our focus is on the practical application and causal reasoning behind methodological choices, ensuring a robust and reliable analytical outcome.

The molecular structure of this compound (Molecular Formula: C₈H₆ClNO, Molecular Weight: approximately 167.59 g/mol ) incorporates a UV-active chromophore, making it an excellent candidate for HPLC with UV detection.[1][2] However, a comprehensive evaluation demands a comparative look at other techniques to understand the full analytical picture.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the routine quality control and purity assessment of this compound, reversed-phase HPLC is the gold standard.[3] Its precision, versatility, and ability to separate complex mixtures make it exceptionally well-suited for identifying and quantifying potential process-related impurities and degradation products.[4]

Causality Behind Experimental Choices

The development of a robust HPLC method is predicated on a clear understanding of the analyte's physicochemical properties. The presence of a pyridine ring (a basic nitrogen) and a ketone group, combined with the overall moderate polarity of the molecule, dictates our strategic choices for the stationary and mobile phases.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for moderately nonpolar analytes like our target compound. The use of a high-purity silica backbone minimizes secondary interactions with the basic pyridine nitrogen, which could otherwise lead to peak tailing.

  • Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase chromatography. Acetonitrile is favored for its low viscosity and UV transparency. The addition of an acidic modifier, such as 0.1% formic acid, is critical. It serves to protonate the pyridine nitrogen, ensuring a consistent ionic state and preventing interactions with residual silanols on the stationary phase, thereby yielding sharp, symmetrical peaks.[5] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.

  • Detection: The conjugated system of the pyridinone ring is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is ideal as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity analysis. The primary wavelength is set based on the absorbance maximum of the analyte. For similar heterocyclic ketones, this is often in the 250-300 nm range.

Detailed Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid (analytical grade).
  • Volumetric flasks and pipettes.
  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 275 nm (with DAD scanning from 200-400 nm)
  • Injection Volume: 10 µL
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Data Analysis and Purity Calculation:

  • The purity of the synthesized compound is determined by area percent normalization.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
  • Peak purity should be assessed using the DAD software to ensure the main peak is not co-eluting with any impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (100 µg/mL) Injection Inject Samples & Standards (10 µL) Standard->Injection Sample Synthesized Sample (100 µg/mL) Sample->Injection MobilePhase Mobile Phase Prep (A: H2O+FA, B: ACN+FA) HPLC HPLC System (C18 Column, Gradient Elution) MobilePhase->HPLC DAD DAD Detection (275 nm & Spectral Scan) HPLC->DAD Injection->HPLC Integration Chromatogram Integration DAD->Integration PurityCalc Area % Calculation Integration->PurityCalc Report Final Purity Report PurityCalc->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended primary method, a comprehensive guide must consider alternatives. The choice of an analytical technique is often a balance between performance, sample compatibility, and available instrumentation.[6]

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[3]

  • Expertise & Experience: The primary advantage of UPLC is a substantial reduction in analysis time and solvent consumption while simultaneously increasing resolution and sensitivity. For a purity assay, this means faster sample throughput and better separation of closely eluting impurities. The fundamental principles of separation are identical to HPLC, making method transfer straightforward.

  • Trustworthiness: The increased resolution provides higher confidence in the baseline separation of all components, leading to more accurate purity calculations.

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3]

  • Expertise & Experience: For this compound, GC could be a viable option if the compound is thermally stable. It excels in the analysis of residual solvents, which are common process impurities. However, the relatively high boiling point (predicted to be >230 °C) and the presence of polar functional groups may require high inlet temperatures, posing a risk of on-column degradation.[7] This could lead to an inaccurate purity profile. A flame ionization detector (FID) is standard, but for definitive identification, a mass spectrometer (MS) is preferred.

  • Trustworthiness: The risk of thermal degradation makes GC less trustworthy for the primary purity assay of the main component compared to the milder conditions of LC. Its strength lies in orthogonal impurity analysis (e.g., volatile organics).

Performance Comparison

The following table presents a summary of expected performance characteristics for the analysis of this compound using the three techniques. The data is illustrative, based on typical performance for similar analytes.

ParameterHPLC (Recommended) UPLC Gas Chromatography (GC-FID)
Analysis Time ~20 min~5 min~15 min
Resolution (Main Peak vs. Impurity) Good (Rs > 2.0)Excellent (Rs > 3.5)Variable (Depends on volatility)
Sensitivity (LOD) ~0.01%~0.005%~0.02%
Solvent Consumption / Run ~20 mL~5 mLMinimal (carrier gas)
Key Advantage Robust, reliable, and widely available.High speed and resolution.Excellent for volatile impurities.
Key Disadvantage Longer run times than UPLC.Higher initial instrument cost.Potential for thermal degradation.

Decision Logic for Method Selection

Method_Selection Start Assess Purity of This compound Thermal_Stability Is the analyte thermally stable? Start->Thermal_Stability Volatile_Impurities Are volatile impurities (e.g., residual solvents) the primary concern? Thermal_Stability->Volatile_Impurities Yes High_Throughput Is high throughput critical? Thermal_Stability->High_Throughput No / Unknown Volatile_Impurities->High_Throughput No Use_GC Use Gas Chromatography (GC) Volatile_Impurities->Use_GC Yes Use_HPLC Use HPLC (Robust & Reliable) High_Throughput->Use_HPLC No Use_UPLC Use UPLC (Fast & High Resolution) High_Throughput->Use_UPLC Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Authoritative Grounding

For the comprehensive purity assessment of synthesized this compound, a well-developed reversed-phase HPLC method stands as the most authoritative and trustworthy choice . It provides a robust, reliable, and sensitive platform for separating the main component from potential non-volatile impurities and degradation products, which is the primary goal of a purity assay.

While UPLC offers significant advantages in speed and resolution, making it a superior option if available, the foundational principles remain the same as HPLC. Gas Chromatography should be considered a complementary, or orthogonal, technique. It is highly valuable for specific applications like residual solvent analysis but carries an inherent risk of thermal degradation for the primary analyte, potentially compromising the accuracy of the main component's purity determination.

The protocols and reasoning presented herein are grounded in established principles of chromatographic science and align with the expectations of regulatory bodies for pharmaceutical quality control. Every protocol should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

References

A Comparative Guide to the Structural Elucidation of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and Its Analogs: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The bicyclic heteroaromatic scaffold of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives, such as the titled 2-chloro variant, represents a significant pharmacophore in medicinal chemistry. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural characterization of this molecular class, using experimental data from the parent compound to illustrate the definitive power of crystallography.

The Imperative of Unambiguous Structure Determination

The 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is an important intermediate in the synthesis of advanced antibiotics, including the fourth-generation cephalosporin, cefpirome[1]. The placement of the chloro-substituent and the ketone, along with the stereochemistry of the fused ring system, are critical determinants of its reactivity and biological activity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, single-crystal X-ray diffraction stands alone in its ability to provide a direct, high-resolution visualization of the atomic arrangement in the solid state.

X-ray Crystallography: The Gold Standard

X-ray crystallography offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This information is crucial for understanding intermolecular interactions that can influence physical properties like solubility and melting point, and biological interactions with target proteins.

Case Study: The Parent Scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Crystallographic Parameter Value for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Source
Chemical Formula C₈H₇NO[3]
Crystal System Orthorhombic[3]
Space Group P b c a[3]
Unit Cell Dimensions a = 7.5044 Å, b = 11.9291 Å, c = 14.8473 Å[3]
Z (Molecules per unit cell) 8[3]
R-factor 0.0693[3]

This data provides a definitive, experimentally-derived 3D structure, serving as a robust baseline for computational modeling and for understanding the effects of substituents like the 2-chloro group.

Experimental Protocol: A Self-Validating Workflow for Small Molecule Crystallography

The process of obtaining a crystal structure is a systematic workflow designed to ensure data integrity and produce a reliable molecular model.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Screening Crystal Screening Crystallization->Screening Single Crystals Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Select Best Crystal Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl) Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Validation & Deposition Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Synthesis and Purification: The target compound, for instance, this compound, is synthesized[1] and purified to >98% purity, typically confirmed by HPLC and NMR. Impurities can severely inhibit crystallization.

  • Crystallization: The crucial step. High-purity material is dissolved in a suitable solvent system. Slow evaporation, vapor diffusion, or cooling techniques are employed to allow single crystals of sufficient size and quality to form. This requires screening various solvents and conditions.

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a cryostream (typically liquid nitrogen). Initial diffraction images are taken to assess crystal quality.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption), yielding a file of reflection intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, from which an initial atomic model is built.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns (lowering the R-factor).

  • Validation and Deposition: The final structure is validated using software like CheckCIF to ensure geometric and crystallographic sensibility. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD) to ensure public access and verification[4].

Comparison with Alternative Analytical Techniques

While X-ray crystallography is definitive, it is not always feasible (e.g., if the compound will not crystallize). In such cases, a combination of other techniques is essential.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous, definitive structural data.Requires suitable single crystals; solid-state structure may differ from solution.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, proton-proton and carbon-proton relationships.Excellent for determining the carbon-hydrogen framework in solution; fast.[5][6][7]Provides relative, not absolute, stereochemistry; structure is an average of solution conformations.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).High sensitivity, provides exact mass and formula confirmation.[1][5]Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-Cl).Fast, simple method to confirm functional groups.[6][7]Provides very limited structural information beyond functional group identification.

The synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine has been reported, with its structure confirmed by LC-MS and ¹H NMR[1]. NMR would confirm the presence and relative positions of protons on the cyclopentane and pyridine rings, and MS would confirm the molecular weight consistent with the addition of a chlorine atom. However, neither technique can, on its own, definitively establish the precise bond lengths or the planarity and conformation of the bicyclic system in the same way that X-ray crystallography can for the parent compound[3].

Conclusion: An Integrated Approach

For drug development professionals, an integrated analytical approach is paramount. While NMR and MS are workhorse techniques for confirming identity and purity during synthesis, they provide an incomplete picture. X-ray crystallography, when successful, delivers the ultimate prize: a high-resolution, unambiguous three-dimensional structure. The crystallographic data for the parent 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one serves as a critical reference point for this entire class of compounds. It validates computational models and provides the foundational structural understanding necessary to interpret spectroscopic data for derivatives like this compound, thereby accelerating the rational design of novel therapeutics.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a variety of biologically active molecules. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold and its close bioisosteres, with a particular focus on their potential as anticancer agents. By examining the effects of structural modifications on biological activity, we aim to provide a framework for the rational design of next-generation inhibitors for various therapeutic targets.

The Synthetic Landscape: Building the Core and Its Analogs

The journey to understanding the SAR of any scaffold begins with its synthesis. The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold can be accessed through several synthetic routes. One efficient method involves the manganese-catalyzed oxidation of the more readily available 2,3-cyclopentenopyridine.[1][2]

General Protocol for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (2a)

A round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O, 2.5 mmol) in water (2.5 mL). The reaction mixture is stirred at 25°C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

cluster_synthesis Synthesis of the Core Scaffold start 2,3-Cyclopentenopyridine reagents Mn(OTf)2, t-BuOOH, H2O, 25°C start->reagents Oxidation extraction Ethyl Acetate Extraction reagents->extraction purification Flash Column Chromatography extraction->purification product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purification->product

Caption: Synthetic workflow for the core scaffold.

Further functionalization, such as the introduction of a 2-chloro substituent, can be achieved through established methods, providing a key intermediate for the synthesis of diverse analog libraries. The 2-chloro atom not only modulates the electronic properties of the pyridine ring but also serves as a versatile handle for cross-coupling reactions to introduce a wide range of substituents.

Comparative Analysis of Biological Activity and Structure-Activity Relationships

While comprehensive SAR studies on the 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold are emerging, a detailed investigation of the closely related cyclopenta[d]pyrimidine scaffold provides invaluable insights into the structural requirements for potent biological activity, particularly in the context of cancer therapy.

Cyclopenta[d]pyrimidine Analogs as Potent Antimicrotubule Agents

A series of substituted cyclopenta[d]pyrimidines have been synthesized and evaluated as antimicrotubule agents, with several analogs demonstrating potent cytotoxic activity against a panel of cancer cell lines.[3] The parent compound, N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, served as the template for systematic modifications at four key positions (R1, R2, R3, and R4) to elucidate the SAR.

The biological activity of these analogs was assessed through their ability to inhibit the proliferation of various cancer cell lines. The results, summarized in the table below, highlight the critical role of specific substituents in dictating the potency of these compounds.

CompoundR1R2R3R4Mean GI50 (µM)
1·HCl MeMeMeOMe0.032
9 HMeMeOMe>10
10 MeHMeOMe0.045
30·HCl MeMeHOMe0.009
31 MeMeHH0.048
32 MeMeHF0.016

Data extracted from reference[3]. GI50 is the concentration required to inhibit cell growth by 50%.

  • The N-methyl group at the R1 position is crucial for activity. The removal of this methyl group (compound 9) leads to a significant loss of potency, suggesting a key interaction in the binding pocket that is dependent on this feature.

  • The 2-methyl group at the R2 position contributes to potency. While its removal (compound 10) results in a slight decrease in activity compared to the parent compound, it is still a highly potent analog.

  • The 6-methyl group at the R3 position is not essential for high potency. In fact, its removal (compound 30·HCl) leads to the most potent analog in the series, with a mean GI50 in the single-digit nanomolar range.[3] This suggests that the 6-position can be modified to potentially improve other properties, such as solubility or metabolic stability, without compromising activity.

  • A 4'-methoxy group on the aniline ring (R4) is optimal. While analogs with a hydrogen (31) or a fluorine (32) at this position retain good activity, the methoxy group consistently provides the highest potency. This indicates that an electron-donating group at this position is favored.

cluster_sar Key SAR Findings for Cyclopenta[d]pyrimidine Analogs scaffold Cyclopenta[d]pyrimidine Core r1 R1 (N-methyl): Crucial for activity scaffold->r1 r2 R2 (2-methyl): Contributes to potency scaffold->r2 r3 R3 (6-methyl): Not essential; removal enhances potency scaffold->r3 r4 R4 (4'-methoxy): Optimal for potency scaffold->r4

Caption: Summary of SAR for antimicrotubule agents.

Implications for the this compound Scaffold

The SAR insights from the cyclopenta[d]pyrimidine series provide a strong foundation for the design of novel analogs based on the this compound scaffold. The 2-chloro substituent offers a strategic point for diversification. For instance, Suzuki or Stille coupling reactions can be employed to introduce a variety of aryl or heteroaryl groups at this position, allowing for the exploration of additional binding interactions with the target protein.

Furthermore, the observation that the 6-position of the cyclopenta[d]pyrimidine scaffold can be unsubstituted without loss of activity is highly relevant. This suggests that modifications at the corresponding position of the cyclopenta[b]pyridine ring system may be well-tolerated and could be used to fine-tune the physicochemical properties of the compounds.

Broader Therapeutic Potential

The versatility of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is further underscored by its exploration in other therapeutic areas. For example, derivatives of the related 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold have been identified as corticotropin-releasing factor 1 (CRF1) receptor antagonists, with potential applications in the treatment of stress-related disorders.[4] Additionally, analogs of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been investigated as selective sigma-1 receptor antagonists for the management of pain.[5]

Experimental Protocols: A Closer Look at a Key Bioassay

To assess the biological activity of these compounds, a robust and reproducible bioassay is essential. A common method for evaluating the cytotoxic effects of potential anticancer agents is the Sulforhodamine B (SRB) assay.

Protocol for the Sulforhodamine B (SRB) Assay
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

cluster_assay SRB Assay Workflow plating Cell Plating treatment Compound Treatment plating->treatment fixation Cell Fixation with TCA treatment->fixation staining Staining with SRB Dye fixation->staining solubilization Solubilization of Bound Dye staining->solubilization measurement Absorbance Measurement solubilization->measurement

Caption: Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its bioisosteres represent a promising class of compounds with significant potential for the development of novel therapeutics. The detailed SAR studies on the related cyclopenta[d]pyrimidine scaffold have provided a clear roadmap for the design of potent antimicrotubule agents. The key takeaways—the importance of the N-methyl and 4'-methoxy groups and the dispensability of the 6-methyl group—offer valuable guidance for future analog design.

The 2-chloro substituent on the target scaffold is a particularly attractive feature, providing a handle for the introduction of diverse chemical functionalities. Future research should focus on leveraging this position to explore new chemical space and to develop analogs with improved potency, selectivity, and pharmacokinetic properties. By combining rational design, guided by the SAR principles outlined in this guide, with efficient synthetic strategies, it is anticipated that novel clinical candidates based on the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold will continue to emerge.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a range of biological activities. The efficient and cost-effective synthesis of this intermediate is paramount for drug discovery and development programs. This guide provides a detailed comparative analysis of three distinct synthetic routes to this compound, evaluating their chemical efficiency, cost-effectiveness, and scalability. The insights presented herein are intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific laboratory or manufacturing needs.

Overview of Synthetic Strategies

This guide will dissect three primary synthetic pathways to the target molecule:

  • Route 1: Late-Stage Oxidation of a Precursor Alcohol. This route involves the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, followed by oxidation to the desired ketone.

  • Route 2: Multi-Step Synthesis followed by Benzylic Oxidation. This approach builds the cyclopenta[b]pyridine core first and then introduces the ketone functionality via oxidation of the C-5 methylene group.

  • Route 3: Manganese-Catalyzed Benzylic Oxidation of a Chloro-Substituted Precursor. This strategy employs a modern catalytic method for the direct oxidation of a pre-functionalized cyclopentenopyridine.

Each route will be presented with a detailed experimental protocol, an explanation of the chemical principles, and a cost analysis of the required reagents.

Route 1: Late-Stage Oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This synthetic approach focuses on the late-stage introduction of the ketone functionality via the oxidation of a secondary alcohol precursor. The key final step is a high-yielding oxidation reaction.

Experimental Protocol

Step 1a: Synthesis of 2,3-Cyclopentenopyridine

A plausible starting point for this route, based on related literature, is the commercially available 2,3-cyclopentenopyridine.

Step 1b: N-Oxidation of 2,3-Cyclopentenopyridine

The pyridine nitrogen is activated by oxidation, typically with an agent like m-chloroperoxybenzoic acid (m-CPBA), to facilitate subsequent transformations.

  • To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent such as dichloromethane, m-CPBA (1.1 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by TLC.

  • The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • The organic layer is dried and concentrated to yield 2,3-cyclopentenopyridine N-oxide.

Step 1c: Chlorination and Rearrangement

Treatment of the N-oxide with phosphorus oxychloride (POCl₃) can introduce the chloro substituent at the 2-position.

  • 2,3-Cyclopentenopyridine N-oxide (1.0 eq) is treated with an excess of POCl₃ at elevated temperatures.

  • The reaction mixture is carefully quenched with ice and neutralized.

  • Extraction and purification by chromatography afford 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Step 1d: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

The ketone at the 7-position (an isomer of the target compound) can be reduced to the corresponding alcohol.

  • To a solution of the 7-keto isomer in methanol, sodium borohydride (NaBH₄) is added at 0 °C.

  • The reaction is stirred until completion and then quenched with water.

  • The product is extracted and purified to give 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Step 1e: Oxidation to this compound

The final step is the oxidation of the secondary alcohol to the target ketone. The procedure is adapted from a known synthesis of an isomer of the target compound.[1]

  • To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.1 eq) is added.

  • The solution is stirred for 2 hours at room temperature.

  • The reaction is then quenched by washing with a 1N NaOH solution.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the final product. A reported yield for a similar transformation is 91%.[1]

Chemical Rationale

The N-oxidation of the pyridine ring activates the heterocycle for nucleophilic attack. The subsequent reaction with POCl₃ proceeds through a rearrangement mechanism to install the chlorine atom at the C-2 position. The reduction of the ketone at the 7-position with sodium borohydride is a standard and efficient method for the synthesis of the alcohol precursor. The final oxidation with Dess-Martin periodinane is a mild and high-yielding method for the conversion of secondary alcohols to ketones, avoiding harsh conditions that could affect the heterocyclic core.

Diagram of Workflow

Route 1 start 2,3-Cyclopentenopyridine n_oxide 2,3-Cyclopentenopyridine N-oxide start->n_oxide m-CPBA chloro_pyridine 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine n_oxide->chloro_pyridine POCl3 alcohol 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol chloro_pyridine->alcohol 1. Isomerization to 7-keto 2. NaBH4 ketone 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one alcohol->ketone Dess-Martin periodinane

Caption: Synthetic workflow for Route 1.

Route 2: Multi-Step Synthesis and Final Benzylic Oxidation

This route constructs the desired heterocyclic system from acyclic precursors and introduces the ketone functionality in the final step through a benzylic oxidation.

Experimental Protocol

This multi-step synthesis produces 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with an overall yield of 45.9%.[2]

Step 2a: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • A mixture of cyclopentanone (1.02 eq) and benzylamine (1.0 eq) is refluxed for 40 minutes at 117-121 °C.

  • The product is isolated after removal of water.

Step 2b: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • To the product from the previous step, acetic anhydride (1.1 eq) is added at 0-5 °C.

  • The reaction is stirred at 20-25 °C for 14 hours.

Step 2c: Vilsmeier Cyclization to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Phosphorus oxychloride is added to the acetamide intermediate at 0-5 °C.

  • The mixture is refluxed for 15 hours.

  • Hydrolysis at 40-45 °C affords the chlorinated pyridine derivative.

Step 2d: Benzylic Oxidation to this compound

The oxidation of the C-5 methylene group is a key transformation. A variety of methods for benzylic C-H oxidation are available.[3] A common and effective method involves the use of chromium trioxide in acetic acid or with a phase-transfer catalyst.

  • To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in acetic acid, chromium trioxide (2.0 eq) is added portion-wise.

  • The reaction is heated to ensure completion.

  • The mixture is then poured into water and extracted with an organic solvent.

  • Purification by column chromatography yields the target ketone.

Chemical Rationale

This route builds the pyridine ring through a Vilsmeier-Haack type cyclization. The initial reaction of cyclopentanone and benzylamine forms an enamine, which is then acylated with acetic anhydride. The subsequent treatment with phosphorus oxychloride acts as both a chlorinating and cyclizing agent to form the pyridine ring. The final step is a benzylic oxidation, which selectively converts the activated C-H bonds at the C-5 position to a carbonyl group. The electron-withdrawing nature of the pyridine ring facilitates this oxidation.

Diagram of Workflow

Route 2 start1 Cyclopentanone enamine N-cyclopentylidene (phenyl)methanamine start1->enamine start2 Benzylamine start2->enamine acetamide N-benzyl-N- cyclopentenylacetamide enamine->acetamide Acetic Anhydride chloro_pyridine 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine acetamide->chloro_pyridine POCl3 ketone 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one chloro_pyridine->ketone CrO3, Acetic Acid

Caption: Synthetic workflow for Route 2.

Route 3: Manganese-Catalyzed Benzylic Oxidation

This modern approach utilizes a manganese catalyst for the direct and selective oxidation of a C-H bond, offering a potentially more efficient and environmentally friendly alternative.[4][5]

Experimental Protocol

Step 3a: Synthesis of 2,3-Cyclopentenopyridine

As in Route 1, this commercially available starting material is the entry point.

Step 3b: Synthesis of 2-chloro-2,3-cyclopentenopyridine

  • N-Oxidation: 2,3-Cyclopentenopyridine is first converted to its N-oxide using an oxidizing agent like m-CPBA, as described in Route 1, Step 1b.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine at the 2-position.

Step 3c: Manganese-Catalyzed Oxidation

  • To a solution of 2-chloro-2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent (e.g., water or tert-butanol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.5 mol%) is added.

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 7.0 eq) is then added dropwise at 25 °C.

  • The reaction is stirred for 16 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

  • Purification by flash column chromatography yields the final product. A similar reaction has been reported to proceed with an 89% yield.[4]

Chemical Rationale

This route hinges on the catalytic activity of the manganese complex. The Mn(OTf)₂ in the presence of the oxidant, t-BuOOH, generates a highly reactive manganese-oxo species. This species is capable of abstracting a hydrogen atom from the benzylic C-5 position of the cyclopentenopyridine ring, initiating the oxidation process that ultimately leads to the formation of the ketone. This method offers high selectivity for the benzylic position, often under mild reaction conditions.

Diagram of Workflow

Route 3 start 2,3-Cyclopentenopyridine chloro_precursor 2-chloro-2,3- cyclopentenopyridine start->chloro_precursor 1. m-CPBA 2. POCl3 ketone 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-5-one chloro_precursor->ketone Mn(OTf)2, t-BuOOH

Caption: Synthetic workflow for Route 3.

Cost-Effectiveness and Performance Comparison

The following table provides a semi-quantitative comparison of the three synthetic routes. The cost estimates are based on commercially available prices for reagents from various suppliers and are intended for comparative purposes. Actual costs may vary depending on the supplier, purity, and scale of the synthesis.

MetricRoute 1: Late-Stage OxidationRoute 2: Multi-Step SynthesisRoute 3: Manganese-Catalyzed Oxidation
Number of Steps 543
Overall Yield Moderate to Good (Estimated)45.9% (to chloro-pyridine)Good (Estimated)
Key Reagents m-CPBA, POCl₃, NaBH₄, Dess-Martin periodinaneCyclopentanone, Benzylamine, Acetic Anhydride, POCl₃, CrO₃m-CPBA, POCl₃, Mn(OTf)₂, t-BuOOH
Starting Material Cost ModerateLowModerate
Reagent Cost High (Dess-Martin periodinane)Low to ModerateModerate
Process Safety Dess-Martin periodinane can be explosive under certain conditions. CrO₃ is a known carcinogen.Use of corrosive POCl₃ and toxic CrO₃.Use of a peroxide oxidant requires care.
Scalability Good, though cost of Dess-Martin periodinane may be a factor.Good, with appropriate handling of hazardous reagents.Excellent, due to catalytic nature.
Estimated Cost/Gram HighLow to ModerateModerate

Analysis and Recommendation

Route 2 starts from inexpensive and readily available materials, making it an attractive option from a raw material cost perspective. The four-step sequence has a reported overall yield of 45.9% to the penultimate intermediate. However, the final oxidation step using chromium trioxide is a major disadvantage due to the toxicity and environmental concerns associated with chromium reagents. While potentially cost-effective, the safety and environmental implications may render this route less desirable for modern pharmaceutical development.

Route 3 represents a more modern and potentially more sustainable approach. The use of a catalytic amount of manganese and a relatively inexpensive oxidant (t-BuOOH) makes it attractive for larger-scale synthesis. The overall route is shorter than the others, which can lead to higher overall yields and reduced waste. The key challenge for this route is the efficient synthesis of the 2-chloro-2,3-cyclopentenopyridine precursor. However, given the high yield of the final catalytic step, this route holds significant promise for being the most cost-effective and environmentally friendly option, particularly for industrial applications.

References

A Comparative Guide to the In-Vitro Efficacy of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone scaffold, integral to a multitude of biologically active agents. Within this vast chemical space, the rigid, fused-ring system of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives has emerged as a promising framework for the development of novel therapeutics, particularly in oncology. The incorporation of a chloro-substituent at the 2-position of the pyridine ring is a strategic chemical modification, often enhancing the compound's interaction with biological targets and influencing its pharmacokinetic profile.

This guide provides a comprehensive comparison of the in-vitro efficacy of this class of compounds, drawing upon available data and contextualizing it within the broader field of heterocyclic drug candidates. We will delve into their cytotoxic profiles against various cancer cell lines, explore potential mechanisms of action, and provide detailed protocols for the key in-vitro assays utilized in their evaluation.

Comparative In-Vitro Cytotoxicity

While extensive comparative studies on a broad series of this compound derivatives are not widely published, data for analogous compounds underscores the potential of this scaffold. A key example is 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile , which has demonstrated moderate cytotoxicity against a panel of human cancer cell lines.

CompoundCancer Cell LineAssay TypeEfficacy Metric (IC50)Reference
2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrileMCF-7 (Breast)MTT10 - 30 µM[1]
HeLa (Cervical)MTT10 - 30 µM[1]
A549 (Lung)MTT10 - 30 µM[1]
Notably, this compound was reported to be most effective against the MCF-7 breast cancer cell line.[1]

The observed micromolar potency is a promising starting point for further structural optimization. The introduction of a chlorine atom is a common strategy in medicinal chemistry to enhance biological activity. Studies on related chloro-substituted heterocyclic compounds, such as 2,4-diphenyl-5H-indeno[1,2-b]pyridines, have shown that the position of the chlorine substituent on phenyl rings can significantly impact cytotoxic efficacy against cancer cell lines like T47D (breast cancer).[2] This highlights the importance of systematic structure-activity relationship (SAR) studies for the this compound scaffold.

Potential Mechanisms of Action: Insights from Related Scaffolds

The precise molecular targets of this compound derivatives are still under investigation. However, the broader family of pyridine-fused heterocyclic compounds has been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many pyridine-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. For instance, derivatives of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one have been developed as potent inhibitors of Doublecortin-like kinase 1 (DCLK1), a target in gastrointestinal cancers.[3]

  • Topoisomerase Inhibition: Certain heterocyclic structures can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. This mechanism has been observed in compounds like 2,4-diphenyl-5H-indeno[1,2-b]pyridines.[2]

Further investigation into the specific kinase inhibitory profiles and effects on DNA replication machinery will be crucial to elucidating the mechanism of action for the 2-chloro-cyclopenta[b]pyridin-5-one class.

Experimental Protocols for In-Vitro Efficacy Assessment

The evaluation of a compound's in-vitro efficacy is a critical step in the drug discovery pipeline. The following are standard protocols for assays commonly used to assess the cytotoxic and mechanistic properties of novel chemical entities.

Cell Viability/Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth or induces cell death.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the staining of total cellular protein.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the cells with SRB solution.

    • Wash away the unbound SRB dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

Mechanistic Assays

To understand how a compound exerts its cytotoxic effects, further mechanistic studies are necessary.

Kinase Inhibition Assay

  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the amount of phosphorylated substrate or the depletion of ATP.

  • Example Protocol (Luminescent Kinase Assay):

    • In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a set period to allow the reaction to proceed.

    • Add a detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.

    • Measure the luminescence using a luminometer. A higher signal indicates greater inhibition of kinase activity.

    • Calculate the IC50 value for kinase inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro evaluation of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50/GI50 Determination Cytotoxicity_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assays IC50_Determination->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the in-vitro evaluation of novel anticancer compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though limited, suggests moderate cytotoxic activity, warranting further investigation. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications to the core structure. This will enable comprehensive SAR studies to identify compounds with improved potency and selectivity. Elucidating the precise mechanism of action, whether through kinase inhibition, topoisomerase inhibition, or other pathways, will be critical for the rational design of the next generation of therapeutics based on this compelling heterocyclic system.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No: 1150617-92-7) serves as a valuable building block.[1][2] However, its chlorinated heterocyclic structure necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant safety risks due to potential skin irritation and the generation of toxic gases upon combustion, but also contravenes environmental regulations.[3][4][5] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety data and best laboratory practices.

Part 1: Hazard Identification and Essential Safety Precautions

A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. The primary risks associated with this compound involve direct contact and improper thermal decomposition.

Key Hazards:

  • Health Hazards: The compound is classified as a skin irritant.[4] Prolonged or unprotected contact can lead to dermatitis. While specific data is limited, related chlorinated pyridine compounds are known to cause irritation to the eyes, nose, and throat.[5]

  • Environmental Hazards: Discharge into drains or the environment must be strictly avoided to prevent contamination.[3]

  • Combustion Hazards: In the event of a fire, this compound may produce poisonous and corrosive gases, including hydrogen chloride and nitrogen oxides.[5][6][7] This is a critical consideration for the selection of the final disposal method.

Hazard CategoryDescriptionGHS ClassificationPrimary Precaution
Skin Contact Causes skin irritation.H315: Causes skin irritation[4]Wear appropriate chemical-resistant gloves and protective clothing.[3]
Eye Contact May cause irritation.Not explicitly classified, but assumed based on related compounds.Wear safety goggles with side-shields.[3][8]
Inhalation Breathing dust or vapors may cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]Handle within a certified chemical fume hood or in a well-ventilated area.[3][6]
Environmental Potentially harmful to aquatic life.P273: Avoid release to the environment.Do not discharge to sewer systems or waterways.[3]
Fire/Combustion Combustible. Produces toxic gases in a fire.[5]Not explicitly classified.Use dry chemical, CO2, or alcohol-resistant foam for fires.[3]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Adherence to appropriate PPE and engineering controls is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier between the researcher and the chemical waste.

Engineering Controls:

  • Primary Control: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Emergency Facilities: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

Required Personal Protective Equipment:

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene) conforming to EU Directive 89/686/EEC and the EN 374 standard.[3]Gloves must be inspected for integrity before each use. After handling, wash and dry hands thoroughly.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][8]Protects against accidental splashes or dust generation during transfer.
Skin/Body Protection Fire/flame resistant and impervious lab coat or clothing.[3]Provides a barrier against skin contact and protects from potential splashes.

Part 3: Step-by-Step Waste Disposal Protocol

This protocol outlines the procedural flow from the point of waste generation to its final, compliant disposal.

Workflow for Disposal of this compound

G A Step 1: Waste Generation (Unused Reagent, Contaminated Materials) B Step 2: Hazard Assessment (Review SDS - Skin Irritant, Halogenated) A->B Identify C Step 3: Segregation (Store as 'Halogenated Organic Waste') B->C Classify D Step 4: Containerization (Use sealed, compatible, labeled container) C->D Package E Step 5: Temporary On-Site Storage (Cool, dry, well-ventilated area away from incompatibles) D->E Store Safely F Step 6: Professional Disposal (Arrange pickup by licensed hazardous waste vendor) E->F Schedule G Final Disposition: Controlled Incineration (With flue gas scrubbing) F->G Process

Caption: Disposal workflow from generation to final disposition.

Methodology:

  • Waste Segregation:

    • Immediately classify all waste containing this compound as Halogenated Organic Waste . This includes pure, unused compound, reaction residues, and contaminated materials (e.g., weigh boats, gloves, silica gel).

    • Causality: Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases. Mixing with non-halogenated streams can complicate and increase the cost of disposal. Do not mix with incompatible materials such as strong oxidizing agents.[6][7]

  • Containerization:

    • Select a suitable, chemically compatible, and sealable waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

    • Keep the chemical waste in a closed container when not in use.[3][6]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant").

  • On-Site Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage location must be a dry, cool, and well-ventilated place.[3] Store away from foodstuffs and incompatible materials.[3]

  • Final Disposal:

    • The universally recommended and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility.[3]

    • The preferred technology is controlled incineration with flue gas scrubbing .[3]

    • Causality: High-temperature incineration ensures the complete breakdown of the chlorinated heterocyclic ring structure. The subsequent flue gas scrubbing is essential to neutralize the hydrogen chloride gas produced during combustion, preventing its release into the atmosphere.[3][5]

    • Do not attempt to dispose of this chemical by flushing it down the drain or mixing it with general laboratory waste.[3]

  • Disposal of Empty Containers:

    • Original product containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

    • After rinsing, the container can be offered for recycling or punctured to make it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[3]

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Management:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[7]

  • Clean-up:

    • Wearing the full PPE detailed in Part 2, cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[8][9]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[6] Use spark-proof tools.[3][9]

    • Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3]

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

References

A Comprehensive Guide to the Safe Handling of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, compiled by a senior application scientist, provides an in-depth, procedural framework for the safe handling of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

Based on data from analogous compounds, this compound should be treated as a hazardous substance.[2] The primary risks associated with this and similar chlorinated heterocyclic compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Skin and Eye Irritation: Causes skin irritation and potentially serious eye irritation or burns.[3][5]

  • Respiratory Tract Irritation: Vapors or dust may cause respiratory irritation.[3]

The following table summarizes the key hazard information extrapolated from related compounds:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Avoid all direct contact and inhalation by using appropriate personal protective equipment (PPE) and engineering controls.
Skin Corrosion/Irritation Causes skin irritation.[3]Wear chemically resistant gloves and a lab coat.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]Wear safety goggles or a face shield.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[3]Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically impervious gloves must be worn.[1] Always inspect gloves for integrity before use. Given the chlorinated nature of the compound, nitrile or neoprene gloves are generally suitable, but it is best practice to consult a glove compatibility chart for the specific solvent being used. After handling, wash and dry your hands thoroughly.[1]

    • Lab Coat: A flame-retardant lab coat or impervious clothing should be worn to protect against skin contact.[1][2]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

This workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing and Aliquoting (Use Spark-Proof Tools) prep->weigh Proceed with Caution reaction Reaction Setup (In a Closed System) weigh->reaction Transfer to Reaction cleanup Workstation Decontamination (Wash Exposed Surfaces) reaction->cleanup Post-Reaction disposal Waste Disposal (Segregate Waste Streams) cleanup->disposal After Decontamination storage Storage (Cool, Dry, Well-Ventilated) disposal->storage Store Waste Appropriately

Safe Handling Workflow Diagram
  • Preparation:

    • Before handling, ensure you are wearing all required PPE as detailed above.

    • Prepare your designated workspace in a chemical fume hood. Ensure the sash is at the appropriate height.

    • Have spill cleanup materials (such as an inert absorbent like sand or vermiculite) readily available.[2]

  • Handling and Use:

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • When weighing or transferring the solid, use spark-proof tools and avoid creating dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[1]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[2]

    • Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[1][2]

    • Do not allow the chemical to enter drains or waterways.[2]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Waste Collection:

    • All waste materials contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be collected in a designated hazardous waste container.[2]

    • The container must be chemically compatible, leak-proof, and have a secure lid.[1][2]

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations.

    • If it is a mixed waste stream, list all components and their approximate percentages.[2]

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]

    • Never discharge this chemical or its containers into sewer systems or the environment.[1]

    • Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the responsible conduct of your vital research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.